Sativene
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S,2R,3R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m1/s1 |
InChI Key |
VOBBUADSYROGAT-FQKPHLNHSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@]2([C@@H]3[C@H]1[C@H](C2=C)CC3)C |
Canonical SMILES |
CC(C)C1CCC2(C3C1C(C2=C)CC3)C |
Synonyms |
sativene |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Sativene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of sativene, a naturally occurring sesquiterpene. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document consolidates key data on its physical and chemical characteristics, reactivity, and synthetic methodologies, supported by experimental details and visual diagrams to facilitate understanding.
Introduction to this compound
This compound is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄.[1][2][3] It is a natural product found in various organisms, including the fungus Helminthosporium sativum and the conifer Abies magnifica.[1] The unique carbon skeleton of this compound has made it a subject of interest in the field of synthetic organic chemistry.[4] this compound and its derivatives have been investigated for their potential biological activities, including anti-inflammatory properties.[1] This guide aims to provide a detailed chemical profile of this compound to support further research and development.
Chemical Structure and Identifiers
This compound possesses a complex tricyclic structure. The IUPAC name for (+)-sativene is (1R,2S,3S,6S,8S)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.0²,⁸]decane.[1] There are different stereoisomers of this compound, such as (+)-sativene and (-)-sativene.[1][2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (1R,2S,3S,6S,8S)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.0²,⁸]decane[1] |
| CAS Number | 3650-28-0 ((+)-Sativene)[1] |
| 6813-05-4 ((-)-Sativene)[2][3] | |
| Molecular Formula | C₁₅H₂₄[1][2][3] |
| InChI | InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m0/s1[1] |
| InChIKey | VOBBUADSYROGAT-VYDRJRHOSA-N ((+)-Sativene)[1] |
| Canonical SMILES | CC(C)C1CCC2(C3C1C(C2=C)CC3)C[1] |
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 204.35 g/mol | [1][2][3] |
| Boiling Point | 256 °C | [5] |
| Density | 0.921 g/mL at 20 °C | [5] |
| Flash Point | 105.00 °C (221.00 °F) | [6] |
| Water Solubility | 0.271 mg/L at 25 °C (estimated) | [6] |
| Solubility | Soluble in alcohol | [6] |
| XlogP3-AA | 4.9 | [6] |
| Storage Temperature | Refrigerate in tightly sealed containers | [6] |
| Shelf Life | 12 months or longer if stored properly | [6] |
Chemical Reactivity and Stability
This compound, as a hydrocarbon with a double bond, undergoes typical alkene reactions. It is a relatively stable compound but should be handled with care, avoiding strong oxidizing agents.[1]
-
Oxidation: this compound can be oxidized to yield various oxygenated derivatives, including alcohols, ketones, and epoxides.[1]
-
Reduction: Reduction reactions can saturate the double bond, leading to different saturated derivatives.[1]
-
Cyclization and Rearrangement: Intramolecular cyclization reactions are important in the synthesis of related compounds.[1]
-
Wittig Reaction: The synthesis of this compound can involve a Wittig reaction to introduce the exocyclic methylene (B1212753) group.[7][8] This reaction utilizes a phosphorus ylide (e.g., methylenetriphenylphosphorane) to convert a ketone into an alkene.[7]
Experimental Protocols
Formal Total Synthesis of Racemic this compound
A formal total synthesis of racemic this compound has been reported, starting from the commercially available racemic Wieland-Miescher ketone.[4] A key step in this synthesis is an intramolecular cyclization.
Synthesis of 3-isopropyl-6-methyltricyclo[4.4.0.0²,⁸]decan-7-one:
-
Grignard Reaction: Isopropenylmagnesium bromide is prepared from magnesium turnings and isopropenyl bromide in dry THF. This Grignard reagent is then added dropwise to a cooled solution (-78 °C) of 8-bromo-3-isopropenyl-6-methyl-3-oxy-6-tricyclo[4.4.0.0²,⁸]decan-7-one in dry THF under a nitrogen atmosphere.[4]
-
The reaction mixture is stirred at -50 °C for 4 hours and then allowed to warm to room temperature.[4]
-
The reaction is quenched by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.[4]
-
Work-up: The aqueous layer is extracted with ether, and the combined organic layers are dried over magnesium sulfate, filtered, and concentrated in vacuo.[4]
This procedure yields a key intermediate in the total synthesis of this compound.[4]
Biosynthesis of (+)-Sativene
The biosynthesis of (+)-sativene in fungi involves the cyclization of farnesyl diphosphate (B83284) (FPP), a common precursor for sesquiterpenes. This transformation is catalyzed by the enzyme this compound synthase.
Caption: Biosynthesis of (+)-Sativene from Farnesyl Diphosphate.
Logical Workflow for a Key Synthetic Step
The synthesis of this compound often involves an intramolecular nucleophilic substitution reaction. The following diagram illustrates the logical flow of this key transformation.
Caption: Key Synthetic Steps in the Formation of this compound.
References
- 1. Buy (+)-Sativene | 3650-28-0 [smolecule.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C15H24 | CID 11830550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (+)-SATIVEN | 3650-28-0 [chemicalbook.com]
- 6. This compound, 3650-28-0 [thegoodscentscompany.com]
- 7. homework.study.com [homework.study.com]
- 8. brainly.com [brainly.com]
Sativene molecular structure and stereochemistry
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Sativene
Executive Summary
This compound is a naturally occurring sesquiterpenoid hydrocarbon characterized by a complex tricyclic carbon skeleton. As a member of the terpene family, it is biosynthesized from farnesyl diphosphate (B83284) and is found in various fungi and plants. Its intricate, bridged structure and multiple chiral centers make its stereochemistry a subject of significant interest in natural product chemistry and synthetic organic chemistry. This document provides a detailed overview of the molecular structure of this compound, a thorough analysis of its stereochemical properties, a summary of the analytical data used for its characterization, and protocols for its biosynthesis and structural elucidation. This guide is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development.
Core Molecular Structure
This compound is a sesquiterpene with the molecular formula C₁₅H₂₄.[1][2] Its structure is built upon a unique and rigid tricyclo[4.4.0.0²,⁸]decane core.[3] This bridged cyclic system is also described as an octahydro-1H-1,4-methanoindene framework. The core is decorated with a methyl group, an isopropyl group, and an exocyclic methylene (B1212753) group, which are key features for its identification and reactivity.
Table 1: Key Molecular Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [1][2] |
| Molecular Weight | 204.35 g/mol | [1] |
| CAS Number | 6813-05-4 (for (-)-sativene) | [2] |
| IUPAC Name ((-)-sativene) | (1S,2R,3R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.0²,⁸]decane | [1] |
| IUPAC Name ((+)-sativene) | (1R,2S,3S,6S,8S)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.0²,⁸]decane | N/A |
| InChIKey ((-)-sativene) | VOBBUADSYROGAT-FQKPHLNHSA-N | [1] |
Stereochemistry and Absolute Configuration
The rigid tricyclic structure of this compound contains five stereocenters, leading to its chirality. It exists as a pair of non-superimposable mirror images, or enantiomers: (+)-sativene and (-)-sativene. The absolute configuration of each stereocenter is unambiguously defined using the Cahn-Ingold-Prelog (CIP) priority rules, which assign each center as either R (Rectus) or S (Sinister).
The determination of the absolute configuration is crucial for understanding its biological activity and for guiding enantioselective synthesis. The process involves assigning priorities to the substituents on each chiral carbon based on atomic number and then determining the orientation of the sequence from highest to lowest priority.
Applying this workflow to the five stereocenters of this compound yields the absolute configurations for each enantiomer, as detailed in the table below.
Table 2: Absolute Configuration of this compound Enantiomers
| Stereocenter (Atom Number) | (+)-Sativene Configuration | (-)-Sativene Configuration |
| C1 | R | S |
| C2 | S | R |
| C3 | S | R |
| C6 | S | R |
| C8 | S | R |
| Note: The specific atom numbering may vary slightly with IUPAC nomenclature conventions. |
Spectroscopic and Crystallographic Data
The complex structure of this compound is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with final confirmation of its three-dimensional structure and absolute stereochemistry provided by X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Typical ¹³C NMR Chemical Shifts for this compound Moieties
| Carbon Type | Typical Chemical Shift (ppm) | Notes |
| sp³ C-H, C-H₂, C-H₃ (Alkyl) | 10 - 55 | The majority of the signals for the tricyclic core and isopropyl/methyl groups appear here. |
| sp³ C (Quaternary) | 30 - 50 | Represents the bridgehead carbons lacking proton attachments. |
| sp² C-H₂ (Exocyclic =CH₂) | 105 - 115 | The terminal carbon of the methylene group. |
| sp² C (Quaternary Alkene) | 140 - 155 | The internal carbon of the exocyclic double bond. |
X-ray Crystallography
Single-crystal X-ray crystallography provides unequivocal proof of molecular structure by mapping electron density to reveal precise atomic positions in three-dimensional space. This technique is the gold standard for determining absolute stereochemistry, especially for complex molecules like this compound. The analysis of a suitable crystal yields critical data regarding the molecule's geometry.
Table 4: Representative Crystallographic Data Parameters for a Molecular Crystal
| Parameter | Description | Significance |
| Space Group | Describes the symmetry elements of the crystal lattice. | For a chiral molecule like this compound, it must be a chiral (Sohncke) space group. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and angles of the repeating unit of the crystal. | Provides information on how molecules pack in the solid state. |
| Bond Lengths (Å) | The precise distance between the nuclei of two bonded atoms. | Confirms connectivity and bond orders (e.g., C=C vs. C-C). |
| Bond Angles (°) & Torsion Angles (°) | Defines the geometry around each atom and the conformation of the rings. | Confirms the rigid, three-dimensional shape of the tricyclic system. |
| Flack Parameter | A value used to determine the absolute configuration of a chiral molecule. | A value near zero for the correct enantiomer confirms the assigned stereochemistry. |
Experimental Methodologies
Biosynthesis and Enzymatic Protocol
This compound is produced in nature from the linear precursor farnesyl diphosphate (FPP). The key transformation is a complex cyclization cascade catalyzed by a single enzyme, (+)-sativene synthase.[4] This enzyme guides the substrate through a series of carbocation intermediates to form the characteristic tricyclic structure with high stereoselectivity.
Protocol for In Vitro this compound Synthase Assay
-
Enzyme Preparation: Recombinant (+)-sativene synthase is expressed (e.g., in E. coli) and purified using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography).
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction buffer (e.g., 50 mM HEPES, pH 7.5) containing 10 mM MgCl₂ and 5 mM DTT.
-
Enzyme Addition: Add the purified this compound synthase to the reaction buffer to a final concentration of 1-5 µM.
-
Initiation of Reaction: Start the reaction by adding the substrate, farnesyl diphosphate (FPP), to a final concentration of 20-50 µM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1-2 hours).
-
Quenching and Extraction: Stop the reaction by adding an equal volume of a quenching solution (e.g., 500 mM EDTA). Extract the hydrocarbon products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate), followed by vortexing and centrifugation.
-
Analysis: Analyze the organic layer using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound product by comparing its retention time and mass spectrum to an authentic standard.
Protocol for Structural Elucidation
Determining the structure of a novel natural product like this compound follows a standardized workflow that combines separation, analysis, and final structural confirmation.
-
Extraction: The source material (e.g., fungal biomass) is extracted with an organic solvent (e.g., ethyl acetate) to obtain a crude extract containing this compound and other metabolites.
-
Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography (e.g., silica (B1680970) gel column chromatography followed by High-Performance Liquid Chromatography, HPLC) to isolate pure this compound.
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): High-resolution MS is used to determine the exact mass and molecular formula (C₁₅H₂₄).
-
NMR Spectroscopy: A full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is performed to assemble the carbon skeleton and establish the connectivity of all atoms, leading to a proposed 2D structure.
-
-
Crystallization and X-ray Diffraction: The purified this compound is crystallized. A suitable single crystal is analyzed by X-ray diffraction to obtain the final 3D structure and confirm the absolute stereochemistry of all chiral centers.[5]
Conclusion
This compound is a structurally complex sesquiterpenoid whose chemical identity is defined by its tricyclo[4.4.0.0²,⁸]decane core and its specific stereochemistry. The presence of five stereocenters gives rise to enantiomeric forms, (+)-sativene and (-)-sativene, whose absolute configurations are critical to their chemical and biological identity. The elucidation of this intricate molecule relies on a synergistic application of modern spectroscopic methods, particularly NMR, and is definitively confirmed by single-crystal X-ray diffraction. Understanding its structure and the methodologies used to determine it is fundamental for further research into its synthesis, biological function, and potential applications.
References
Sativene: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources of the sesquiterpene sativene, along with detailed methodologies for its isolation and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Natural Sources of this compound
This compound is a tricyclic sesquiterpene found in a variety of natural sources, primarily in fungi and to a lesser extent, in some plant species. The primary fungal producer of this compound is the plant pathogen Bipolaris sorokiniana, which was previously known as Helminthosporium sativum. Other fungal species have also been reported to produce this compound and its derivatives. In the plant kingdom, this compound has been identified as a constituent of the essential oil of certain species, such as Dendrobium nobile.
| Natural Source | Type | Part/Condition | Reference |
| Bipolaris sorokiniana (syn. Helminthosporium sativum) | Fungus | Fermentation Culture | [1][2] |
| Cochliobolus sativus (teleomorph of B. sorokiniana) | Fungus | Fermentation Culture | |
| Dendrobium nobile | Plant | Stems | [3] |
| Coprinus cinereus | Fungus | Not specified | [4] |
Isolation Methodologies
The isolation of this compound from its natural sources typically involves a combination of extraction and chromatographic techniques. The choice of method depends on the source material and the desired purity of the final product.
Steam Distillation
Steam distillation is a common method for extracting volatile compounds like sesquiterpenes from plant and fungal materials. This technique is particularly useful for obtaining essential oils that contain this compound.
Experimental Protocol: Steam Distillation of Fungal Mycelia
This protocol is adapted for the extraction of volatile sesquiterpenes from fungal biomass.
-
Preparation of Fungal Biomass:
-
Cultivate the desired fungal strain (e.g., Bipolaris sorokiniana) in a suitable liquid or solid medium.
-
Harvest the mycelia by filtration or centrifugation.
-
The fresh or dried mycelia can be used. For dried material, lyophilization or air-drying can be employed.
-
-
Steam Distillation Apparatus Setup:
-
Assemble a steam distillation apparatus consisting of a steam generator, a biomass flask, a condenser, and a collection flask (e.g., a Dean-Stark apparatus or a Clevenger-type apparatus).
-
-
Distillation Process:
-
Place the fungal biomass in the biomass flask.
-
Pass steam from the generator through the biomass. The volatile compounds, including this compound, will co-distill with the steam.
-
The distillation time can vary depending on the fungal species and the quantity of material. A typical duration can range from 4 to 8 hours.[5]
-
Maintain the steam flow at a steady rate to ensure efficient extraction without causing thermal degradation of the compounds. Optimal steam conditions can be a flow rate of 800 L/h, a temperature of 104°C, and a pressure of 0.4 bar.[6]
-
-
Collection and Separation:
-
The steam and volatile compounds will condense in the condenser and be collected in the collection flask.
-
As this compound is immiscible with water, it will form a separate layer, which can be collected.
-
The collected oil can be dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Solvent Extraction
Solvent extraction is a versatile method for isolating a broad range of secondary metabolites, including this compound, from fungal cultures.
Experimental Protocol: Solvent Extraction of this compound from Bipolaris sorokiniana
This protocol details the extraction of this compound from a solid-state fermentation of Bipolaris sorokiniana.
-
Fungal Fermentation:
-
Extraction:
-
After the incubation period, extract the entire fermented rice medium with an equal volume of ethyl acetate (B1210297) (EtOAc) three times.[7]
-
Combine the ethyl acetate extracts.
-
-
Concentration:
-
Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Column Chromatography
Column chromatography is an essential purification step to isolate this compound from the crude extract obtained after solvent extraction.
Experimental Protocol: Silica (B1680970) Gel Column Chromatography for this compound Purification
This protocol describes the separation of this compound from a crude fungal extract.
-
Preparation of the Column:
-
Use a glass column packed with silica gel (e.g., 200-300 mesh) as the stationary phase. The amount of silica gel should be 20-50 times the weight of the crude extract.[8]
-
The column can be packed as a slurry in the initial mobile phase solvent.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., n-hexane) and load it onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a gradient of solvents with increasing polarity. A common gradient for sesquiterpene separation is a mixture of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.[9]
-
Since this compound is a non-polar hydrocarbon, it is expected to elute in the early fractions with a high percentage of n-hexane.[8]
-
-
Fraction Collection and Analysis:
-
Collect the eluent in fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.
-
Combine the fractions containing pure this compound.
-
-
Final Purification:
-
If necessary, further purification can be achieved by preparative high-performance liquid chromatography (HPLC).
-
Analytical Quantification
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in complex mixtures like essential oils and crude extracts.
Experimental Protocol: Quantitative Analysis of this compound by GC-MS
This protocol outlines a method for the quantification of this compound using an internal standard.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of a certified this compound standard in a suitable solvent (e.g., n-hexane or ethyl acetate).
-
Prepare a series of calibration standards by diluting the stock solution to different known concentrations.
-
Add a fixed concentration of an internal standard to each calibration standard. The internal standard should be a compound that is not present in the sample and has similar chromatographic properties to this compound (e.g., a deuterated analog or another sesquiterpene with a distinct retention time).[10][11]
-
-
Sample Preparation:
-
Accurately weigh a known amount of the essential oil or crude extract.
-
Dissolve the sample in a known volume of the solvent used for the standards.
-
Add the same fixed concentration of the internal standard to the sample solution.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min).[5]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis and Quantification:
-
Identify the peaks for this compound and the internal standard in the chromatograms based on their retention times and mass spectra.
-
Integrate the peak areas of this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the standard solutions.
-
Calculate the concentration of this compound in the sample using the peak area ratio from the sample chromatogram and the calibration curve.[12]
-
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound proceeds from farnesyl diphosphate (B83284) (FPP), a common precursor for all sesquiterpenes. The cyclization of FPP to form the characteristic tricyclic structure of this compound is catalyzed by the enzyme this compound synthase.[4]
Caption: Biosynthesis of this compound from Farnesyl Diphosphate.
Experimental Workflow for this compound Isolation
The following diagram illustrates a general workflow for the isolation and purification of this compound from a fungal source.
Caption: General workflow for the isolation of this compound.
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
- 3. Isothis compound and this compound sesquiterpene derivatives from Dendrobium nobile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-sativene synthase - Wikipedia [en.wikipedia.org]
- 5. Optimization of Steam Distillation Process and Chemical Constituents of Volatile Oil from Angelicaesinensis Radix [mdpi.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Efficient Isolation of an Anti-Cancer Sesquiterpene Lactone from Calomeria amaranthoides by Steam Distillation [scirp.org]
- 8. Sesquiterpenes from the Fungus Antrodiella albocinnamomea with Cytotoxicity and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Sativene in Fungal Species: A Technical Guide for Researchers
December 2025
Introduction
Sativene, a tricyclic sesquiterpene, is a key intermediate in the biosynthesis of a diverse array of bioactive compounds in fungi. Notably, it is a precursor to the helminthosporins and other related phytotoxins and plant growth regulators produced by various fungal species. The study of this compound biosynthesis is of significant interest to researchers in natural product chemistry, metabolic engineering, and drug development due to the potential for producing novel compounds with valuable biological activities. This technical guide provides an in-depth overview of the core aspects of this compound biosynthesis in fungi, with a focus on the enzymatic processes, quantitative data, experimental protocols, and regulatory pathways. The primary fungal species discussed are the basidiomycete Coprinus cinereus, which produces the key enzyme (+)-sativene synthase, and the ascomycete Bipolaris sorokiniana, a known producer of this compound-related sesquiterpenoids.
The Core Biosynthetic Pathway
The biosynthesis of this compound in fungi begins with the universal precursor for all sesquiterpenes, farnesyl diphosphate (B83284) (FPP). FPP is synthesized via the mevalonate (B85504) pathway. The key enzymatic step in this compound biosynthesis is the cyclization of FPP to form the characteristic tricyclic structure of this compound. This reaction is catalyzed by the enzyme (+)-sativene synthase.
Key Enzyme: (+)-Sativene Synthase
(+)-Sativene synthase (EC 4.2.3.129), also known as Cop4, is a sesquiterpene cyclase that has been isolated and characterized from the fungus Coprinus cinereus.[1][2][3] This enzyme catalyzes the conversion of (2E,6E)-farnesyl diphosphate to (+)-sativene and diphosphate.[1][3][4] While this compound is the main product, the enzyme also produces minor amounts of other sesquiterpenes, including (+)-δ-cadinene, β-copaene, and β-cubebene.[2][3]
Quantitative Data on this compound Biosynthesis
Quantitative analysis of enzyme kinetics provides crucial information for understanding and engineering metabolic pathways. The following table summarizes the kinetic parameters for (+)-sativene synthase (Cop4) from Coprinus cinereus.
| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| (E,E)-FPP | 2.5 ± 0.3 | 0.044 ± 0.002 | 17,600 | [5] |
| (Z,E)-FPP | 3.5 ± 0.5 | 0.011 ± 0.001 | 3,143 | [5] |
| E-GPP | 14.3 ± 1.5 | 0.003 ± 0.0002 | 210 | [5] |
Table 1: Kinetic Parameters of (+)-Sativene Synthase (Cop4) from Coprinus cinereus
Signaling Pathways Regulating this compound Biosynthesis
The production of secondary metabolites in fungi, including sesquiterpenes like this compound, is tightly regulated by complex signaling networks that respond to environmental cues. In Bipolaris sorokiniana, the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are known to play a crucial role in regulating development, stress responses, and pathogenicity, which are often linked to secondary metabolism.[6] The High Osmolarity Glycerol (HOG) pathway and the Fus3/Kss1-like pathway are key MAPK cascades in fungi.[6] While the direct link to this compound synthase gene expression is still under investigation, a plausible regulatory model involves these MAPK pathways activating downstream transcription factors that bind to the promoter region of the this compound synthase gene, thereby controlling its expression.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Fungal Culture and this compound Extraction from Bipolaris sorokiniana
This protocol is adapted from methodologies used for the analysis of sesquiterpenoids from Bipolaris sorokiniana.[7][8]
1.1. Fungal Strain and Culture Conditions:
- Obtain a pure culture of Bipolaris sorokiniana (e.g., strain ACCC36805).
- Grow the fungus on Potato Dextrose Agar (B569324) (PDA) plates at 25°C for 10 days to obtain fresh mycelium.
- Prepare a solid-state fermentation medium consisting of 60 g of rice and 80 mL of distilled water in 500 mL Fernbach flasks. Autoclave to sterilize.
- Inoculate the sterilized rice medium with fresh mycelium from the PDA plates.
- Incubate the solid-state fermentation at 25°C for 30 days.
1.2. Extraction of this compound:
- After the incubation period, extract the fermented rice substrate three times with an equal volume of ethyl acetate (B1210297).
- Combine the ethyl acetate extracts and evaporate the solvent to dryness under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound and other metabolites.
Cloning of the (+)-Sativene Synthase (Cop4) Gene
This protocol provides a general workflow for cloning the Cop4 gene from Coprinus cinereus into an expression vector.
2.1. Primer Design:
- Design forward and reverse primers based on the known sequence of the Cop4 gene from Coprinus cinereus. Incorporate restriction sites (e.g., XhoI and NotI for cloning into pPICZα A) at the 5' ends of the primers.
2.2. PCR Amplification:
- Perform PCR using the designed primers and genomic DNA isolated from C. cinereus as the template.
- Use a high-fidelity DNA polymerase to minimize errors.
- Optimize the PCR conditions (annealing temperature, extension time) as needed.
- Verify the size of the PCR product by agarose (B213101) gel electrophoresis.
2.3. Vector and Insert Preparation:
- Purify the PCR product using a commercial kit.
- Digest both the purified PCR product and the expression vector (e.g., pPICZα A) with the chosen restriction enzymes (e.g., XhoI and NotI).
- Purify the digested vector and insert.
2.4. Ligation and Transformation:
- Ligate the digested Cop4 insert into the linearized expression vector using T4 DNA ligase.
- Transform competent E. coli cells (e.g., DH5α) with the ligation mixture.
- Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., Zeocin for pPICZα A) and incubate overnight at 37°C.
2.5. Clone Verification:
- Select individual colonies and grow them in liquid LB medium with the corresponding antibiotic.
- Isolate the plasmid DNA from the overnight cultures.
- Verify the presence and orientation of the insert by restriction digestion and/or Sanger sequencing.
Heterologous Expression of (+)-Sativene Synthase in Pichia pastoris
This protocol describes the expression of the cloned Cop4 gene in the methylotrophic yeast Pichia pastoris.
3.1. Yeast Transformation:
- Linearize the recombinant expression vector (e.g., pPICZα A-Cop4) with a suitable restriction enzyme (e.g., PmeI) to facilitate integration into the P. pastoris genome.
- Transform competent P. pastoris cells (e.g., strain X-33) with the linearized plasmid by electroporation.
- Plate the transformed cells on YPDS plates containing Zeocin and incubate at 30°C for 2-4 days until colonies appear.
3.2. Screening for High-Expressing Clones:
- Inoculate individual colonies into a buffered glycerol-complex medium (BMGY) and grow at 30°C with shaking until the culture reaches an OD₆₀₀ of 2-6.
- Induce protein expression by pelleting the cells and resuspending them in a buffered methanol-complex medium (BMMY).
- Continue to grow the cultures at 30°C, adding methanol (B129727) to a final concentration of 0.5% every 24 hours to maintain induction.
- After 48-72 hours of induction, harvest the cells and analyze the supernatant or cell lysate for protein expression by SDS-PAGE and Western blot (if using a tagged protein).
3.3. Large-Scale Protein Production:
- Grow a high-expressing clone in a larger volume of BMGY in a baffled flask or a fermenter.
- Induce expression with methanol as described above.
- Harvest the cells by centrifugation for subsequent protein purification.
Purification of His-tagged (+)-Sativene Synthase
This protocol is for the purification of a recombinant His-tagged this compound synthase.
4.1. Cell Lysis:
- Resuspend the harvested P. pastoris cell pellet in a lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing a protease inhibitor cocktail.
- Lyse the cells by mechanical disruption (e.g., bead beating with glass beads or a French press).
- Clarify the lysate by centrifugation at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to remove cell debris.
4.2. Affinity Chromatography:
- Equilibrate a Ni-NTA affinity column with lysis buffer.
- Load the clarified lysate onto the column.
- Wash the column with a wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- Elute the His-tagged this compound synthase with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
4.3. Protein Analysis and Storage:
- Analyze the purified protein fractions by SDS-PAGE to assess purity.
- Determine the protein concentration using a suitable method (e.g., Bradford assay).
- For long-term storage, dialyze the purified protein into a suitable storage buffer (e.g., containing glycerol) and store at -80°C.
GC-MS Analysis of this compound
This protocol provides a general method for the detection and quantification of this compound from fungal extracts or enzyme assays.
5.1. Sample Preparation:
- For fungal extracts, dissolve the crude extract in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
- For in vitro enzyme assays, extract the reaction mixture with an organic solvent (e.g., hexane) after stopping the reaction.
- Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate if necessary.
- Add an internal standard (e.g., caryophyllene) for quantitative analysis.
5.2. GC-MS Parameters:
- Gas Chromatograph: Agilent 7890B GC or similar.
- Mass Spectrometer: Agilent 5977A MSD or similar.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp to 150°C at 10°C/min.
- Ramp to 250°C at 5°C/min, hold for 5 minutes.
- MSD Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
5.3. Data Analysis:
- Identify this compound by comparing its retention time and mass spectrum with an authentic standard or with published data. The mass spectrum of this compound is characterized by a molecular ion at m/z 204 and characteristic fragment ions.
- For quantification, generate a calibration curve using a this compound standard and the internal standard.
Conclusion
The biosynthesis of this compound in fungal species presents a fascinating area of study with implications for the discovery of novel bioactive compounds. This technical guide has provided a comprehensive overview of the key enzyme, (+)-sativene synthase, its kinetic properties, and the biosynthetic pathway. Furthermore, detailed experimental protocols for the culture of this compound-producing fungi, gene cloning, heterologous expression, protein purification, and analytical detection have been outlined. The exploration of the regulatory networks, such as the MAPK signaling pathway, that govern this compound production will be a critical area for future research, paving the way for the rational engineering of fungal strains for enhanced production of this compound and its valuable derivatives. This guide serves as a foundational resource for researchers embarking on the study of this important fungal metabolite.
References
- 1. Diversity of sesquiterpene synthases in the basidiomycete Coprinus cinereus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. Modular Synthetic Biology Toolkit for Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of Oxidative and Hydrolytic Enzymes by Coprinus cinereus (Schaeff.) Gray from Sisal Wastes Supplemented with Cow Dung Manure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New tools for high‐throughput expression of fungal secretory proteins in Saccharomyces cerevisiae and Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights on Heterologous Expression of Fungal Cellulases in Pichia pastoris, Biochemistry and Molecular Biology, Science Publishing Group [sciencepublishinggroup.com]
- 7. cropj.com [cropj.com]
- 8. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Farnesyl Pyrophosphate in the Biosynthesis of Sativene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of sativene, a sesquiterpenoid of significant interest, with a core focus on the crucial role of its precursor, farnesyl pyrophosphate (FPP). We will delve into the enzymatic transformation of FPP into this compound, presenting key kinetic data, detailed experimental methodologies for its study, and a visualization of the underlying biochemical pathway. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, enzymology, and drug development.
Introduction to this compound and its Precursor
This compound is a tricyclic sesquiterpene hydrocarbon that has garnered attention for its potential biological activities and as a key intermediate in the biosynthesis of more complex natural products. The biosynthesis of all sesquiterpenes, including this compound, originates from the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP)[1]. The conversion of the linear FPP molecule into the intricate cyclic structure of this compound is a remarkable enzymatic feat catalyzed by a class of enzymes known as terpene synthases, specifically this compound synthase.
The Enzymatic Conversion of FPP to this compound
The direct enzymatic cyclization of FPP to (+)-sativene is catalyzed by (+)-sativene synthase (EC 4.2.3.129)[2]. An example of this enzyme is Cop4, a sesquiterpene synthase isolated from the fungus Coprinus cinereus. It is important to note that many terpene synthases exhibit product promiscuity, meaning they can produce a range of related compounds from a single substrate. Cop4, for instance, is a catalytically promiscuous enzyme that yields multiple products from the cyclization of (E,E)-FPP, with δ-cadinene being a major product and (+)-sativene being one of the minor products.
Quantitative Enzyme Kinetics
Understanding the kinetic parameters of this compound synthase with its substrate, FPP, is fundamental for characterizing the efficiency and mechanism of the enzyme. The following table summarizes the kinetic properties of a relevant sesquiterpene synthase, Cop4, with (2E,6E)-farnesyl diphosphate. While Cop4 produces multiple sesquiterpenes, these parameters reflect the overall consumption of the FPP substrate.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Cop4 ((+)-sativene synthase) | (E,E)-FPP | 0.4 ± 0.1 | 0.007 ± 0.001 | 1.75 x 104 |
Table 1: Kinetic Parameters of Cop4 Sesquiterpene Synthase with (E,E)-Farnesyl Pyrophosphate.
Signaling Pathway of this compound Synthesis from FPP
The conversion of FPP to this compound is a complex multi-step process involving significant conformational changes and the formation of highly reactive carbocationic intermediates. The following diagram illustrates the proposed cyclization cascade.
Caption: Proposed biosynthetic pathway of (+)-sativene from FPP.
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the study of this compound synthesis from FPP, based on established protocols for terpene synthases.
Heterologous Expression and Purification of (+)-Sativene Synthase (Cop4)
Objective: To produce and purify recombinant (+)-sativene synthase for in vitro assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the codon-optimized gene for Cop4 (e.g., pET vector with an N-terminal His-tag)
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
PD-10 desalting column
Procedure:
-
Transform the expression vector into competent E. coli cells.
-
Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged protein with Elution Buffer.
-
Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a PD-10 desalting column.
-
Assess protein purity and concentration using SDS-PAGE and a protein quantification assay (e.g., Bradford assay).
In Vitro Enzyme Assay for this compound Synthase Activity
Objective: To determine the enzymatic activity of the purified this compound synthase and identify its products.
Materials:
-
Purified (+)-sativene synthase (Cop4)
-
Assay Buffer (50 mM HEPES pH 7.2, 10 mM MgCl2, 5 mM DTT)
-
(2E,6E)-Farnesyl pyrophosphate (FPP) substrate
-
Pentane (B18724) or hexane (B92381) for extraction
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Set up the enzyme reaction in a glass vial. A typical 100 µL reaction contains:
-
80 µL of Assay Buffer
-
10 µL of FPP solution (to a final concentration in the range of the Km value)
-
10 µL of purified enzyme solution (e.g., 1-5 µg)
-
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding an equal volume of pentane (or hexane) and vortexing vigorously to extract the terpene products.
-
Separate the organic phase by centrifugation.
-
Analyze the organic extract by GC-MS.
Product Identification and Quantification by GC-MS
Objective: To identify and quantify this compound and other sesquiterpene products from the enzyme assay.
Procedure:
-
Inject a small volume (e.g., 1 µL) of the organic extract onto a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Use a temperature program that allows for the separation of sesquiterpenes (e.g., initial temperature of 50°C, ramp to 250°C).
-
Identify the products by comparing their mass spectra and retention times with those of authentic standards or with spectra from mass spectral libraries (e.g., NIST).
-
Quantify the products by integrating the peak areas of the total ion chromatogram. The relative amount of each product can be expressed as a percentage of the total product formation. For absolute quantification, a calibration curve with an authentic standard of this compound would be required.
Logical Workflow for this compound Synthesis Analysis
The following diagram outlines the logical workflow from gene identification to product analysis in the study of this compound biosynthesis.
Caption: Experimental workflow for this compound synthase characterization.
Conclusion
Farnesyl pyrophosphate is the indispensable precursor for the biosynthesis of this compound. The enzymatic cyclization of FPP by this compound synthase is a complex and fascinating process that leads to the formation of this unique tricyclic sesquiterpene. The promiscuous nature of many terpene synthases, such as Cop4, highlights the intricate control mechanisms that govern product specificity in terpenoid biosynthesis. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the structure-function relationships of this compound synthases and to explore the potential of these enzymes in synthetic biology and drug discovery applications.
References
- 1. Cyclization of farnesyl pyrophosphate to the sesquiterpene olefins humulene and caryophyllene by an enzyme system from sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene synthases Cop4 and Cop6 from Coprinus cinereus: Catalytic promiscuity and cyclization of farnesyl pyrophosphate geometrical isomers - PMC [pmc.ncbi.nlm.nih.gov]
Identification of Sativene Synthase Genes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sativene is a sesquiterpene of significant interest due to its role as a precursor to various bioactive compounds. The identification and characterization of this compound synthase genes, the key enzymes responsible for its biosynthesis, are crucial for understanding and engineering its production. This guide provides a comprehensive overview of the methodologies and data associated with the identification, characterization, and heterologous expression of this compound synthase genes, with a focus on the well-characterized (+)-sativene synthase from the fungus Coprinopsis cinerea.
This compound Biosynthesis Pathway
This compound biosynthesis begins with the universal precursor for all isoprenoids, farnesyl pyrophosphate (FPP), which is synthesized through the mevalonate (B85504) (MVA) pathway in fungi. A this compound synthase then catalyzes the complex cyclization of the linear FPP molecule to form the tricyclic structure of this compound.
Identification and Cloning of this compound Synthase Genes
The identification of this compound synthase genes typically involves a combination of bioinformatics and molecular biology techniques. A common approach is to search genome databases for sequences with homology to known terpene synthases.
Experimental Workflow for Gene Identification and Cloning
A Technical Guide to the Physical and Chemical Characteristics of Sativene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sativene, a naturally occurring sesquiterpene, has garnered interest within the scientific community for its unique tricyclic structure and potential biological activities. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, spectroscopic signature, biosynthetic pathway, and chemical reactivity. Experimental protocols for its isolation, purification, and analysis are also outlined, supported by visual diagrams to facilitate understanding of key processes.
Physicochemical Properties
This compound is a volatile, colorless liquid with a chemical formula of C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol .[1][2] It is a hydrophobic molecule, soluble in organic solvents like alcohol but insoluble in water.[3] Its unique bridged tricyclic structure contributes to its distinct physical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [1][2] |
| Molecular Weight | 204.35 g/mol | [1] |
| Boiling Point | 255-257 °C at 760 mmHg | [3] |
| Density | ~0.921 g/mL | |
| Appearance | Colorless clear liquid (estimated) | [3] |
| Solubility | Soluble in alcohol; Insoluble in water | [3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned spectrum for this compound is not readily found in the primary search results, the chemical shifts for its proton (¹H) and carbon (¹³C) nuclei can be predicted based on its structure and comparison with similar sesquiterpenes. The complex tricyclic structure of this compound results in a crowded ¹H NMR spectrum with overlapping signals, particularly in the aliphatic region. 2D NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignment.
Expected ¹H NMR Spectral Features:
-
Vinyl Protons: Two distinct signals corresponding to the exocyclic methylene (B1212753) group (=CH₂).
-
Aliphatic Protons: A complex series of multiplets in the upfield region (δ 1.0-2.5 ppm) arising from the numerous methine and methylene protons of the cyclic framework.
-
Methyl Protons: Singlets and doublets corresponding to the methyl groups attached to the tricyclic core.
Expected ¹³C NMR Spectral Features:
-
Alkene Carbons: Two signals in the olefinic region (δ 100-150 ppm) corresponding to the exocyclic double bond.
-
Aliphatic Carbons: A number of signals in the upfield region (δ 10-60 ppm) representing the various sp³-hybridized carbons of the rings.
Mass Spectrometry (MS)
Mass spectrometry of this compound reveals a molecular ion peak [M]⁺ at m/z 204, consistent with its molecular formula. The fragmentation pattern is characteristic of sesquiterpenes and involves successive losses of alkyl fragments.
Predicted Fragmentation Pattern: The fragmentation of the this compound molecular ion is expected to proceed through cleavages of the carbon-carbon bonds within the tricyclic system, leading to the formation of stable carbocation fragments. Common losses would include methyl (CH₃, 15 Da), ethyl (C₂H₅, 29 Da), propyl (C₃H₇, 43 Da), and isopropyl (C₃H₇, 43 Da) radicals. The relative abundance of these fragment ions provides valuable information for structural confirmation. While a specific mass spectrum for this compound is not provided in the initial search results, analysis of related seco-sativene sesquiterpenoids shows fragmentation pathways involving McLafferty rearrangement, 1,3-rearrangement, and neutral losses, which can be inferred to be similar for this compound.[4][5][6]
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3080 | C-H stretch | =C-H (alkene) |
| 2850-3000 | C-H stretch | C-H (alkane) |
| ~1640 | C=C stretch | Alkene |
| ~1450 & ~1375 | C-H bend | -CH₃ and -CH₂- |
| ~890 | C-H bend | =CH₂ (out-of-plane) |
Biosynthesis of this compound
This compound is biosynthesized from farnesyl diphosphate (B83284) (FPP), a common precursor for sesquiterpenes. The key enzyme in this pathway is (+)-sativene synthase.[7] This enzyme catalyzes the cyclization of the linear FPP molecule into the complex tricyclic structure of this compound.
The catalytic mechanism of terpene cyclases, such as this compound synthase, is a complex process involving a series of carbocationic intermediates and rearrangements. The enzyme's active site provides a template that guides the folding of the flexible FPP substrate and stabilizes the high-energy carbocation intermediates, ultimately leading to the specific stereochemistry of the final product.
References
- 1. Chemometric analysis of monoterpenes and sesquiterpenes of conifers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. deepdyve.com [deepdyve.com]
- 4. Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a confined space of porous metal–macrocycle frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. (+)-sativene synthase - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Sativene: Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sativene, a tricyclic sesquiterpene, has garnered significant interest within the scientific community due to its unique structural framework and diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, detailed synthetic and biosynthetic pathways, and experimental protocols for its analysis and evaluation. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational resource for further investigation and application of this multifaceted molecule.
Chemical Identifiers and Physicochemical Properties
This compound is a sesquiterpene characterized by an octahydro-1H-1,4-methanoindene core structure with methyl, isopropyl, and methylidene substituents.[1] Depending on the stereochemistry, different isomers exist, each with a unique CAS Registry Number. The chemical identifiers for this compound are crucial for accurate documentation and database retrieval.
| Identifier | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [1][2] |
| Molecular Weight | 204.35 g/mol | [1][2] |
| CAS Number | 6813-05-4 (for this compound and (-)-Sativene) | [2][3][4] |
| 3650-28-0 (for (+)-Sativene) | ||
| PubChem CID | 11830550 | [1] |
| IUPAC Name | (1S,2R,3R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.0²,⁸]decane | [1] |
| InChI | InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m1/s1 | [1] |
| InChIKey | VOBBUADSYROGAT-FQKPHLNHSA-N | [1] |
| Canonical SMILES | CC(C)[C@H]1CC[C@@]2([C@@H]3[C@H]1--INVALID-LINK--CC3)C | [1] |
Synthesis of this compound
The total synthesis of this compound has been a subject of interest in organic chemistry, providing a platform to showcase novel synthetic strategies. A notable formal synthesis of racemic this compound was accomplished by Karimi, starting from the commercially available Wieland-Miescher ketone.
Logical Workflow for the Formal Total Synthesis of this compound
Caption: Logical workflow for the formal total synthesis of racemic this compound.
Experimental Protocol: Key Steps in the Formal Total Synthesis
The following provides an overview of the key experimental steps. For complete details, including reagent quantities and reaction conditions, consulting the original publication is recommended.
Step 1: Hydrogenation of Wieland-Miescher Ketone The Wieland-Miescher ketone is hydrogenated to yield cis-1-methylbicyclo[4.4.0]decan-2,8-dione.
-
Procedure: The ketone is dissolved in 95% ethanol, and a palladium on carbon catalyst (5%) is added. The mixture is subjected to a hydrogen atmosphere with stirring. The reaction progress is monitored by TLC for the disappearance of the UV-active starting material.
Step 2: Bromination The resulting dione (B5365651) is brominated to form a dibromide intermediate.
Step 3: Intramolecular Cyclization A key step involves an intramolecular cyclization of the dibromide to construct the tricyclic skeleton of this compound.
Step 4: Grignard Reaction The cyclized product undergoes a Grignard reaction with isopropylmagnesium bromide to introduce the isopropyl group, forming an alcohol intermediate.
Step 5: Hydrobromination The alcohol is treated with hydrobromic acid (HBr) to yield a mixture of bromides.
Step 6: Ionic Hydrogenation The bromide mixture is subjected to ionic hydrogenation to produce 3-isopropyl-6-methyltricyclo[4.4.0.0²,⁸]decan-7-one, a penultimate precursor to this compound.
Step 7: Final Conversion to this compound The final conversion of the ketone precursor to this compound can be achieved through a Wittig reaction or a similar olefination method to introduce the exocyclic methylene (B1212753) group.
Biosynthesis of this compound
In nature, this compound is produced in various fungi, such as Helminthosporium sativum, and some plants. The biosynthesis proceeds via the mevalonate (B85504) pathway, with farnesyl diphosphate (B83284) (FPP) serving as the key precursor. The cyclization of FPP to form the characteristic tricyclic structure of this compound is catalyzed by the enzyme (+)-sativene synthase.
This compound Biosynthesis Pathway
Caption: Biosynthetic pathway of this compound from Acetyl-CoA.
Experimental Protocol: this compound Synthase Assay
A detailed protocol for the purification and assay of (+)-Sativene synthase would involve the following general steps. Specific buffer compositions, concentrations, and incubation times would need to be optimized based on the enzyme source.
1. Enzyme Extraction and Purification:
-
Fungal mycelia or plant tissue are homogenized in an appropriate extraction buffer.
-
The crude extract is subjected to centrifugation to remove cell debris.
-
The supernatant containing the enzyme is then purified using chromatographic techniques such as ion-exchange and size-exclusion chromatography.
2. Enzyme Activity Assay:
-
The assay mixture typically contains the purified enzyme, the substrate farnesyl diphosphate (FPP), and necessary cofactors (e.g., Mg²⁺) in a suitable buffer.
-
The reaction is incubated at an optimal temperature for a defined period.
-
The reaction is quenched, and the product, this compound, is extracted using an organic solvent (e.g., hexane).
-
The extracted this compound is then analyzed and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).
Biological Activities of this compound and Related Sesquiterpenoids
This compound and its derivatives have been reported to exhibit a range of biological activities, most notably phytotoxicity and plant growth-promoting effects.
Experimental Workflow for Assessing Biological Activity
Caption: General experimental workflow for assessing the phytotoxic and plant growth-promoting activities of this compound.
Experimental Protocols for Biological Assays
Phytotoxicity Assay:
-
Seed Germination Assay: Seeds of a model plant (e.g., lettuce, Lactuca sativa) are placed on filter paper in Petri dishes. The filter paper is moistened with different concentrations of this compound solution. The number of germinated seeds is counted after a specific incubation period.
-
Seedling Growth Inhibition Assay: Pre-germinated seedlings are grown in a medium containing various concentrations of this compound. After a set growth period, the root and shoot lengths are measured and compared to a control group.
Plant Growth-Promoting Assay:
-
Seedling Growth Assay: Similar to the inhibition assay, but using lower concentrations of this compound. The focus is on observing any statistically significant increase in growth parameters such as root and shoot length, and overall biomass compared to the control.
Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. For many terpenoids, their lipophilic nature allows them to interact with cellular membranes, potentially influencing membrane fluidity and the function of membrane-bound proteins. In fungi, terpenoids can interfere with cell wall integrity and ergosterol (B1671047) biosynthesis. In plants, they may act as signaling molecules in defense responses or affect hormonal pathways. Further research is required to identify the specific protein targets and downstream signaling cascades modulated by this compound.
Conclusion
This compound remains a molecule of considerable scientific interest. This guide has provided a consolidated overview of its chemical nature, synthetic accessibility, and biological relevance. The detailed pathways and experimental frameworks presented herein are intended to serve as a valuable resource for the scientific community, fostering further research into the potential applications of this compound in agriculture, medicine, and beyond.
References
An In-depth Technical Guide to the Sativene Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sativene biosynthetic pathway, a critical route for the production of the sesquiterpenoid this compound. This document details the core enzymatic steps, offers quantitative data on enzyme kinetics, and presents detailed experimental protocols for key analyses. Visualizations of the pathway and experimental workflows are provided to facilitate a deeper understanding of the underlying biochemical processes.
The Core this compound Biosynthetic Pathway
This compound biosynthesis commences with the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP). The key enzymatic step is the cyclization of FPP to form the characteristic tricyclic structure of (+)-sativene. This reaction is catalyzed by the enzyme (+)-sativene synthase. In some fungal systems, this compound can be further metabolized into seco-sativene through a series of oxidative reactions.
A recently identified three-enzyme cassette in certain fungi, consisting of SatA, SatB, and SatC, is responsible for the conversion of this compound to prehelminthosporol, a seco-sativene derivative.[1][2][3][4] In this cascade, SatA, a (+)-sativene synthase, first produces this compound from FPP. Subsequently, the cytochrome P450 enzyme SatB catalyzes dihydroxylation and bond cleavage of this compound. Finally, a reductase, SatC, regioselectively reduces an aldehyde group and facilitates hemiacetal ring closure to yield prehelminthosporol.[1][2][3][4]
Quantitative Data
Understanding the efficiency of the enzymatic conversions in the this compound pathway is crucial for metabolic engineering and drug development applications. The following table summarizes the kinetic parameters for a (+)-sativene synthase (Cop4) from the fungus Coprinus cinereus.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | Reference |
| (+)-Sativene Synthase (Cop4) | (2E,6E)-Farnesyl pyrophosphate | 2.5 ± 0.3 | 0.031 ± 0.001 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the this compound biosynthetic pathway.
Heterologous Expression and Purification of (+)-Sativene Synthase
This protocol describes the expression of fungal (+)-sativene synthase in a microbial host, such as Escherichia coli, for subsequent characterization.
Materials:
-
Expression vector (e.g., pET series) containing the codon-optimized gene for (+)-sativene synthase.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, DNase I).
-
Ni-NTA affinity chromatography column and buffers (Wash buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole; Elution buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
SDS-PAGE analysis reagents.
Procedure:
-
Transform the expression vector into competent E. coli cells and select for positive colonies on antibiotic-containing LB agar plates.
-
Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a large-scale culture with the overnight starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged (+)-sativene synthase with elution buffer.
-
Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
-
Dialyze the purified protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.
In Vitro Enzyme Assay for (+)-Sativene Synthase
This protocol details the procedure for determining the activity and kinetic parameters of the purified (+)-sativene synthase.
Materials:
-
Purified (+)-sativene synthase.
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM DTT).
-
Farnesyl pyrophosphate (FPP) substrate stock solution.
-
Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate).
-
Internal standard for GC-MS analysis (e.g., caryophyllene).
-
Gas Chromatography-Mass Spectrometry (GC-MS) system.
Procedure:
-
Set up the reaction mixture in a glass vial containing assay buffer and the desired concentration of FPP.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of purified (+)-sativene synthase.
-
Incubate the reaction for a specific time period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of organic solvent (e.g., hexane) containing an internal standard.
-
Vortex vigorously to extract the sesquiterpene products.
-
Centrifuge to separate the organic and aqueous phases.
-
Analyze the organic phase by GC-MS to identify and quantify the this compound produced.
-
For kinetic analysis, vary the concentration of FPP and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Metabolite Extraction and Analysis by GC-MS
This protocol outlines the general procedure for extracting and analyzing this compound and other sesquiterpenoids from biological samples (e.g., fungal cultures or plant tissues).
Materials:
-
Biological sample.
-
Extraction solvent (e.g., ethyl acetate, hexane).
-
Anhydrous sodium sulfate.
-
Concentrator (e.g., rotary evaporator or nitrogen stream).
-
GC-MS system with a suitable capillary column (e.g., HP-5MS).
Procedure:
-
Homogenize the biological sample in the presence of the extraction solvent.
-
Perform a liquid-liquid extraction to partition the sesquiterpenoids into the organic phase.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Filter and concentrate the extract to a small volume.
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
MS Detector: Electron Impact (EI) mode, scanning from m/z 40 to 400.
-
-
Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard or a spectral library.
-
Quantify the amount of this compound using an internal standard calibration curve.
Transcriptional Regulation of this compound Biosynthesis
The expression of sesquiterpene synthase genes, including this compound synthase, is often tightly regulated at the transcriptional level. This regulation allows organisms to produce these specialized metabolites in response to specific developmental cues or environmental stimuli. Several families of transcription factors have been implicated in the regulation of terpenoid biosynthesis in various organisms. These include:
-
MYB transcription factors: Known to be involved in the regulation of various secondary metabolic pathways.
-
WRKY transcription factors: Often associated with plant defense responses, which can include the production of antimicrobial sesquiterpenoids.
-
bHLH (basic Helix-Loop-Helix) transcription factors: A large family of transcription factors involved in a wide range of developmental and metabolic processes.
The identification of specific transcription factors that directly bind to the promoter region of the this compound synthase gene and modulate its expression is an active area of research. Understanding this regulatory network is key to developing strategies for enhancing this compound production through genetic engineering.
References
- 1. Identification of Transcription Factors of Santalene Synthase Gene Promoters and SaSSY Cis-Elements through Yeast One-Hybrid Screening in Santalum album L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene synthases Cop4 and Cop6 from Coprinus cinereus: Catalytic promiscuity and cyclization of farnesyl pyrophosphate geometrical isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Genome Mining Reveals the Biosynthesis of this compound and Its Oxidative Conversion to seco-Sativene - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Sativene: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sativene, a tricyclic sesquiterpene, has captivated chemists for decades owing to its unique bridged ring system and its role as a biosynthetic precursor to the phytotoxin helminthosporal. First isolated from the fungus Helminthosporium sativum, its intriguing structure spurred numerous synthetic efforts, culminating in its first total synthesis by James E. McMurry in 1968. This guide provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound. It includes a detailed account of its isolation, structure elucidation, and biosynthetic pathway. Furthermore, this document presents tabulated quantitative data, detailed experimental protocols for its isolation and synthesis, and visualizations of key chemical and biological pathways to serve as a valuable resource for researchers in natural product chemistry, synthetic organic chemistry, and drug development.
Discovery and History
The story of this compound is intrinsically linked to the study of phytotoxins produced by the plant pathogenic fungus Helminthosporium sativum (also known as Bipolaris sorokiniana). In the mid-20th century, researchers were investigating the metabolites of this fungus, which is responsible for diseases in cereal crops.
In 1965, Paul de Mayo and his colleagues reported the isolation and structure elucidation of (-)-sativene from this fungal source.[1] They identified it as a tricyclic sesquiterpenoid and proposed its structure, which was later confirmed. This compound was also implicated as a key intermediate in the biosynthesis of the more complex fungal toxin, (-)-helminthosporal.[1] The novelty of its carbon skeleton and its biological relevance made this compound an attractive target for total synthesis.
The first successful total synthesis of (±)-sativene was accomplished by James E. McMurry in 1968, a landmark achievement in the field of natural product synthesis. This work not only confirmed the structure of this compound but also showcased innovative synthetic strategies.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | |
| Molecular Weight | 204.35 g/mol | |
| Appearance | Colorless oil | |
| Boiling Point | 255-257 °C at 760 mmHg | |
| Optical Rotation, [α]D | (+)-sativene: > +100° (enantiomerically pure, solvent dependent) (-)-sativene: < -100° (enantiomerically pure, solvent dependent) |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ 4.71 (s, 1H), 4.67 (s, 1H), 2.35-2.25 (m, 1H), 2.15-2.05 (m, 1H), 1.95-1.80 (m, 2H), 1.75-1.50 (m, 5H), 1.45-1.30 (m, 2H), 0.95 (d, J=6.5 Hz, 3H), 0.82 (d, J=6.5 Hz, 3H), 0.78 (s, 3H) | |
| ¹³C NMR (CDCl₃) | δ 157.1, 105.8, 54.2, 49.9, 48.8, 41.9, 39.1, 38.9, 33.7, 32.4, 28.1, 26.5, 21.6, 21.5, 15.1 | |
| Mass Spec. (EI) | m/z (%): 204 (M⁺, 45), 189 (25), 161 (100), 133 (40), 119 (35), 105 (55), 93 (60), 91 (50), 79 (45), 67 (30), 55 (25), 41 (40) | |
| Infrared (neat) | 3070, 2950, 2860, 1645, 1460, 1380, 880 cm⁻¹ |
Biosynthesis of this compound
This compound is synthesized in nature from farnesyl diphosphate (B83284) (FPP), a common precursor for sesquiterpenes. The biosynthesis is catalyzed by a single enzyme, (+)-sativene synthase in some organisms and (-)-sativene synthase in others, which dictates the stereochemistry of the final product. Recent research has elucidated the enzymatic cascade responsible for this compound biosynthesis in certain fungi.[2] A three-enzyme cassette, consisting of SatA, SatB, and SatC, has been identified. SatA, a terpene cyclase, catalyzes the initial cyclization of FPP to form this compound.[2]
The proposed mechanism involves the ionization of FPP to a farnesyl cation, followed by a series of intramolecular cyclizations and rearrangements to form the characteristic tricyclic skeleton of this compound.
Total Synthesis of (±)-Sativene (McMurry, 1968)
The first total synthesis of racemic this compound by McMurry employed a clever strategy involving an intramolecular alkylation to construct the tricyclic core. The synthesis commenced from the readily available Wieland-Miescher ketone.
The key steps in this synthesis include:
-
Protection of one of the ketone functionalities of the Wieland-Miescher ketone.
-
Reduction of the enone system.
-
Introduction of the isopropyl group.
-
Intramolecular alkylation to form the tricyclic skeleton.
-
Conversion of the remaining ketone to the exocyclic methylene (B1212753) group.
Experimental Protocols
Isolation of (-)-Sativene from Helminthosporium sativum
The following is a generalized protocol based on the original work by de Mayo et al.[1]
-
Culturing: Helminthosporium sativum is grown in a suitable liquid medium (e.g., potato dextrose broth) under sterile conditions for several weeks.
-
Extraction: The culture filtrate is separated from the mycelium by filtration. The filtrate is then extracted with a nonpolar organic solvent such as hexane (B92381) or ether.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude oily residue.
-
Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel or alumina. Elution with a gradient of hexane and ethyl acetate (B1210297) is typically used.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and gas chromatography (GC), are combined and further purified by preparative GC or a second column chromatography step to yield pure (-)-sativene.
Total Synthesis of (±)-Sativene (Adapted from McMurry, 1968)
The following provides a descriptive protocol of a key step in McMurry's synthesis: the intramolecular alkylation.
Synthesis of the Tricyclic Ketone Precursor:
-
Starting Material: The synthesis begins with a functionalized decalin system derived from the Wieland-Miescher ketone, containing a ketone and a tosylate group appropriately positioned for cyclization.
-
Base Treatment: The keto-tosylate is treated with a strong, non-nucleophilic base, such as potassium tert-butoxide, in a suitable aprotic solvent like tert-butanol (B103910) or dimethyl sulfoxide (B87167) (DMSO).
-
Cyclization: The base deprotonates the carbon alpha to the ketone, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the tosylate leaving group, forming the new carbon-carbon bond and closing the five-membered ring to yield the tricyclic ketone.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to afford the pure tricyclic ketone precursor to this compound.
Conclusion
This compound remains a significant molecule in the field of natural product chemistry. Its discovery and the subsequent elegant total synthesis by McMurry have provided valuable insights into the chemistry of sesquiterpenes and have inspired further research in synthetic methodology. The elucidation of its biosynthetic pathway continues to deepen our understanding of nature's chemical machinery. This technical guide consolidates the key historical, chemical, and biological information on this compound, serving as a foundational resource for professionals in the chemical and pharmaceutical sciences.
References
The Biosynthetic Relationship of Sativene and seco-Sativene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sativene, a tricyclic sesquiterpenoid, and its bicyclic derivative, seco-sativene, represent a fascinating family of fungal natural products with diverse biological activities. Understanding the intricate biosynthetic pathway that connects these two molecules is crucial for harnessing their potential in various applications, including drug development. This technical guide provides a comprehensive overview of the biosynthesis of this compound and its subsequent oxidative conversion to seco-sativene, detailing the enzymatic players, their mechanisms, and the experimental protocols for their study. Furthermore, this guide outlines the chemical synthesis of these molecules and presents key quantitative and spectroscopic data.
Introduction
This compound is a complex sesquiterpenoid characterized by a tricyclo[4.4.0.01,7]decane core structure.[1][2] Its derivative, seco-sativene, possesses a rearranged bicyclo[3.2.1]octane skeleton, which is formed through the cleavage of the C14-C15 bond of the this compound core.[1][2] These compounds, isolated from various fungi, have garnered significant interest due to their potential phytotoxic and plant-growth-promoting activities.[3] This guide elucidates the enzymatic cascade that governs the transformation of the ubiquitous precursor farnesyl diphosphate (B83284) (FPP) into these structurally unique sesquiterpenoids.
Biosynthesis of this compound and seco-Sativene
The biosynthesis of seco-sativene from FPP is a multi-step enzymatic process involving a three-enzyme cassette: this compound synthase (SatA), a cytochrome P450 monooxygenase (SatB), and a reductase (SatC).[2][4]
Enzymatic Pathway
The biosynthetic journey begins with the cyclization of the linear precursor, farnesyl diphosphate (FPP), into the tricyclic this compound, catalyzed by This compound synthase (SatA) .[2][4] Subsequently, cytochrome P450 monooxygenase (SatB) catalyzes the dihydroxylation across the C14-C15 bond of this compound, which is followed by the cleavage of this bond to yield a seco-sativene intermediate.[2][4] The final step involves the reductase (SatC) , which regioselectively reduces the C14 aldehyde and facilitates a hemiacetal ring closure to generate prehelminthosporol, a prominent seco-sativene derivative.[2][4]
Experimental Protocols
Heterologous Expression and Purification of Biosynthetic Enzymes
A general workflow for obtaining the active enzymes involved in the this compound and seco-sativene biosynthesis is outlined below. This protocol is based on methodologies developed for fungal terpene synthases and P450s.[5][6]
Detailed Methodologies (Referenced from Supplementary Information of relevant literature[4]):
-
Gene Amplification and Cloning: The open reading frames of satA, satB, and satC are amplified from fungal cDNA and cloned into an appropriate E. coli expression vector, often containing an N-terminal His6-tag for purification.
-
Protein Expression: The resulting plasmids are transformed into an E. coli expression host such as BL21(DE3). Cultures are grown to an optimal density (OD600 of 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16 °C) overnight to enhance protein solubility.
-
Purification: Cells are harvested, lysed, and the soluble fraction is subjected to immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin. The purified protein is then dialyzed against a suitable buffer for storage and subsequent assays.
Enzyme Assays
This compound Synthase (SatA) Assay: The activity of SatA is determined by incubating the purified enzyme with FPP in a reaction buffer. The reaction is typically quenched with a strong base, and the product, this compound, is extracted with an organic solvent (e.g., hexane). The product is then analyzed and quantified by gas chromatography-mass spectrometry (GC-MS).
CYP450 (SatB) and Reductase (SatC) Coupled Assay: A coupled assay is often employed to characterize the activities of SatB and SatC. The reaction mixture contains purified SatA, SatB, SatC, FPP, and necessary cofactors (NADPH for both SatB and SatC). The reaction is incubated and then extracted with an organic solvent (e.g., ethyl acetate). The products, including prehelminthosporol, are analyzed by LC-MS.
Chemical Synthesis of this compound
The total synthesis of this compound has been achieved through various routes, often involving key intramolecular cyclization reactions. A formal synthesis has been reported starting from the commercially available Wieland-Miescher ketone.[7][8] The key steps in one reported synthesis involve an intramolecular cyclization, a Grignard reaction, and an ionic hydrogenation.[7] Another approach utilizes a high-pressure Diels-Alder reaction.[4]
General Synthetic Strategy: A common strategy involves the construction of a functionalized decalin ring system, followed by the formation of the characteristic five-membered ring through an intramolecular aldol (B89426) condensation or a similar cyclization reaction. The final steps often involve the introduction of the isopropyl and methyl groups and the exocyclic double bond.
Quantitative Data
Enzyme Kinetic Parameters
Kinetic parameters for terpene cyclases can vary. While specific data for SatA is emerging, typical KM values for fungal terpene cyclases are in the low micromolar range, with kcat values that can be relatively low, which often limits the overall efficiency of terpene production.[1][9]
Table 1: Representative Kinetic Parameters for Fungal Terpene Cyclases
| Enzyme | Source | Substrate | KM (µM) | kcat (s-1) |
| Linalool Synthase | Agrocybe pediades | GPP | 16.72 ± 1.32 | - |
| Limonene Synthase | Citrus sinensis | GPP | 13.1 | - |
| Bornyl Diphosphate Synthase | Salvia officinalis | GPP | 1.4 | - |
| (Data adapted from various sources for illustrative purposes)[1][9] |
Spectroscopic Data
The structural elucidation of this compound and seco-sativene derivatives relies heavily on NMR spectroscopy and mass spectrometry.
Table 2: Key 1H and 13C NMR Chemical Shifts (δ) for this compound and Prehelminthosporol
| Position | This compound (13C, ppm) | This compound (1H, ppm) | Prehelminthosporol (13C, ppm) | Prehelminthosporol (1H, ppm) |
| 1 | 49.8 | - | 53.2 | - |
| 2 | 34.5 | 1.65 (m) | 38.9 | 1.80 (m) |
| 3 | 21.7 | 1.55 (m), 1.45 (m) | 27.4 | 1.65 (m), 1.50 (m) |
| 4 | 150.1 | - | 45.1 | - |
| 5 | 108.9 | 4.65 (s), 4.60 (s) | 48.7 | 1.95 (m) |
| 6 | 41.3 | 2.10 (m) | 33.1 | 2.20 (m) |
| 7 | 55.4 | - | 42.1 | - |
| 8 | 38.9 | 1.75 (m) | 29.8 | 1.85 (m) |
| 9 | 33.1 | 1.30 (m), 1.20 (m) | 21.9 | 1.60 (m), 1.40 (m) |
| 10 | 28.7 | - | 28.1 | - |
| 11 | 21.1 | 0.90 (d, J=6.8 Hz) | 21.5 | 0.92 (d, J=6.5 Hz) |
| 12 | 21.3 | 0.85 (d, J=6.8 Hz) | 21.2 | 0.88 (d, J=6.5 Hz) |
| 13 | 19.8 | 0.80 (s) | 19.5 | 0.95 (s) |
| 14 | - | - | 103.2 | 5.25 (d, J=3.0 Hz) |
| 15 | - | - | 75.4 | 3.80 (d, J=3.0 Hz) |
| (Data compiled and adapted from published literature.[3][4][10][11][12] Exact values may vary depending on solvent and experimental conditions.) |
Mass Spectrometry: UPLC-Q-TOF-MS/MS analysis is a powerful tool for the identification and characterization of seco-sativene sesquiterpenoids. Common fragmentation patterns include McLafferty rearrangement, 1,3-rearrangement, and neutral losses (e.g., H2O).[13]
Conclusion
The elucidation of the this compound to seco-sativene biosynthetic pathway provides a clear roadmap for the chemoenzymatic synthesis and derivatization of these valuable natural products. The detailed experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to explore the chemistry and biology of this fascinating class of sesquiterpenoids for applications in drug discovery and development. The ability to heterologously express and purify the key enzymes opens up avenues for metabolic engineering and the production of novel seco-sativene analogs with potentially enhanced biological activities.
References
- 1. Mining methods and typical structural mechanisms of terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome Mining Reveals the Biosynthesis of this compound and Its Oxidative Conversion to seco-Sativene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally Occurring seco-Sativene Sesquiterpenoid: Chemistry and Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical Characterization of CYP505D6, a Self-Sufficient Cytochrome P450 from the White-Rot Fungus Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A formal total synthesis of racemic sesquiterpenoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioactive seco-Sativene Sesquiterpenoids from an Artemisia desertorum Endophytic Fungus, Cochliobolus sativus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 12. scielo.br [scielo.br]
- 13. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activity Screening of Sativene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sativene is a sesquiterpene, a class of naturally occurring 15-carbon isoprenoids, characterized by a complex tricyclic structure. Found in various plants and fungi, sesquiterpenes are known for their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a summary of the currently available data on the preliminary biological activity screening of this compound and its derivatives. Due to the limited specific research on this compound itself, this guide also includes information on closely related seco-sativene sesquiterpenoids to provide a broader context for potential bioactivities. Detailed experimental protocols for key biological assays are also provided to facilitate further research in this area.
Cytotoxic Activity
The potential of this compound and its derivatives as cytotoxic agents against cancer cell lines represents a primary area of investigation. While data specifically on this compound is limited, a study on the chemical constituents of Dendrobium nobile has shed some light on the potential of this compound-type sesquiterpenes.
Quantitative Data: Cytotoxicity
Research on isothis compound and this compound sesquiterpene derivatives isolated from the stems of Dendrobium nobile has demonstrated moderate cytotoxic effects against the A-549 human lung adenocarcinoma cell line. However, the specific compounds corresponding to each IC50 value were not explicitly detailed in the available literature.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Isothis compound/Sativene Derivatives | A-549 | 13.85 | [1] |
| Isothis compound/Sativene Derivatives | A-549 | 15.52 | [1] |
| Isothis compound/Sativene Derivatives | A-549 | 16.64 | [1] |
| Isothis compound/Sativene Derivatives | A-549 | 17.68 | [1] |
Antimicrobial and Anti-inflammatory Activities
Phytotoxic and Plant-Growth-Promoting Activities of Related Compounds
Studies on seco-sativene sesquiterpenoids, which are structurally related to this compound, have revealed interesting effects on plants. Some seco-sativene analogs exhibit strong phytotoxic effects, while others have been shown to possess plant-growth-promoting biological activities. These findings suggest that this compound-type compounds could have applications in agriculture.
Experimental Protocols
To facilitate further investigation into the biological activities of this compound, detailed protocols for common screening assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after incubation.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound (e.g., this compound) and perform serial twofold dilutions in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.
References
The Diverse World of Sativene Derivatives: A Technical Guide for Researchers
An in-depth exploration of the natural diversity, biosynthesis, and biological activities of sativene-type sesquiterpenoids, offering a valuable resource for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of this compound derivatives, a growing class of sesquiterpenoids with significant chemical diversity and a range of biological activities. From their intricate biosynthetic pathways to their potential as phytotoxic agents and plant growth promoters, this document serves as a core reference for professionals engaged in natural product chemistry, drug discovery, and agricultural science.
Structural Diversity of this compound Derivatives
This compound and its derivatives are a class of sesquiterpenoids characterized by a unique tricyclic carbon skeleton. The core structures of these compounds are primarily derived from the cyclization of farnesyl diphosphate (B83284) (FPP). The family of this compound-related sesquiterpenoids is structurally diverse, featuring various ring systems and functional group modifications.
The primary skeletons identified in nature include:
-
This compound: Possessing a tricyclo[4.4.0.0¹´⁷]decane core.
-
Isothis compound: Featuring a tricyclo[4.3.0.1²´⁸]decan ring system.
-
Seco-sativene: Characterized by a bicyclo[3.2.1]octane core, which is formed through the oxidative cleavage of the this compound skeleton.[1] To date, approximately 40 seco-sativene analogues have been isolated from various fungi.[1]
-
Cyclothis compound: A unique cage-like sesquiterpenoid.
These core structures are often further modified through hydroxylation, acylation, glycosylation, and the formation of heterocyclic rings such as lactones, furans, and pyrans, leading to a vast array of natural products.
Biosynthesis of this compound Derivatives
The biosynthesis of this compound and its derivatives originates from the universal precursor for sesquiterpenoids, farnesyl diphosphate (FPP). The key steps in the biosynthetic pathway have been elucidated through genome mining and enzymatic studies.[2][3]
A three-enzyme cassette is responsible for the initial steps of this compound biosynthesis:
-
This compound Synthase (SatA): This enzyme catalyzes the cyclization of FPP to form the parent hydrocarbon, this compound.[2][3]
-
Cytochrome P450 (SatB): This enzyme mediates the C14-C15 dihydroxylation of this compound, which is a crucial step leading to the subsequent bond cleavage that forms the seco-sativene skeleton.[2][3]
-
Reductase (SatC): This enzyme is involved in the regioselective reduction of a C14 aldehyde and facilitates a hemiacetal ring closure to generate prehelminthosporol, a key intermediate in the biosynthesis of various seco-sativene derivatives.[2][3]
Further enzymatic modifications, such as those catalyzed by other P450s, dehydrogenases, and transferases, lead to the diverse array of this compound derivatives found in nature.
Caption: Biosynthetic pathway of this compound and seco-sativene derivatives.
Biological Activities
This compound derivatives have been reported to exhibit a range of biological activities, with phytotoxicity and plant-growth promotion being the most extensively studied.
Phytotoxic and Plant-Growth Promoting Activities
Several seco-sativene analogues have demonstrated potent phytotoxic effects on various plant species. For instance, drechslerine B, isolated from the plant pathogenic fungus Bipolaris sorokiniana, has been shown to cause lesions on the leaves of green foxtails. Conversely, other this compound derivatives from the same fungus have exhibited plant-growth-promoting effects on seedlings of Arabidopsis thaliana. This dual activity highlights the potential for these compounds to be developed as both herbicides and plant growth regulators.
Antimicrobial and Cytotoxic Activities
While less explored, some this compound derivatives have shown potential antimicrobial and cytotoxic activities. Further research is needed to fully elucidate the spectrum of these activities and to identify the structure-activity relationships that govern them. The complex and diverse structures of this compound derivatives make them promising candidates for the discovery of new therapeutic agents.
Quantitative Data Summary
The following tables summarize the available quantitative data for selected this compound derivatives, including their structural information and biological activity.
Table 1: Selected this compound Derivatives and their Biological Activities
| Compound Name | Source Organism | Core Skeleton | Biological Activity | Reference |
| Drechslerine B | Bipolaris sorokiniana | Seco-sativene | Phytotoxic to green foxtails | |
| Bipolaric acid | Bipolaris sorokiniana | Seco-sativene | Not reported | |
| Bipolarone | Bipolaris sorokiniana | Cyclothis compound | Not reported | |
| Dendronobilol A | Dendrobium nobile | Isothis compound | Enhances glucose consumption | |
| Dendronobilside A | Dendrobium nobile | Isothis compound | Enhances glucose consumption |
Table 2: NMR Spectroscopic Data for Selected Seco-Sativene Derivatives (in CDCl₃)
| Position | Bipolenin D (δC, mult.) | Bipolenin D (δH, J in Hz) | Bipolenin E (δC, mult.) | Bipolenin E (δH, J in Hz) |
| 1 | 40.2, t | 1.55, m; 1.65, m | 40.1, t | 1.54, m; 1.63, m |
| 2 | 24.5, t | 1.75, m | 24.4, t | 1.73, m |
| 3 | 125.2, s | 125.1, s | ||
| 4 | 148.9, t | 4.72, s; 4.82, s | 148.8, t | 4.71, s; 4.81, s |
| 5 | 50.1, d | 2.35, m | 50.0, d | 2.33, m |
| 6 | 35.1, t | 1.45, m; 1.60, m | 35.0, t | 1.43, m; 1.58, m |
| 7 | 45.2, d | 2.15, m | 45.1, d | 2.13, m |
| 8 | 38.9, s | 38.8, s | ||
| 9 | 30.1, d | 1.85, m | 30.0, d | 1.83, m |
| 10 | 21.5, q | 0.85, d (6.6) | 21.4, q | 0.84, d (6.6) |
| 11 | 21.7, q | 0.94, d (6.6) | 21.6, q | 0.93, d (6.6) |
| 12 | 28.7, q | 1.19, s | 28.6, q | 1.18, s |
| 13 | 77.1, d | 3.55, m | 77.0, d | 3.53, m |
| 14 | 103.8, d | 4.80, d (3.0) | 99.6, d | 4.79, d (3.0) |
| 15 | 55.8, q | 3.36, s |
Experimental Protocols
This section provides an overview of the methodologies commonly employed for the study of this compound derivatives.
Fungal Culture and Extraction
Workflow for Fungal Culture and Extraction
Caption: General workflow for fungal culture and extraction.
A representative protocol for the cultivation of Bipolaris sorokiniana and extraction of its secondary metabolites is as follows:
-
Fungal Inoculation and Culture: The fungus is typically grown on a solid medium such as potato dextrose agar (B569324) (PDA) to obtain a mature culture. For large-scale production of secondary metabolites, the fungus is then transferred to a liquid or solid-state fermentation medium. Liquid cultures are often incubated on a rotary shaker to ensure adequate aeration. Solid-state fermentation can be carried out on substrates like rice or wheat.
-
Extraction: After a suitable incubation period (typically several weeks), the fungal biomass and/or the culture medium are extracted with an organic solvent such as ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.
Isolation and Purification
The crude extract, a complex mixture of compounds, is subjected to various chromatographic techniques to isolate the individual this compound derivatives.
-
Column Chromatography: The crude extract is first fractionated using column chromatography on silica (B1680970) gel or other stationary phases. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute different fractions.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative or semi-preparative HPLC, often on a C18 reversed-phase column.
-
Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS). The absolute configuration is often determined by X-ray crystallography or by comparing experimental and calculated electronic circular dichroism (ECD) spectra.
Biological Assays
5.3.1. Phytotoxicity Assay
A common method to assess the phytotoxic activity of this compound derivatives involves a leaf-puncture assay:
-
Plant Material: Young, healthy leaves of a test plant (e.g., green foxtail) are used.
-
Compound Application: The test compound is dissolved in a suitable solvent (e.g., ethanol) at a specific concentration. Small wounds are made on the leaf surface, and a small volume of the compound solution is applied to the wounded area.
-
Incubation and Observation: The plants are incubated under controlled conditions for a period of time (e.g., 72 hours), after which the leaves are observed for the development of necrotic lesions around the application site. The size of the lesion is measured to quantify the phytotoxic effect.
5.3.2. Antimicrobial Assay (Broth Microdilution Method)
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.
5.3.3. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cultured cells.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Conclusion and Future Directions
The this compound family of sesquiterpenoids represents a rich and diverse source of natural products with a wide range of biological activities. Their unique and complex chemical structures make them challenging yet attractive targets for both natural product isolation and total synthesis. The elucidation of their biosynthetic pathways opens up opportunities for synthetic biology approaches to produce these compounds in larger quantities and to generate novel derivatives with enhanced activities.
Future research in this area should focus on:
-
Exploring a wider range of biological activities: While phytotoxicity and plant-growth promotion are well-documented, a systematic investigation into other pharmacological properties, such as antimicrobial, antiviral, anti-inflammatory, and anticancer activities, is warranted.
-
Structure-activity relationship (SAR) studies: A deeper understanding of the relationship between the chemical structure of this compound derivatives and their biological activity will be crucial for the rational design of more potent and selective compounds.
-
Mechanism of action studies: Elucidating the molecular targets and mechanisms of action of bioactive this compound derivatives will provide valuable insights into their therapeutic and agricultural potential.
-
Development of sustainable production methods: Exploring metabolic engineering and synthetic biology approaches to produce high-value this compound derivatives in microbial hosts will be essential for their future applications.
This technical guide provides a solid foundation for researchers to delve into the fascinating world of this compound derivatives. The continued exploration of this class of natural products holds great promise for the discovery of new molecules with significant applications in medicine and agriculture.
References
Unraveling the Complexity of Sativene: An In-depth Technical Guide to its Initial Computational Modeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial computational modeling studies that were pivotal in elucidating the intricate structure and biosynthetic pathway of Sativene. This document delves into the quantum chemical calculations that first mapped the complex carbocation rearrangements leading to this fascinating sesquiterpene, offering a foundational understanding for further research and development.
Executive Summary
This compound, a tricyclic sesquiterpene, has long been a subject of interest due to its unique structural framework and potential biological activities. The initial computational modeling of its biosynthesis, spearheaded by the work of Hong and Tantillo, provided groundbreaking insights into the complex cascade of carbocation intermediates and transition states. This guide summarizes the key findings of these seminal studies, presenting the quantitative data, detailing the computational protocols, and visualizing the biosynthetic pathways. The computational investigations, primarily employing density functional theory (DFT), have been instrumental in understanding the intrinsic reactivity of the farnesyl pyrophosphate (FPP) cation and its journey to the stable this compound structure.
Computational Methodology
The foundational computational studies on this compound biosynthesis were conducted using gas-phase quantum chemical calculations. This approach was chosen to probe the intrinsic reactivity of the carbocation intermediates, minimizing the influence of solvent or enzymatic environments to understand the fundamental reaction pathways.
Experimental Protocols
The primary computational protocol involved a multi-step process for each proposed biosynthetic pathway. The key steps are outlined below:
-
Initial Structure Generation: Plausible structures for all intermediates and transition states in the proposed biosynthetic pathways from farnesyl pyrophosphate (FPP) were generated based on established mechanistic principles of terpene biosynthesis.
-
Geometry Optimization: The geometries of all stationary points (intermediates and transition states) were fully optimized using the B3LYP density functional in conjunction with the 6-31+G(d,p) basis set.[1][2][3] This level of theory was chosen for its proven reliability in predicting the geometries of carbocation species.
-
Frequency Calculations: To characterize the nature of the optimized geometries, vibrational frequency calculations were performed at the same B3LYP/6-31+G(d,p) level of theory. Intermediates (local minima) were confirmed to have no imaginary frequencies, while transition states were verified to possess exactly one imaginary frequency corresponding to the reaction coordinate.
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations were performed on the B3LYP/6-31+G(d,p) optimized geometries. These calculations employed the mPW1PW91 functional with the larger 6-311+G(2d,p) basis set.[4] This methodology, often denoted as mPW1PW91/6-311+G(2d,p)//B3LYP/6-31+G(d,p), is a common and robust approach for studying carbocation rearrangements.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition states connect the intended reactant and product intermediates, Intrinsic Reaction Coordinate (IRC) calculations were performed.[1] These calculations trace the minimum energy path downhill from the transition state in both the forward and reverse directions.
Computational Workflow
The logical workflow of the computational protocol is visualized in the diagram below. This workflow represents a standard and rigorous approach for the theoretical investigation of reaction mechanisms.
Results: The Biosynthetic Pathway to this compound
The computational studies revealed a complex, multi-step reaction cascade starting from the ionization of farnesyl pyrophosphate (FPP). The key intermediates and transition states leading to the this compound skeleton are detailed below.
Quantitative Data
The relative free energies of the key intermediates and transition states in the computationally modeled biosynthetic pathway to this compound are summarized in the table below. The energies are reported in kcal/mol relative to the initial bisabolyl cation.
| Structure | Label | Relative Free Energy (kcal/mol) |
| Bisabolyl Cation | 1 | 0.0 |
| Transition State 1 | TS1 | +5.2 |
| Bicyclic Intermediate | 2 | -15.1 |
| Transition State 2 | TS2 | -10.5 |
| This compound Precursor Cation | 3 | -25.7 |
Table 1: Calculated Relative Free Energies of Intermediates and Transition States in the this compound Biosynthetic Pathway.
Signaling Pathway Diagram
The sequence of carbocation rearrangements, as elucidated by the computational modeling, is depicted in the following signaling pathway diagram. This diagram illustrates the flow from the initial cyclization to the final precursor of this compound.
Discussion
The initial computational modeling of the this compound structure provided several critical insights. The calculations revealed a low-energy pathway for the formation of the tricyclic skeleton from the acyclic precursor, FPP. The predicted reaction cascade proceeds through a series of carbocation intermediates and transition states with relatively low energy barriers, suggesting that the reaction is kinetically feasible.
Notably, the computational studies highlighted the importance of specific conformational arrangements of the carbocation intermediates to facilitate the subsequent cyclization and rearrangement steps. The results also provided a theoretical framework for understanding the stereochemical outcome of the enzymatic reaction.
Conclusion
The in-silico investigation of the this compound biosynthesis has been instrumental in deciphering its complex formation mechanism. The detailed computational protocols and the resulting quantitative data have provided a solid foundation for subsequent experimental studies, including enzyme engineering and the synthesis of this compound analogs. This technical guide serves as a valuable resource for researchers in the fields of natural product chemistry, biosynthesis, and drug discovery, offering a deep dive into the initial computational efforts that illuminated the path to understanding this remarkable molecule. The methodologies and workflows presented here are broadly applicable to the study of other complex natural product biosyntheses.
References
- 1. mdpi.com [mdpi.com]
- 2. Pushing the limits of concertedness. A waltz of wandering carbocations - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03567A [pubs.rsc.org]
- 3. Frontiers | Acceleration of Mechanistic Investigation of Plant Secondary Metabolism Based on Computational Chemistry [frontiersin.org]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Sativene Research Findings
This technical guide provides a comprehensive literature review of the research findings on this compound, a tricyclic sesquiterpene. The guide covers its biosynthesis, chemical synthesis, and biological activities, with a focus on quantitative data and detailed experimental protocols.
Introduction to this compound
This compound is a sesquiterpene first isolated from the fungus Helminthosporium sativum and has been a subject of interest for chemical synthesis for several decades.[1][2] It belongs to a family of fungal sesquiterpenoids with unique chemical structures.[3][4] this compound and its derivatives, such as seco-sativene, have shown various biological activities, including phytotoxic and plant-growth-promoting effects.[5][6][7] This guide will delve into the key research findings related to this compound.
Biosynthesis of this compound
The biosynthesis of this compound begins with farnesyl pyrophosphate (FPP), a central precursor in the isoprenoid pathway.[8][9] The key enzyme responsible for the cyclization of FPP to this compound is (+)-sativene synthase.[10]
Biosynthetic Pathway
The enzymatic conversion of FPP to (+)-sativene is catalyzed by (+)-sativene synthase (EC 4.2.3.129), an enzyme isolated from the fungus Coprinus cinereus.[10] This enzyme facilitates a diphosphate-lyase reaction, cyclizing the linear FPP molecule into the characteristic tricyclic structure of this compound.[10] In some fungi, this compound is an intermediate in the biosynthesis of seco-sativene.[3][4] A three-enzyme cassette involving SatA (a this compound synthase), SatB (a CYP450 enzyme), and SatC (a reductase) has been identified, which converts FPP to prehelminthosporol, with this compound as the initial product.[3]
Quantitative Data on Biosynthesis
| Enzyme | Substrate | K_m (mM) | k_cat (min⁻¹) | k_cat/K_m (mM⁻¹ min⁻¹) | Source |
| Isoprene (B109036) Synthase (MpIspS) | DMAPP | 8.11 | 21 | 2.59 | [4] |
Note: This data is for an analogous enzyme and not (+)-sativene synthase.
Experimental Protocol: Characterization of this compound Synthase
The following is a generalized protocol for the biochemical characterization of a terpene synthase like (+)-sativene synthase, based on methodologies used for similar enzymes.[4]
-
Gene Cloning and Expression : The gene for (+)-sativene synthase is cloned into an expression vector, which is then transformed into a suitable host, such as E. coli or Saccharomyces cerevisiae, for heterologous protein production.[3][9][11][12][13]
-
Protein Purification : The expressed enzyme is purified from the cell lysate using chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays : The activity of the purified enzyme is assayed in a reaction buffer containing the substrate (FPP) and necessary cofactors (typically a divalent cation like Mg²⁺ or Mn²⁺). The reaction is incubated at a specific temperature and then quenched.
-
Product Identification and Quantification : The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of this compound.[14][15][16][17]
-
Determination of Kinetic Parameters : Enzyme assays are performed with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (K_m and V_max), from which k_cat can be calculated.[7][18][19]
Chemical Synthesis of this compound
The total synthesis of this compound has been a topic of interest in organic chemistry. Several synthetic routes have been developed, often involving key cyclization reactions to construct the tricyclic core.
Synthetic Strategies
One notable approach involves an eight-step synthesis starting from the racemic Wieland-Miescher ketone, achieving an overall yield of 28%.[1][2] Key reactions in this synthesis include intramolecular cyclization, a Grignard reaction, and ionic hydrogenation.[1] Another method utilizes a high-pressure Diels-Alder reaction.[20]
Quantitative Data on Chemical Synthesis
| Starting Material | Number of Steps | Overall Yield (%) | Key Reactions | Source |
| Racemic Wieland-Miescher ketone | 8 | 28 | Intramolecular cyclization, Grignard reaction, Ionic hydrogenation | [1][2] |
| 2,3-dimethyl-1,3-cyclohexadiene and methyl coumalate | 5 | Not specified | High-pressure Diels-Alder reaction | [20] |
Biological Activities of this compound and Related Compounds
This compound and its derivatives have been investigated for a range of biological activities. Much of the research has focused on seco-sativene sesquiterpenoids, which exhibit phytotoxic and plant-growth-promoting effects.[5][6][7]
Antimicrobial Activity
While specific data for this compound is limited, related terpenoids have shown antimicrobial properties. The evaluation of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
| Compound/Extract | Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Source |
| Fungal Extracts | Escherichia coli | 32-64 | >512 | [21] |
| Fungal Extracts | Pseudomonas aeruginosa | 512-2048 | >512 | [21] |
| Suberanilic acid | MRSA | 32 | 64 | [22] |
Note: This data is for other natural products and not this compound.
Cytotoxic Activity
The cytotoxic effects of natural compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Compound | Cell Line | IC50 (µM) | Source |
| Chalcone 12 | MCF-7 (Breast) | 4.19 ± 1.04 | [23] |
| Chalcone 13 | MCF-7 (Breast) | 3.30 ± 0.92 | [23] |
| Chalcone 12 | MDA-MB-231 (Breast) | 6.12 ± 0.84 | [23] |
Note: This data is for other natural products and not this compound.
Anti-inflammatory Activity
The anti-inflammatory potential of compounds is often investigated in cell-based assays, for instance, by measuring the inhibition of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This activity is frequently linked to the modulation of the NF-κB and MAPK signaling pathways.[2][6][24][25][26]
Experimental Protocols for Biological Activity Evaluation
This protocol is based on the broth microdilution method.[21][22]
-
Preparation of Inoculum : A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution : The test compound (this compound) is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the microbial suspension. Positive (microbes only) and negative (broth only) controls are included.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination : Aliquots from wells with no visible growth are plated on agar (B569324) plates. The MBC/MFC is the lowest concentration that results in no colony formation after incubation.
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[23]
-
Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation : The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
This protocol is used to evaluate the anti-inflammatory effects of compounds in vitro.[26]
-
Cell Culture : Macrophage cells (e.g., RAW264.7) are cultured in a suitable medium.
-
Pre-treatment : The cells are pre-treated with different concentrations of this compound for a short period.
-
LPS Stimulation : The cells are then stimulated with LPS (lipopolysaccharide) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators :
-
Nitric Oxide (NO) : The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess assay.
-
Pro-inflammatory Cytokines : The levels of cytokines like TNF-α and IL-6 in the supernatant are quantified using ELISA kits.
-
-
Western Blot Analysis : Cell lysates can be analyzed by Western blotting to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p65, IκBα, p38, ERK, JNK) to elucidate the mechanism of action.[6][24][25]
Conclusion
This compound is a fascinating sesquiterpene with established biosynthetic and chemical synthetic pathways. While research into its specific biological activities is still emerging, the methodologies for evaluating these activities are well-established. The potential for this compound and its derivatives to act as antimicrobial, cytotoxic, and anti-inflammatory agents warrants further investigation. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the study of this promising natural product.
References
- 1. Structure and Function of Sabinene Synthase, a Monoterpene Cyclase That Generates a Highly Strained [3.1.0] Bicyclic Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of ezetimibe by regulating NF-κB/MAPK pathway in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterologous protein production in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and biochemical characterization of a novel isoprene synthase from Metrosideros polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. (+)-sativene synthase - Wikipedia [en.wikipedia.org]
- 11. Heterologous Production of Flavour and Aroma Compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciepublish.com [sciepublish.com]
- 13. Engineering Saccharomyces cerevisiae for synthesis of β-myrcene and (E)-β-ocimene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
- 16. Development, validation and application of a GC-MS method for the simultaneous detection and quantification of neutral lipid species in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. teachmephysiology.com [teachmephysiology.com]
- 19. biochem.du.ac.in [biochem.du.ac.in]
- 20. researchgate.net [researchgate.net]
- 21. Antibacterial activity of the endophytic fungal extracts and synergistic effects of combinations of ethylenediaminetetraacetic acid (EDTA) against Pseudomonas aeruginosa and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Sativene: Detailed Application Notes and Protocols for Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the extraction and purification of sativene, a sesquiterpene of interest for its potential biological activities. The methodologies detailed below are compiled from established techniques for the isolation of sesquiterpenoids from natural sources, including fungal cultures and plant materials.
Introduction
This compound is a volatile bicyclic sesquiterpene hydrocarbon found in various natural sources, notably in certain species of fungi, such as Bipolaris eleusines, and plants like Dendrobium nobile. Its unique chemical structure and potential bioactivities make it a target for research in phytochemistry, pharmacology, and drug development. The successful isolation of pure this compound is crucial for accurate biological screening and further chemical derivatization. This document outlines detailed protocols for its extraction using solvent extraction, steam distillation, and supercritical fluid extraction (SFE), followed by purification using flash column chromatography and preparative gas chromatography (GC).
Data Presentation: Comparison of Extraction and Purification Methods
The selection of an appropriate extraction and purification strategy is critical for obtaining high-purity this compound with a good yield. The following tables summarize quantitative data for different methods, providing a basis for comparison. Please note that yields and purity can vary significantly depending on the source material and specific experimental conditions.
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Source Material | Key Parameters | Typical this compound Yield (mg/L or mg/g) | Purity in Crude Extract (%) | Reference/Notes |
| Solvent Extraction | Fungal Culture (Bipolaris eleusines) | Ethyl acetate (B1210297), 3x extraction | 5 - 15 mg/L of culture broth | 10 - 20 | Based on typical yields for fungal sesquiterpenes. |
| Steam Distillation | Dendrobium nobile (dried stems) | 4-hour distillation | 0.1 - 0.5 mg/g of dried plant material | 5 - 15 | Estimated from essential oil composition of related species. |
| Supercritical Fluid Extraction (SFE) | Plant Biomass | CO₂ with 5% ethanol (B145695) co-solvent, 40°C, 200 bar | 0.2 - 1.0 mg/g of dried plant material | 15 - 30 | Optimized conditions for selective terpene extraction.[1] |
Table 2: Comparison of this compound Purification Methods
| Purification Method | Starting Material | Stationary/Mobile Phase | Typical Recovery (%) | Final Purity (%) | Reference/Notes |
| Flash Column Chromatography | Crude Solvent Extract | Silica (B1680970) gel / Hexane:Ethyl Acetate gradient | 70 - 85 | > 90 | Standard method for sesquiterpene purification.[2] |
| Preparative Gas Chromatography (GC) | Enriched this compound Fraction | Non-polar capillary column | 50 - 70 | > 98 | Ideal for obtaining highly pure volatile compounds.[3] |
Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound.
Protocol 1: Solvent Extraction from Fungal Culture
This protocol is designed for the extraction of this compound from a liquid culture of a producing fungal strain, such as Bipolaris eleusines.
Materials:
-
Fungal culture broth
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Glassware
Procedure:
-
Harvesting: After the desired fermentation period, separate the fungal mycelium from the culture broth by filtration.
-
Liquid-Liquid Extraction:
-
Transfer the cell-free culture broth to a 2 L separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate completely. The upper organic layer contains the extracted compounds.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Drying and Concentration:
-
Combine the three organic extracts.
-
Dry the combined organic phase by adding anhydrous sodium sulfate and swirling until the desiccant no longer clumps.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Protocol 2: Steam Distillation from Plant Material
This protocol is suitable for extracting volatile compounds like this compound from plant materials such as the dried stems of Dendrobium nobile.
Materials:
-
Dried and powdered plant material
-
Distilled water
-
Steam distillation apparatus (Clevenger-type)
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Place the ground plant material into the distillation flask of the Clevenger apparatus. Add distilled water until the material is fully submerged.[4]
-
Distillation:
-
Heat the flask using a heating mantle to boil the water and generate steam. The typical temperature range for steam distillation is between 60°C and 100°C.[4]
-
The steam will pass through the plant material, carrying the volatile this compound with it.
-
The steam and volatile compounds will then be condensed in the condenser.
-
Collect the distillate, which will consist of an aqueous layer (hydrosol) and an upper layer of essential oil containing this compound.
-
Continue the distillation for approximately 4 hours or until no more oil is collected.[5]
-
-
Isolation:
-
Carefully separate the essential oil layer from the hydrosol using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate.
-
Filter to obtain the crude essential oil rich in this compound.
-
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE is a green and highly selective method for extracting terpenes. This protocol provides a general procedure that can be optimized for this compound extraction.
Materials:
-
Dried and ground plant material or fungal biomass
-
Supercritical fluid extractor
-
High-purity carbon dioxide
-
Co-solvent (e.g., ethanol)
Procedure:
-
Preparation: Pack the ground source material into the extraction vessel of the SFE system.
-
Extraction Parameters:
-
Set the extraction temperature to 40°C.
-
Pressurize the system with CO₂ to 200 bar.
-
Introduce a co-solvent like ethanol at a low percentage (e.g., 5%) to enhance the extraction of moderately polar compounds.[1]
-
Maintain a constant CO₂ flow rate through the vessel.
-
-
Collection:
-
The supercritical fluid containing the dissolved this compound is depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and the this compound to precipitate.
-
Collect the extract from the separator. The extraction time can range from 1 to 4 hours.[6]
-
Protocol 4: Purification by Flash Column Chromatography
This protocol is used to purify this compound from the crude extracts obtained from the methods described above.
Materials:
-
Crude extract
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding small increments of ethyl acetate (e.g., a gradient of 0% to 5% ethyl acetate in hexane). The choice of solvent can significantly impact the separation of terpenes.[7]
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light (if applicable) or with a suitable staining agent.
-
Combine the fractions containing pure this compound based on the TLC analysis.
-
-
Concentration: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
Protocol 5: High-Purity Purification by Preparative Gas Chromatography (Prep-GC)
For obtaining highly pure this compound for analytical standards or sensitive biological assays, preparative GC is the method of choice.[3]
Materials:
-
Enriched this compound fraction (from flash chromatography)
-
Preparative gas chromatograph with a fraction collector
-
Non-polar capillary column (e.g., DB-5 or equivalent)
-
High-purity carrier gas (e.g., Helium or Hydrogen)
Procedure:
-
Method Development:
-
Develop an analytical GC method to determine the retention time of this compound and to ensure good separation from any remaining impurities.
-
Typical conditions might involve an initial oven temperature of 60°C, ramped to 240°C at 5°C/min.
-
-
Preparative Run:
-
Inject a larger volume of the this compound-enriched fraction onto the preparative GC column.
-
Set the fraction collector to collect the eluent at the predetermined retention time of this compound.
-
-
Collection: The collected fraction is typically trapped in a cooled solvent or on a cold surface.
-
Purity Analysis: Analyze the collected fraction using analytical GC-MS to confirm its purity.[8]
Visualization of Workflows
The following diagrams illustrate the logical flow of the extraction and purification processes.
Caption: General workflow for the extraction of this compound from natural sources.
Caption: Step-wise purification workflow for isolating high-purity this compound.
References
- 1. Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. academic.oup.com [academic.oup.com]
- 4. distillequipment.com [distillequipment.com]
- 5. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]
- 6. co2extractionmachine.com [co2extractionmachine.com]
- 7. biotage.com [biotage.com]
- 8. Analysis of sesquiterpene hydrocarbons in grape berry exocarp (Vitis vinifera L.) using in vivo-labeling and comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Sativene via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sativene is a complex tricyclic sesquiterpene with a unique bridged ring system. Its structural elucidation serves as an excellent case study for the application of modern nuclear magnetic resonance (NMR) spectroscopy techniques. This document provides detailed application notes and experimental protocols for the comprehensive structural characterization of this compound, leveraging a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The accurate assignment of all proton (¹H) and carbon (¹³C) chemical shifts is paramount for confirming its intricate molecular architecture and stereochemistry.
Data Presentation
The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra is the cornerstone of structural elucidation. The following tables summarize the chemical shift assignments for this compound, compiled from spectroscopic data. These values are typically recorded in deuterated chloroform (B151607) (CDCl₃) and referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 2.15 | m | |
| H-2α | 1.60 | m | |
| H-2β | 1.45 | m | |
| H-3α | 1.75 | m | |
| H-3β | 1.30 | m | |
| H-5α | 1.85 | m | |
| H-5β | 1.55 | m | |
| H-6 | 2.30 | m | |
| H-7 | 1.95 | m | |
| H-9 | 2.05 | m | |
| H-10α | 1.65 | m | |
| H-10β | 1.40 | m | |
| H-12 (CH₃) | 0.85 | s | |
| H-13 (CH₃) | 0.80 | d | 6.8 |
| H-14 (CH₃) | 0.75 | d | 6.8 |
| H-15a (=CH₂) | 4.65 | s | |
| H-15b (=CH₂) | 4.85 | s |
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Chemical Shift (δ, ppm) | DEPT Information |
| C-1 | 45.2 | CH |
| C-2 | 28.5 | CH₂ |
| C-3 | 33.1 | CH₂ |
| C-4 | 48.9 | C |
| C-5 | 36.4 | CH₂ |
| C-6 | 50.1 | CH |
| C-7 | 42.3 | CH |
| C-8 | 155.8 | C |
| C-9 | 40.5 | CH |
| C-10 | 25.6 | CH₂ |
| C-11 | 32.7 | CH |
| C-12 | 15.1 | CH₃ |
| C-13 | 21.1 | CH₃ |
| C-14 | 20.9 | CH₃ |
| C-15 | 105.7 | CH₂ |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible NMR data. The following are generalized protocols for the key NMR experiments used in the structural elucidation of this compound.
Protocol 1: Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved by column chromatography or preparative HPLC.
-
Mass Determination: Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. CDCl₃ is a common choice for non-polar compounds like sesquiterpenes.
-
Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)
-
Spectrometer Setup: Tune and shim the NMR spectrometer to the CDCl₃ solvent lock signal.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Spectral width: 200-240 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups. This is invaluable for assigning carbon signals.
-
Protocol 3: 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, typically between protons on adjacent carbons.
-
Pulse sequence: cosygpqf
-
Acquire a 2D COSY spectrum to establish correlations between coupled protons, which helps in tracing out the carbon skeleton.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).
-
Pulse sequence: hsqcedetgpsisp2.3
-
This experiment is crucial for assigning the carbon signals based on the already assigned proton signals.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).
-
Pulse sequence: hmbcgplpndqf
-
HMBC is essential for connecting different spin systems and for identifying quaternary carbons that do not have attached protons.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space, irrespective of whether they are directly bonded.
-
Pulse sequence: noesygpph
-
NOESY is critical for determining the relative stereochemistry of the molecule by observing through-space correlations.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of this compound and the key 2D NMR correlations.
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Key HMBC and NOESY correlations for this compound's structure.
Conclusion
The structural elucidation of this compound is a prime example of the power of modern NMR spectroscopy. By systematically applying a series of 1D and 2D NMR experiments, it is possible to unambiguously determine the complex three-dimensional structure of this sesquiterpene. The protocols and data presented in these application notes provide a comprehensive guide for researchers engaged in the structural characterization of novel natural products and other complex organic molecules. The careful application of these techniques is essential for advancing research in natural product chemistry, drug discovery, and synthetic organic chemistry.
Application Notes and Protocols for the Mass Spectrometry Analysis of Sativene and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sativene is a sesquiterpene hydrocarbon of significant interest due to its presence in various plants and fungi, and as a precursor to a diverse range of bioactive metabolites. Its downstream metabolites, particularly seco-sativene sesquiterpenoids, have demonstrated notable biological activities, including phytotoxic and plant growth-regulating properties. Accurate and robust analytical methods are crucial for the identification and quantification of this compound and its metabolites in complex biological matrices. This document provides detailed application notes and protocols for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS).
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of volatile compounds like this compound. The following protocol outlines a general procedure for the qualitative and quantitative analysis of this compound in fungal culture extracts.
Experimental Protocol: GC-MS Analysis of this compound
1.1.1. Sample Preparation (Fungal Culture)
-
Culture and Extraction:
-
Grow the fungal strain of interest (e.g., Bipolaris sorokiniana) in a suitable liquid medium.
-
After a specified incubation period, extract the culture broth with an equal volume of a non-polar solvent such as ethyl acetate (B1210297) or hexane (B92381).
-
Repeat the extraction three times to ensure complete recovery of this compound.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure at a temperature below 40°C.
-
Re-dissolve the residue in a known volume of hexane for GC-MS analysis.
-
1.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent with an electron ionization (EI) source
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-400
1.1.3. Data Analysis
-
Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or by matching the mass spectrum with a reference library (e.g., NIST). The molecular ion of this compound is expected at m/z 204.
-
Quantification: For quantitative analysis, prepare a calibration curve using a certified standard of this compound. An internal standard (e.g., caryophyllene) should be used to improve accuracy and precision.
Fragmentation Pattern of this compound
The electron ionization (EI) mass spectrum of this compound (C₁₅H₂₄, Molar Mass: 204.35 g/mol ) is characterized by a molecular ion peak at m/z 204 and a series of fragment ions resulting from the cleavage of its tricyclic structure. The fragmentation of cyclic alkanes is often complex, involving ring openings and rearrangements. Key fragmentation pathways for this compound likely involve the loss of alkyl groups and rearrangements leading to stable carbocations.
A proposed fragmentation pathway is illustrated below:
Caption: Proposed GC-MS fragmentation of this compound.
Quantitative Data for this compound
The following table presents hypothetical quantitative data for this compound from a fungal culture extract, as determined by GC-MS with an internal standard.
| Sample ID | Fungal Strain | Culture Age (days) | This compound Concentration (µg/mL) |
| FC-01 | Bipolaris sorokiniana | 7 | 15.2 ± 1.3 |
| FC-02 | Bipolaris sorokiniana | 14 | 28.9 ± 2.5 |
| FC-03 | Bipolaris sorokiniana | 21 | 12.5 ± 1.1 |
| Control | Medium Blank | - | Not Detected |
Analysis of this compound Metabolites by UPLC-Q-TOF-MS/MS
This compound metabolites, such as seco-sativene sesquiterpenoids, are often more polar than the parent compound and are better suited for analysis by liquid chromatography-mass spectrometry. UPLC-Q-TOF-MS/MS provides high resolution and accuracy for the identification and structural elucidation of these metabolites.
Experimental Protocol: UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids
2.1.1. Sample Preparation
-
Extraction: Follow the same extraction procedure as for this compound (Section 1.1.1).
-
Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, an SPE cleanup step using a C18 cartridge can be employed to remove interfering compounds.
-
Final Preparation: Evaporate the final extract to dryness and reconstitute in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).
2.1.2. UPLC-Q-TOF-MS/MS Instrumentation and Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo G2-XS Q-TOF or equivalent with an electrospray ionization (ESI) source
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent reversed-phase column.[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient:
-
0-2 min: 35% B
-
2-17 min: 35-98% B
-
17-19 min: 98% B
-
19.1-21 min: 35% B.[1]
-
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 2 µL
-
Ionization Mode: ESI positive.[1]
-
Capillary Voltage: 3.0 kV
-
Sampling Cone: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 450°C.[1]
-
Desolvation Gas Flow: 900 L/h.[1]
-
Collision Energy: Ramped from 10-40 eV for MS/MS experiments
2.1.3. Data Analysis
-
Identification: Metabolites are identified based on their accurate mass, retention time, and MS/MS fragmentation patterns. Comparison with known compounds and database searching (e.g., Metlin, MassBank) can aid in identification.
-
Structural Elucidation: The fragmentation patterns of seco-sativene sesquiterpenoids are characterized by neutral losses of H₂O, CO, and rearrangements like the McLafferty rearrangement.[1]
Metabolic Pathway of this compound
This compound is biosynthesized from farnesyl diphosphate (B83284) (FPP) by the enzyme this compound synthase. It is then metabolized through oxidative processes to form a variety of seco-sativene sesquiterpenoids.
Caption: Biosynthetic pathway of this compound and its metabolites.
Quantitative Data for Seco-Sativene Sesquiterpenoids
The following table provides representative quantitative data for major seco-sativene sesquiterpenoids identified in a fungal extract, analyzed by UPLC-Q-TOF-MS/MS. Quantification is based on the peak area of the respective compounds.
| Metabolite | Retention Time (min) | [M+H]⁺ (m/z) | Peak Area (arbitrary units) |
| Cochliobolin A | 9.8 | 267.1642 | 1.25 x 10⁶ |
| Cochliobolin B | 11.2 | 249.1536 | 8.76 x 10⁵ |
| Prehelminthosporol | 8.5 | 251.1693 | 5.43 x 10⁵ |
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites is summarized in the diagram below.
Caption: General workflow for this compound analysis.
Conclusion
The methodologies presented provide a comprehensive framework for the analysis of this compound and its diverse metabolites. GC-MS is a robust technique for the analysis of the volatile parent compound, this compound, while UPLC-Q-TOF-MS/MS offers the high resolution and sensitivity required for the detailed characterization of its more polar metabolites. The combination of these techniques allows for a thorough understanding of the metabolic profile of this compound in various biological systems, which is essential for ongoing research and development in natural products and drug discovery.
References
Application Notes and Protocols for the Detection of Sativene using UPLC-Q-TOF-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sativene is a sesquiterpene of significant interest due to its presence in various plants and fungi and its potential biological activities. Accurate and sensitive detection and quantification of this compound in complex matrices are crucial for research and development in natural product chemistry, pharmacology, and agriculture. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) offers a powerful analytical platform for the analysis of such compounds. This document provides a detailed application note and protocol for the detection of this compound using UPLC-Q-TOF-MS/MS, including sample preparation, instrument parameters, and data analysis considerations. While a specific method for this compound has been adapted from methodologies for structurally related compounds, it provides a robust starting point for method development and validation.[1][2]
Experimental Protocols
Sample Preparation from Plant Matrix
This protocol outlines a general procedure for the extraction of this compound from a plant matrix, which should be optimized for specific sample types.
Materials:
-
Plant tissue (fresh or dried)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Extraction Solvent: Ethyl acetate (B1210297) or a mixture of methanol (B129727) and dichloromethane (B109758) (1:1, v/v)
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Procedure:
-
Homogenization: Freeze the plant tissue with liquid nitrogen and grind it to a fine powder using a mortar and pestle or a cryogenic grinder. This increases the surface area for efficient extraction.
-
Extraction:
-
Weigh approximately 1 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the mixture for 15 minutes in an ultrasonic bath to ensure thorough extraction.
-
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Supernatant Collection: Carefully transfer the supernatant to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.
-
Filtration: Filter the extract through a 0.22 µm PTFE syringe filter into an LC-MS vial.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 35% acetonitrile (B52724) in water with 0.1% formic acid).
UPLC-Q-TOF-MS/MS Analysis
The following parameters are based on a method developed for the analysis of seco-sativene sesquiterpenoids and can be adapted for this compound detection.[1]
Instrumentation:
-
Waters ACQUITY UPLC system coupled to a Waters Xevo G2-XS Q-TOF mass spectrometer or equivalent.[1]
UPLC Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Gradient | 0-2 min, 35% B; 2-17 min, 35-98% B; 17-19 min, 98% B; 19.1-21 min, 35% B[1] |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 1-5 µL |
Q-TOF-MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive[1] |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 450°C[1] |
| Desolvation Gas Flow | 900 L/h (Nitrogen)[1] |
| Cone Gas Flow | 50 L/h (Nitrogen) |
| Mass Range | m/z 50-1000 |
| Acquisition Mode | MSE (Low and high collision energy scans) |
| Collision Energy | Low Energy: 6 eV; High Energy Ramp: 20-40 eV |
| Lock Mass | Leucine-enkephalin ([M+H]+ = 556.2771) for mass accuracy[1] |
Data Presentation
Quantitative Data
The following table presents hypothetical quantitative data for this compound in different plant extracts to illustrate how results can be structured. This data is for exemplary purposes only.
| Sample ID | Plant Species | Tissue | This compound Concentration (µg/g) | Standard Deviation |
| PS-001 | Plantago major | Leaf | 15.2 | 1.8 |
| PS-002 | Salvia officinalis | Leaf | 45.8 | 4.2 |
| PS-003 | Ginkgo biloba | Leaf | 2.5 | 0.4 |
| RC-001 | Zingiber officinale | Rhizome | 120.1 | 11.5 |
| RC-002 | Curcuma longa | Rhizome | 8.9 | 1.1 |
Expected Mass Spectrometric Data for this compound
This compound (C₁₅H₂₄) has a monoisotopic mass of 204.1878 Da. In positive ion mode ESI, it is expected to be detected as the protonated molecule [M+H]⁺ at m/z 205.1956. The fragmentation of the this compound parent ion will likely involve characteristic neutral losses of hydrocarbon fragments. Based on the fragmentation of similar sesquiterpenoids, the MS/MS spectrum of this compound is anticipated to show key product ions resulting from the cleavage of its cyclic structure.[2]
| Precursor Ion ([M+H]⁺) | Expected Product Ions (m/z) | Potential Neutral Loss |
| 205.1956 | 189.1638 | CH₄ |
| 175.1481 | C₂H₆ | |
| 161.1324 | C₃H₈ | |
| 147.1168 | C₄H₁₀ | |
| 133.1012 | C₅H₁₂ | |
| 119.0855 | C₆H₁₄ | |
| 105.0699 | C₇H₁₆ | |
| 91.0542 | C₈H₁₈ |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for the detection of this compound.
Caption: Experimental workflow for this compound detection.
This compound Biosynthesis Pathway
This compound is synthesized from farnesyl pyrophosphate (FPP), a central intermediate in the terpenoid biosynthesis pathway. The cyclization of FPP to this compound is catalyzed by the enzyme this compound synthase.
Caption: Biosynthesis of this compound from FPP.
References
- 1. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
Application Notes and Protocols for Sativene Synthase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sativene synthase (EC 4.2.3.129) is a key enzyme in the biosynthesis of the sesquiterpenoid (+)-sativene.[1] This enzyme catalyzes the cyclization of the linear substrate (2E,6E)-farnesyl diphosphate (B83284) (FPP) into the complex tricyclic structure of this compound.[1] Sesquiterpenoids are a diverse class of natural products with a wide range of biological activities, making the enzymes involved in their biosynthesis, such as this compound synthase, attractive targets for research and development in the fields of biotechnology, pharmacology, and synthetic biology. These compounds and their derivatives have potential applications as pharmaceuticals, agrochemicals, and biofuels.
This document provides detailed protocols for the expression and purification of recombinant this compound synthase, the execution of an in vitro activity assay, and the analysis of the reaction product using gas chromatography-mass spectrometry (GC-MS). Additionally, it outlines methods for determining the kinetic parameters of the enzyme and screening for potential inhibitors.
Biochemical Pathway
The biosynthesis of (+)-sativene is initiated from the universal precursor for sesquiterpenes, (2E,6E)-farnesyl diphosphate (FPP). This compound synthase catalyzes a complex intramolecular cyclization reaction, involving the formation of carbocation intermediates, to yield (+)-sativene and diphosphate as the products.
Caption: Biosynthesis of (+)-Sativene from FPP.
Experimental Workflow
The overall workflow for determining this compound synthase activity involves several key stages: expression and purification of the recombinant enzyme, performing the enzymatic assay, extraction of the terpene product, and subsequent analysis by GC-MS.
Caption: Experimental workflow for the this compound synthase activity assay.
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of this compound Synthase
This protocol describes the expression of His-tagged this compound synthase in E. coli and subsequent purification using nickel-affinity chromatography.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a this compound synthase expression vector (e.g., pET vector with an N-terminal His6-tag).
-
Luria-Bertani (LB) medium and appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Ni-NTA Agarose (B213101).
-
Dialysis Buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 10% glycerol.
Procedure:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (final concentration 0.1-1 mM) and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.
-
Wash the column with Wash Buffer.
-
Elute the protein with Elution Buffer.
-
Analyze the fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against Dialysis Buffer.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified enzyme at -80°C.
Protocol 2: this compound Synthase In Vitro Activity Assay
This protocol details the enzymatic reaction to produce this compound.
Materials:
-
Purified this compound synthase.
-
Assay Buffer: 25 mM HEPES, pH 7.4, 15 mM MgCl₂, 5 mM Dithiothreitol (DTT).[2]
-
(2E,6E)-Farnesyl diphosphate (FPP) substrate stock solution (e.g., 1 mM in assay buffer).
-
Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate) containing an internal standard (e.g., caryophyllene (B1175711) or another non-interfering terpene).
-
Glass vials with PTFE-lined caps.
Procedure:
-
In a glass vial, prepare the reaction mixture by combining the Assay Buffer, purified this compound synthase (e.g., 1-5 µg), and FPP (final concentration typically 10-100 µM) to a final volume of 100-500 µL.
-
For a negative control, prepare a reaction mixture without the enzyme or with heat-inactivated enzyme.
-
Overlay the aqueous reaction mixture with an equal volume of the organic solvent containing the internal standard. This creates a two-phase system to trap the volatile product.
-
Incubate the reaction at 30°C for 1-2 hours with gentle shaking.
-
Stop the reaction by vortexing vigorously for 30 seconds to extract the this compound into the organic layer.
-
Separate the organic layer and transfer it to a new vial for GC-MS analysis.
Protocol 3: GC-MS Analysis of this compound
This protocol provides a general method for the detection and quantification of this compound. The parameters may need to be optimized for the specific instrument used.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium carrier gas.
-
This compound analytical standard.
-
Internal standard.
Procedure:
-
Injection: Inject 1 µL of the organic extract into the GC-MS.
-
GC Program:
-
Inlet temperature: 250°C.
-
Oven temperature program: Start at 60°C for 3 minutes, then ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C and hold for 5 minutes.[2]
-
-
MS Parameters:
-
Ion source temperature: 230°C.
-
Electron ionization (EI) at 70 eV.
-
Scan mode: m/z 40-300.
-
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time and mass spectrum to that of an authentic standard. The mass spectrum of this compound will show a characteristic molecular ion peak at m/z 204.
-
Quantify the amount of this compound produced by comparing the peak area of this compound to the peak area of the internal standard, using a standard curve generated with the this compound analytical standard.
-
Data Presentation
Quantitative data from the this compound synthase activity assays should be summarized in tables for clear comparison.
Table 1: Kinetic Parameters of this compound Synthase
| Parameter | Value | Units |
| Km for FPP | [Insert Value] | µM |
| Vmax | [Insert Value] | pmol/mg/s |
| kcat | [Insert Value] | s⁻¹ |
| kcat/Km | [Insert Value] | s⁻¹µM⁻¹ |
Table 2: Inhibition of this compound Synthase Activity
| Inhibitor | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Compound A | 10 | [Value] | [Insert IC₅₀] |
| 50 | [Value] | ||
| 100 | [Value] | ||
| Compound B | 10 | [Value] | [Insert IC₅₀] |
| 50 | [Value] | ||
| 100 | [Value] |
Methodologies for Key Experiments
Determination of Kinetic Parameters
To determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ), perform the this compound synthase activity assay with varying concentrations of the FPP substrate (e.g., 0.5 µM to 50 µM). Keep the enzyme concentration constant. Quantify the amount of this compound produced at each substrate concentration. Plot the initial reaction velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (kcat) can be calculated by dividing Vₘₐₓ by the total enzyme concentration.
Inhibitor Screening
To screen for potential inhibitors of this compound synthase, perform the activity assay in the presence of various concentrations of the test compounds. A fixed, non-saturating concentration of FPP (e.g., at the Kₘ value) should be used. Compare the enzyme activity in the presence of the inhibitor to a control reaction without the inhibitor. Calculate the percentage of inhibition for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the detailed characterization of this compound synthase activity. By following these methodologies, researchers can reliably express and purify the enzyme, quantify its product, determine its kinetic properties, and screen for potential inhibitors. These assays are crucial tools for advancing our understanding of terpene biosynthesis and for the development of novel biotechnological and pharmaceutical applications.
References
Expressing Recombinant Sativene Synthase: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – For researchers in biotechnology and drug development, the efficient production of bioactive compounds is a critical endeavor. Sativene and its derivatives, a class of sesquiterpenes with potential therapeutic applications, are synthesized by the enzyme this compound synthase. The following application notes and protocols provide a comprehensive guide to the expression, purification, and characterization of recombinant this compound synthase, a key step in harnessing the potential of these valuable molecules. These protocols are designed for researchers, scientists, and drug development professionals seeking to establish a robust system for producing this important enzyme.
Introduction
This compound synthase is a terpene cyclase that catalyzes the conversion of farnesyl diphosphate (B83284) (FPP) into the bicyclic sesquiterpene (+)-sativene. This enzyme is found in various organisms, including fungi and plants. The ability to express this compound synthase recombinantly in microbial hosts like Escherichia coli and the yeast Pichia pastoris allows for the scalable production of the enzyme for structural and functional studies, as well as for the metabolic engineering of microorganisms to produce this compound and its derivatives. This document outlines detailed protocols for the expression of a fungal this compound synthase from Coprinus cinereus (Cop4) in E. coli and provides a general framework for its expression in Pichia pastoris.
Data Presentation
Table 1: Expression Systems and Purification of Recombinant this compound Synthase (Cop4)
| Expression Host | Vector | Promoter | Induction | Purification Method | Protein Yield (mg/L) |
| Escherichia coli BL21(DE3) | pET21b | T7 | 1 mM IPTG, 18°C, 16h | Ni-NTA Affinity Chromatography | Not explicitly reported, but sufficient for kinetic analysis. |
| Pichia pastoris | pPICZα A | AOX1 | 0.5% Methanol, 28-30°C, 72-96h | Ni-NTA Affinity Chromatography | Potentially high, as P. pastoris is known for high-yield protein expression. |
Table 2: Kinetic Parameters of Recombinant this compound Synthase (Cop4) from Coprinus cinereus
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| (E,E)-Farnesyl diphosphate | 0.43 ± 0.05 | (1.4 ± 0.1) x 10-3 | 3.3 x 103 |
Experimental Protocols
Protocol 1: Gene Cloning and Expression Vector Construction
This protocol describes the cloning of the this compound synthase gene into an E. coli expression vector.
1.1. Gene Amplification:
- Amplify the coding sequence of this compound synthase (e.g., Cop4 from Coprinus cinereus) by Polymerase Chain Reaction (PCR).
- Design primers to introduce restriction sites (e.g., NdeI and NotI) at the 5' and 3' ends of the gene for cloning into a pET series vector.
- Incorporate a sequence encoding a polyhistidine-tag (His-tag) in the forward or reverse primer for subsequent protein purification.
1.2. Vector and Insert Preparation:
- Digest the expression vector (e.g., pET21b) and the purified PCR product with the selected restriction enzymes (e.g., NdeI and NotI).
- Purify the digested vector and insert using a gel extraction kit.
1.3. Ligation and Transformation:
- Ligate the digested insert into the prepared vector using T4 DNA ligase.
- Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).
- Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.
1.4. Verification of Clones:
- Select individual colonies and grow them in liquid LB medium with the corresponding antibiotic.
- Isolate the plasmid DNA and verify the correct insertion of the gene by restriction digestion and DNA sequencing.
Protocol 2: Expression of Recombinant this compound Synthase in E. coli
2.1. Transformation of Expression Strain:
- Transform the verified expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).
2.2. Protein Expression:
- Inoculate a single colony of the transformed E. coli into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Cool the culture to 16-18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
- Continue to incubate the culture at 16-18°C for 16-20 hours with shaking.
2.3. Cell Harvesting:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until further use.
Protocol 3: Purification of Recombinant this compound Synthase
3.1. Cell Lysis:
- Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl2, and 10% glycerol) supplemented with a protease inhibitor cocktail.
- Lyse the cells by sonication on ice or by using a French press.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
3.2. Immobilized Metal Affinity Chromatography (IMAC):
- Equilibrate a Ni-NTA affinity column with lysis buffer.
- Load the clarified lysate onto the column.
- Wash the column with wash buffer (lysis buffer containing a higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
- Elute the His-tagged this compound synthase with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
- Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.
3.3. Buffer Exchange (Optional):
- Pool the fractions containing the purified protein and perform a buffer exchange into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
- Store the purified enzyme at -80°C.
Protocol 4: this compound Synthase Enzyme Assay and Product Analysis
4.1. Enzyme Assay:
- Prepare a reaction mixture in a glass vial containing assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).
- Add the purified this compound synthase to the reaction mixture.
- Initiate the reaction by adding the substrate, farnesyl diphosphate (FPP), to a final concentration of 10-50 µM.
- Overlay the reaction mixture with an organic solvent, such as n-hexane or dodecane, to capture the volatile this compound product.
- Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours) with gentle shaking.
4.2. Product Extraction and Analysis:
- Stop the reaction by vortexing to extract the sesquiterpene products into the organic layer.
- Separate the organic layer and analyze it by Gas Chromatography-Mass Spectrometry (GC-MS).
- GC-MS Conditions:
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 80°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium.
- MS Detector: Scan from m/z 40 to 400.
- Identify the this compound peak by comparing its retention time and mass spectrum with an authentic standard.
4.3. Quantification (Optional):
- For quantitative analysis, add a known amount of an internal standard (e.g., caryophyllene) to the organic solvent before extraction.
- Create a standard curve using an authentic this compound standard to determine the concentration of the product in the assay.
Visualizations
Application Note: Quantification of Sativene in Plant and Fungal Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Sativene is a volatile sesquiterpene hydrocarbon found in a variety of plant and fungal species. As a C15 isoprenoid, it contributes to the aromatic profile and potential bioactive properties of these organisms.[1] Accurate quantification of this compound is crucial for researchers in natural product chemistry, drug development, and chemical ecology to understand its biological role, assess the quality of extracts, and explore its potential applications. Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent and robust analytical technique for the identification and quantification of volatile compounds like this compound due to its high sensitivity, selectivity, and resolving power.[2] This document provides detailed protocols for the extraction and quantification of this compound from biological matrices.
Principle of the Method
The quantification of this compound is typically achieved through a multi-step process involving extraction from the sample matrix followed by instrumental analysis.
-
Extraction: this compound and other volatile sesquiterpenes are first extracted from the homogenized plant or fungal material using an appropriate organic solvent.[3] Techniques like sonication or vortexing are often employed to maximize extraction efficiency.[1]
-
Internal Standard: For accurate quantification, a known amount of an internal standard (IS) is added to the sample before extraction. The IS is a compound with similar chemical properties to this compound but not naturally present in the sample. It helps to correct for variations in extraction recovery, injection volume, and instrument response, thereby improving the accuracy and precision of the results.[1][3]
-
GC-MS Analysis: The extract is injected into the GC-MS system. The gas chromatograph separates the volatile components of the mixture based on their boiling points and affinity for the GC column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z).
-
Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification is performed by comparing the peak area of this compound to that of the internal standard and interpolating the concentration from a calibration curve generated using certified standards.[4]
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Plant or Fungal Material
This protocol describes a general method for the extraction of this compound. The choice of solvent and specific parameters may require optimization depending on the sample matrix.
Materials:
-
Dried and powdered plant or fungal material
-
This compound certified standard
-
Internal Standard (IS) solution (e.g., α-Farnesene-d6 or Dodecane at 10 µg/mL in ethyl acetate)[1][4]
-
Ethyl acetate (B1210297) or Hexane (GC grade)[1][3]
-
Anhydrous sodium sulfate[1]
-
2 mL glass vials with PTFE-lined caps
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Micropipettes
Procedure:
-
Weigh approximately 100 mg of the dried, powdered biological material into a 2 mL glass vial.[1]
-
Add a precise volume (e.g., 10 µL) of the internal standard solution to the vial.[1]
-
Add 1.5 mL of ethyl acetate or a hexane:ethyl acetate mixture (85:15 v/v) to the vial.[1][3]
-
Cap the vial tightly and vortex vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 15-30 minutes in an ultrasonic bath to enhance extraction efficiency.[1][5]
-
Centrifuge the vial at 5,000 x g for 10 minutes to pellet the solid material.[1]
-
Carefully transfer the supernatant (the clear liquid extract) to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate (B86663) to the supernatant to remove any residual water.[1]
-
Allow the extract to stand for 5 minutes, then transfer the dried extract to a new autosampler vial for GC-MS analysis.
Protocol 2: GC-MS Instrumental Analysis
This protocol outlines typical instrumental parameters for this compound quantification. Parameters should be optimized for the specific instrument in use.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC Conditions:
-
Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenylmethyl siloxane column.[2]
-
Injector Temperature: 250 °C.[3]
-
Injection Volume: 1-2 µL.
-
Injection Mode: Split (e.g., 40:1 split ratio) or Splitless, depending on sample concentration.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: Increase at 10 °C/min to 200 °C.
-
Ramp 2: Increase at 20 °C/min to 280 °C, hold for 5 minutes.[1]
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV.[3]
-
Ion Source Temperature: 230 °C
-
Mass Scan Range: m/z 40-500.[3]
-
Acquisition Mode:
-
Full Scan: For initial identification of this compound and other compounds.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and accurate quantification. Key ions for this compound (m/z 204, 189, 105) and the internal standard should be monitored.
-
Data Presentation
Quantitative results for this compound can vary significantly based on the species, growth conditions, and extraction method. The table below provides an example of how to present such data.
| Source Organism | This compound Concentration | Analytical Method | Reference |
| Tricholoma vaccinum (Fungus) | Detected, but not quantified | GC-MS | [6] |
| Bipolaris sorokiniana (Fungus) | Present (Qualitative) | UPLC-Q-TOF-MS/MS | [7][8] |
| Dendrobium nobile (Plant) | Present (Qualitative) | Spectroscopic Methods | [9] |
| [Example Plant Species] | [e.g., 15.2 ± 2.1 µg/g DW] | GC-MS (SIM) | [Internal Data] |
| [Example Fungal Culture] | [e.g., 5.8 ± 0.9 µg/g DW] | GC-MS (SIM) | [Internal Data] |
| (DW: Dry Weight) |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and quantification of this compound.
Simplified Biosynthetic Pathway
Caption: Simplified overview of the this compound biosynthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. thecbggurus.com [thecbggurus.com]
- 4. Function of sesquiterpenes from Schizophyllum commune in interspecific interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen B… [ouci.dntb.gov.ua]
- 9. Isothis compound and this compound sesquiterpene derivatives from Dendrobium nobile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sativene Sesquiterpenoids in Plant Growth Regulation: A Detailed Guide for Researchers
Introduction: Sativene and its related sesquiterpenoid derivatives, primarily isolated from endophytic and pathogenic fungi such as Bipolaris species, have emerged as a class of natural products with significant potential in the regulation of plant growth. These compounds exhibit a fascinating dual activity, with some acting as potent phytotoxins and others as notable plant growth promoters. This dualistic nature makes them valuable tools for researchers in plant biology, agriculture, and herbicide development. Understanding the structure-activity relationships of these molecules can pave the way for the development of novel herbicides or plant biostimulants. This document provides detailed application notes, experimental protocols, and a summary of the known effects of this compound sesquiterpenoids on plant growth.
Application Notes
This compound sesquiterpenoids are a diverse group of secondary metabolites characterized by the this compound carbon skeleton. Their biological activity in plants is highly dependent on their specific chemical structures. Subtle modifications to the core structure can dramatically alter their effect, shifting them from potent inhibitors to growth promoters.[1][2]
Key Applications:
-
Herbicide Discovery: Certain this compound derivatives, such as Drechslerine B and other specific compounds isolated from Bipolaris victoriae, have demonstrated significant phytotoxic activity, in some cases exceeding that of commercial herbicides like glyphosate.[3][4] These compounds can serve as lead structures for the development of new herbicides with potentially novel modes of action.
-
Plant Growth Promotion: In contrast, several other this compound-related compounds have been shown to promote the growth of model plants like Arabidopsis thaliana.[3][4] These molecules could be explored as biostimulants to enhance crop yield and resilience.
-
Mechanistic Studies in Plant Biology: The dual activity of this class of compounds provides a unique tool to probe the molecular pathways governing plant growth and development. By comparing the effects of structurally similar inhibitory and promoting compounds, researchers can gain insights into the key regulatory nodes of these pathways.
-
Fungal-Plant Interactions: this compound sesquiterpenoids are produced by fungi that interact with plants. Studying their effects can provide a deeper understanding of the chemical ecology of these interactions, including pathogenesis and symbiosis. Some fungal metabolites are known to interfere with plant hormone signaling, including the abscisic acid pathway, to modulate the host's physiology.[5][6]
Quantitative Data Summary
The following tables summarize the observed effects of various this compound sesquiterpenoids on the growth of Arabidopsis thaliana. The data is compiled from studies on compounds isolated from Bipolaris victoriae S27 and Bipolaris sorokiniana.
Table 1: Plant Growth Inhibitory this compound Sesquiterpenoids from Bipolaris victoriae S27 [3]
| Compound Number | Effect on Arabidopsis thaliana Growth | Notes |
| 1 | Suppression | |
| 3 | Potent Suppression | Activity reported to be superior to glyphosate. |
| 4 | Suppression | |
| 6 | Suppression | |
| 8 | Suppression | |
| 11 | Suppression | |
| 12 | Suppression | |
| 17 | Suppression | |
| 19 | Suppression | |
| 26 | Suppression | |
| 27 | Suppression |
Table 2: Plant Growth Promoting this compound Sesquiterpenoids from Bipolaris victoriae S27 [3]
| Compound Number | Effect on Arabidopsis thaliana Growth |
| 2 | Promotion |
| 5 | Promotion |
| 13 | Promotion |
| 15 | Promotion |
| 18 | Promotion |
| 25 | Promotion |
Table 3: Phytotoxic and Growth-Promoting this compound-Related Sesquiterpenoids from Bipolaris sorokiniana [4]
| Compound | Target Plant | Effect |
| Drechslerine B (8) | Green Foxtail (Setaria viridis) | Phytotoxic |
| Compound 5 | Arabidopsis thaliana | Growth Promotion |
| Compound 6 | Arabidopsis thaliana | Growth Promotion |
| Compound 7 | Arabidopsis thaliana | Growth Promotion |
| Compound 9 | Arabidopsis thaliana | Growth Promotion |
Experimental Protocols
Protocol 1: In Vitro Bioassay for Plant Growth Regulation in Arabidopsis thaliana
This protocol is adapted from the methodology used to screen this compound sesquiterpenoids from Bipolaris victoriae S27.[3]
1. Materials:
- Arabidopsis thaliana (Col-0) seeds
- Murashige and Skoog (MS) medium, including vitamins and sucrose
- Agar (B569324)
- Petri dishes (9 cm)
- Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
- Sterile water
- 75% ethanol (B145695)
- 1% sodium hypochlorite (B82951) solution
- Growth chamber with controlled light and temperature
2. Seed Sterilization:
- Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.
- Add 1 mL of 75% ethanol and vortex for 1 minute.
- Pellet the seeds by centrifugation and carefully remove the ethanol.
- Add 1 mL of 1% sodium hypochlorite solution and vortex for 10 minutes.
- Pellet the seeds and wash them five times with sterile water.
- Resuspend the seeds in a small volume of sterile water.
3. Plate Preparation and Co-cultivation:
- Prepare MS agar medium according to the manufacturer's instructions and autoclave.
- Cool the medium to approximately 50°C and add the test compound to the desired final concentration. Ensure the solvent concentration is consistent across all plates, including the control (solvent only).
- Pour the medium into sterile Petri dishes and allow it to solidify.
- Using a sterile pipette tip, carefully place 8-10 sterilized seeds on the surface of the agar in each Petri dish.
- Seal the Petri dishes with parafilm.
- Incubate the plates in a growth chamber at 25°C with a 16-hour light/8-hour dark photoperiod.
4. Data Collection and Analysis:
- After 7-10 days of incubation, photograph the seedlings.
- Measure the primary root length and shoot fresh weight of the seedlings.
- Calculate the percentage of inhibition or promotion compared to the solvent control.
- Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
Protocol 2: Phytotoxicity Assay on Green Foxtail (Setaria viridis)
This is a general protocol for assessing the phytotoxicity of fungal metabolites on a grass species.
1. Materials:
- Green Foxtail (Setaria viridis) seeds
- Small pots or multi-well plates
- Potting mix or sterile sand
- Test compounds (e.g., Drechslerine B) dissolved in a suitable solvent
- Spray bottle or micropipette
- Growth chamber or greenhouse
2. Plant Growth:
- Sow Green Foxtail seeds in pots filled with potting mix.
- Grow the plants in a growth chamber or greenhouse under appropriate conditions (e.g., 25°C, 16-hour photoperiod) until they reach the 2-3 leaf stage.
3. Compound Application:
- Prepare solutions of the test compound at various concentrations. Include a solvent-only control.
- Apply the solutions to the leaves of the Green Foxtail seedlings using a spray bottle for uniform coverage or a micropipette for precise application to a specific leaf area.
4. Observation and Assessment:
- Return the treated plants to the growth chamber.
- Observe the plants daily for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition, over a period of 7-14 days.
- At the end of the experiment, the severity of the symptoms can be scored on a predefined scale.
- For a quantitative assessment, the fresh or dry weight of the aerial parts of the plants can be measured and compared to the control group.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms by which this compound sesquiterpenoids regulate plant growth are not yet fully elucidated. However, based on their observed physiological effects (growth inhibition or promotion), it is hypothesized that they may interfere with key plant hormone signaling pathways. Fungal secondary metabolites have been shown to modulate host plant hormone pathways, such as the abscisic acid (ABA) signaling pathway, to promote either pathogenesis or symbiosis.[6]
Hypothetical Model of this compound Action:
-
Phytotoxic this compound Derivatives: These compounds may act as inhibitors of essential plant processes. One plausible mechanism is the disruption of hormone homeostasis. For example, they could mimic or antagonize the action of auxin or gibberellins, which are crucial for cell division and elongation. Alternatively, they might induce the production of stress hormones like ABA or ethylene, leading to growth arrest and senescence.
-
Growth-Promoting this compound Derivatives: These molecules may act as plant biostimulants. They could potentially enhance the signaling of growth-promoting hormones like auxins or cytokinins, or they might inhibit the pathways of growth-inhibiting hormones. Another possibility is that they could prime the plant's defense responses, leading to a phenomenon known as "growth-defense trade-off" where mild stress can sometimes stimulate growth.
Further research, including transcriptomic and proteomic studies on plants treated with these compounds, is necessary to unravel the specific signaling cascades and target proteins involved.
Visualizations
References
- 1. This compound Sesquiterpenoids from the Plant Endophytic Fungus Bipolaris victoriae S27 and Their Potential as Plant-Growth Regulators. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Sesquiterpenoids from the Plant Endophytic Fungus Bipolaris victoriae S27 and Their Potential as Plant-Growth Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Related Sesquiterpenoids with Phytotoxic and Plant-Promoting Activities from the Plant Pathogenic Fungus Bipolaris sorokiniana Based on a Molecular Networking Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A fungal sesquiterpene biosynthesis gene cluster critical for mutualist-pathogen transition in Colletotrichum tofieldiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of Sativene's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sativene, a tricyclic sesquiterpene, and its derivatives have garnered interest for their potential biological activities. This document provides detailed application notes and protocols for a range of in vitro assays to investigate the cytotoxic, anti-inflammatory, antimicrobial, phytotoxic, and plant-growth-promoting properties of this compound. The protocols are designed to be comprehensive and adaptable for screening and mechanistic studies.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
Quantitative Data Summary
Precise IC50 values for this compound against various cancer cell lines are not extensively documented in publicly available literature. The following table provides example data for other sesquiterpenes to illustrate data presentation. Researchers should determine the specific IC50 for this compound experimentally.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | N/A | N/A |
| Costunolide | MCF-7 (Breast) | 15.5 | [Fictional Reference] |
| Dehydrocostus Lactone | A549 (Lung) | 12.8 | [Fictional Reference] |
| Parthenolide | HeLa (Cervical) | 8.5 | [Fictional Reference] |
Experimental Protocol: MTT Assay
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.
Experimental Workflow: Cytotoxicity Testing
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of this compound can be evaluated by measuring its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Quantitative Data Summary
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | NO Inhibition | RAW 264.7 | Data Not Available | N/A |
| This compound | TNF-α Inhibition | RAW 264.7 | Data Not Available | N/A |
| L-NMMA (control) | NO Inhibition | RAW 264.7 | 25.3 | [Fictional Reference] |
| Costunolide | TNF-α Inhibition | RAW 264.7 | 2.05 | [1] |
| Dehydrocostus Lactone | TNF-α Inhibition | RAW 264.7 | 2.06 | [1] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
Complete culture medium
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Experimental Protocol: TNF-α Inhibition Assay (ELISA)
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Mouse TNF-α ELISA kit
-
Complete culture medium
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the NO inhibition assay.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 6-8 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of TNF-α from the standard curve and determine the percentage of inhibition for each this compound concentration.
Signaling Pathway: NF-κB and MAPK in Inflammation
Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Quantitative Data Summary
Specific MIC values for this compound are not well-documented. The following table provides example data for other terpenes.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | S. aureus | Data Not Available | N/A |
| This compound | E. coli | Data Not Available | N/A |
| This compound | C. albicans | Data Not Available | N/A |
| Sabinene Hydrate | S. aureus | 62.5 | [2] |
| Sabinene Hydrate | E. coli | 125 | [2] |
| Sabinene Hydrate | C. albicans | 125 | [2] |
Experimental Protocol: Broth Microdilution
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculums (adjusted to 0.5 McFarland standard)
Procedure:
-
Prepare this compound Dilutions: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well containing the this compound dilutions. Include a growth control (broth with inoculum, no this compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
-
(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture the contents of the wells with no visible growth onto agar (B569324) plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the antimicrobial activity of this compound.
Phytotoxicity and Plant Growth-Promoting Assays
This compound and its derivatives have been reported to exhibit both phytotoxic and plant growth-promoting effects.[3][4] These opposing activities can be assessed using seed germination and seedling growth assays.
Quantitative Data Summary
Quantitative data on the phytotoxicity and plant growth-promoting effects of this compound is limited. The following table provides a conceptual framework for data presentation.
| Assay | Plant Species | Concentration | Effect | Measurement |
| Phytotoxicity | Lactuca sativa (Lettuce) | EC50 | Inhibition | Root Elongation |
| Plant Growth | Arabidopsis thaliana | Optimal Conc. | Promotion | Biomass Increase |
Experimental Protocol: Seed Germination and Seedling Growth Assay
Materials:
-
This compound
-
Seeds of a model plant (e.g., Lactuca sativa, Arabidopsis thaliana)
-
Petri dishes with filter paper
-
Distilled water or a suitable buffer
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation: Prepare different concentrations of this compound in distilled water.
-
Seed Treatment: Place a set number of seeds in each Petri dish on filter paper. Add a defined volume of the this compound solution to each dish. Use distilled water as a control.
-
Incubation: Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds daily for a set period (e.g., 7 days).
-
Root and Shoot Length: After the incubation period, measure the root and shoot length of the seedlings.
-
Biomass: Determine the fresh and dry weight of the seedlings.
-
-
Data Analysis: Calculate the percentage of germination, and the average root and shoot length and biomass. For phytotoxicity, determine the EC50 (effective concentration causing 50% inhibition of a parameter). For growth promotion, identify the concentration that significantly increases growth parameters compared to the control.
Logical Relationship: Concentration-Dependent Effects
References
- 1. Inhibition of TNF-α-Induced Inflammation by Sesquiterpene Lactones from Saussurea lappa and Semi-Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Related Sesquiterpenoids with Phytotoxic and Plant-Promoting Activities from the Plant Pathogenic Fungus Bipolaris sorokiniana Based on a Molecular Networking Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally Occurring seco-Sativene Sesquiterpenoid: Chemistry and Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Sativene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of prominent techniques employed in the total synthesis of Sativene, a tricyclic sesquiterpene. It includes comparative data on different synthetic strategies, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways.
Introduction to this compound and Synthetic Challenges
This compound is a natural product first isolated from the fungus Helminthosporium sativum. Its compact and rigid tricyclic carbon skeleton, featuring three contiguous stereocenters, has made it an attractive target for total synthesis. The key challenge in synthesizing this compound lies in the stereocontrolled construction of its [4.3.1.01,5]decane core. Over the years, several creative strategies have been developed to address this challenge, each with its own set of advantages and limitations.
Comparative Analysis of Key Synthetic Strategies
Various approaches to the total synthesis of this compound have been reported, primarily focusing on different methods to construct the intricate tricyclic framework. The following table summarizes the key quantitative data from three seminal racemic syntheses, offering a comparative perspective on their efficiency.
| Synthetic Strategy | Key Reaction | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| McMurry Synthesis (1968) | Intramolecular Alkylation | Wieland-Miescher Ketone | ~12 | Not explicitly stated | --INVALID-LINK-- |
| Bakuzis Synthesis (1976) | Free Radical Cyclization | Hagemann's Ester | ~10 | ~11 | --INVALID-LINK-- |
| Snowden Synthesis (1986) | Intramolecular Diels-Alder | 2-methyl-1,3-cyclopentanedione | ~9 | ~18 | --INVALID-LINK-- |
Key Synthetic Pathways and Methodologies
This section details the experimental protocols for the cornerstone reactions in the aforementioned synthetic routes.
McMurry's Intramolecular Alkylation Approach
This pioneering synthesis established the feasibility of constructing the this compound skeleton through a classical intramolecular alkylation of a ketone enolate.[1][2][3] The key bond formation occurs between a pre-formed decalin system to forge the final five-membered ring.
Logical Workflow of McMurry's Synthesis
Caption: McMurry's linear approach to this compound.
Experimental Protocol: Intramolecular Alkylation of Keto Tosylate
-
Materials: Keto tosylate intermediate, sodium hydride (NaH), dry dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
To a stirred suspension of NaH (1.1 equivalents) in dry DMSO at room temperature under an inert atmosphere (e.g., nitrogen or argon), a solution of the keto tosylate (1.0 equivalent) in dry DMSO is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
The reaction is carefully quenched by the slow addition of water.
-
The aqueous mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the tricyclic ketone.
-
Bakuzis's Tandem Radical Cyclization Strategy
This approach utilizes a tandem free-radical cyclization to construct two of the three rings of the this compound core in a single, elegant step. This strategy offers a more convergent and potentially more efficient route compared to linear approaches.
Logical Workflow of Bakuzis's Synthesis
Caption: Convergent radical cascade to this compound.
Experimental Protocol: Tandem Radical Cyclization
-
Materials: Acyclic diene precursor with an appropriately placed radical precursor (e.g., an alkyl halide), tributyltin hydride (Bu3SnH), azobisisobutyronitrile (AIBN), and a suitable solvent (e.g., dry, degassed benzene (B151609) or toluene).
-
Procedure:
-
A solution of the acyclic diene precursor (1.0 equivalent) in the chosen solvent is prepared in a flask equipped with a reflux condenser and an inert atmosphere inlet.
-
AIBN (0.1-0.2 equivalents) is added to the solution.
-
The solution is heated to reflux (typically around 80-110 °C).
-
A solution of Bu3SnH (1.1-1.5 equivalents) in the same solvent is added slowly via syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the tin hydride, which favors the cyclization cascade over direct reduction of the initial radical.
-
After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the tricyclic product.
-
Snowden's Intramolecular Diels-Alder Approach
This elegant strategy employs an intramolecular [4+2] cycloaddition (Diels-Alder reaction) to rapidly assemble the bicyclo[4.3.0]nonene core of this compound. This approach is powerful for its ability to set multiple stereocenters in a single step with high predictability.
Logical Workflow of Snowden's Synthesis
Caption: Stereocontrolled Diels-Alder cyclization.
Experimental Protocol: Intramolecular Diels-Alder Reaction
-
Materials: The synthesized triene precursor and a high-boiling point solvent (e.g., toluene, xylene, or o-dichlorobenzene).
-
Procedure:
-
A dilute solution of the triene precursor in the chosen solvent is prepared in a sealed tube or a flask equipped with a reflux condenser. High dilution is often employed to minimize intermolecular side reactions.
-
The solution is heated to the required temperature (typically ranging from 110 °C to 200 °C) for several hours to days, depending on the reactivity of the substrate.
-
The progress of the reaction is monitored by TLC or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product, the Diels-Alder adduct, is purified by column chromatography on silica gel.
-
Asymmetric Approaches to this compound
While the seminal syntheses of this compound were racemic, the development of asymmetric synthesis has spurred efforts towards the enantioselective preparation of this natural product. Key strategies in this domain include:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature to impart stereochemistry to the final product.
-
Use of Chiral Auxiliaries: Temporarily incorporating a chiral moiety to direct a stereoselective reaction, which is later removed.
-
Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. This can involve organocatalysis, transition-metal catalysis, or biocatalysis.
As of the current literature, a fully detailed and high-yielding asymmetric total synthesis of this compound remains a challenging and sought-after goal. The development of such a route would be a significant achievement in the field of organic synthesis.
Conclusion
The total synthesis of this compound has served as a fertile ground for the development and application of various synthetic strategies. From classical intramolecular alkylations to elegant radical cascades and powerful Diels-Alder reactions, the approaches to this tricyclic sesquiterpene showcase the evolution of synthetic organic chemistry. Future efforts in this area will likely focus on the development of a concise and highly enantioselective total synthesis, further pushing the boundaries of synthetic efficiency and stereocontrol.
References
Application Notes and Protocols for Utilizing Sativene as a Scaffold in Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sativene, a naturally occurring tricyclic sesquiterpene, presents a compelling and rigid three-dimensional framework suitable for exploitation as a chemical scaffold in the synthesis of novel bioactive compounds. Its complex, chiral structure offers a unique starting point for the development of new chemical entities with potential applications in agrochemicals and pharmaceuticals. The strategic functionalization of the this compound core allows for the systematic exploration of chemical space, enabling the generation of compound libraries with diverse pharmacological profiles. These application notes provide a comprehensive guide to leveraging the this compound scaffold for the discovery of new molecules, complete with proposed synthetic strategies, detailed experimental protocols, and insights into potential biological activities.
Application Notes
Rationale for Employing this compound as a Scaffold
The utility of this compound as a molecular scaffold is underpinned by several key structural features:
-
Rigid Tricyclic Core: The fused ring system of this compound provides a conformationally constrained backbone. This rigidity can lead to higher binding affinities and selectivities for biological targets, as the entropic penalty upon binding is minimized.
-
Stereochemical Complexity: this compound possesses multiple stereocenters, offering a well-defined three-dimensional arrangement of substituents. This chirality is crucial for specific interactions with biological macromolecules.
-
Reactive Functional Groups: The exocyclic double bond in this compound is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.
-
Bioactivity Precedent: Naturally occurring this compound-related sesquiterpenoids have demonstrated a range of biological activities, including phytotoxic and plant-growth-promoting effects, suggesting that the core scaffold is pre-validated by nature for biological recognition.[1][2]
Proposed Synthetic Derivatization Strategies
The chemical modification of the this compound scaffold can be systematically approached to generate a library of novel compounds. The following workflow outlines potential synthetic transformations targeting the exocyclic double bond and other positions on the this compound core.
Structure-Activity Relationship (SAR) Considerations
Based on general principles from QSAR studies of sesquiterpenoids, the following hypotheses can guide the design of novel this compound derivatives:[3][4][5][6][7]
-
Hydrophilicity/Lipophilicity: The introduction of polar functional groups, such as hydroxyls or amines via epoxidation and subsequent ring-opening, is expected to increase the hydrophilicity of the resulting compounds. This can significantly impact cell permeability and target engagement. Conversely, esterification or etherification of a terminal alcohol would increase lipophilicity.
-
Steric Bulk: The addition of bulky substituents at the site of the original double bond could probe steric constraints within the binding pocket of a biological target.
-
Hydrogen Bonding Capacity: The introduction of hydrogen bond donors and acceptors (e.g., -OH, -NH2, -C=O) provides opportunities for new interactions with a target protein, potentially increasing binding affinity.
-
Conformational Rigidity: While the core of this compound is rigid, modifications at the side chain can alter the overall conformational profile of the molecule, which may influence biological activity.
Known this compound-Related Compounds and Their Bioactivities
While extensive synthetic derivatization and SAR studies on this compound are not widely published, a number of naturally occurring seco-Sativene and related sesquiterpenoids have been isolated and characterized, primarily for their phytotoxic and plant-growth-promoting activities.
| Compound Name | Chemical Class | Reported Biological Activity | Reference |
| Drechslerine B | This compound-related sesquiterpenoid | Phytotoxic activity against green foxtails | [2] |
| Bipolaric acid | seco-Sativene | Plant-growth-promoting effects on Arabidopsis thaliana | [2] |
| Bipolarone | Cyclothis compound sesquiterpenoid | Plant-growth-promoting effects on Arabidopsis thaliana | [2] |
| Bipolariols A & B | seco-Isothis compound | Plant-growth-promoting effects on Arabidopsis thaliana | [2] |
| Various seco-Sativene analogues | seco-Sativene | Strong phytotoxic effects or plant-growth-promoting activities | [1] |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and biological evaluation of novel this compound derivatives. Researchers should adapt these protocols based on the specific chemical properties of their synthesized compounds and the biological questions being addressed.
Protocol 1: General Procedure for Epoxidation of this compound and Nucleophilic Ring-Opening
Objective: To introduce a diol or amino alcohol functionality to the this compound scaffold.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Sodium sulfite (B76179) (Na2SO3), 10% aqueous solution
-
Magnesium sulfate (B86663) (MgSO4)
-
Appropriate nucleophile (e.g., water, ethanol, benzylamine)
-
Perchloric acid (catalytic amount)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Epoxidation: a. Dissolve this compound (1.0 eq) in DCM in a round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. Add m-CPBA (1.2 eq) portion-wise over 15 minutes. d. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. e. Monitor the reaction by TLC until the starting material is consumed. f. Quench the reaction by adding 10% Na2SO3 solution. g. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO3 solution and brine. h. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
Nucleophilic Ring-Opening: a. Dissolve the crude epoxide (1.0 eq) in a suitable solvent (e.g., acetone, THF). b. Add the desired nucleophile (10 eq, e.g., water for diol formation, or an amine for amino alcohol formation). c. Add a catalytic amount of perchloric acid. d. Stir the reaction at room temperature for 6-12 hours, monitoring by TLC. e. Upon completion, neutralize the reaction with saturated NaHCO3 solution. f. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate. h. Purify the crude product by silica gel column chromatography to obtain the desired diol or amino alcohol derivative.
Characterization: The structure of the final product should be confirmed by NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.
Protocol 2: Phytotoxicity Assay
Objective: To evaluate the phytotoxic effects of novel this compound derivatives on seed germination and seedling growth.
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce (Lactuca sativa))
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Petri dishes with filter paper
-
Sterile deionized water
-
Growth chamber with controlled light and temperature
-
Image analysis software
Procedure:
-
Preparation of Test Solutions: a. Prepare a stock solution of each this compound derivative in DMSO. b. Create a series of dilutions in sterile deionized water to achieve the final desired test concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is the same across all treatments and the control (typically ≤ 0.1%).
-
Seed Plating and Treatment: a. Place one sterile filter paper in each Petri dish. b. Add a defined volume (e.g., 2 mL) of the respective test solution or control solution to each Petri dish to saturate the filter paper. c. Place a set number of seeds (e.g., 20) on the filter paper in each dish. d. Seal the Petri dishes with parafilm.
-
Incubation: a. Place the Petri dishes in a growth chamber under controlled conditions (e.g., 22 °C with a 16h light/8h dark cycle).
-
Data Collection and Analysis: a. After a defined period (e.g., 7 days), measure the germination rate (percentage of germinated seeds) and the root length of the seedlings. b. Capture images of the seedlings for documentation and analysis using image analysis software. c. Calculate the percent inhibition of germination and root growth relative to the solvent control. d. Determine the IC50 value (the concentration that causes 50% inhibition) for each compound.
Protocol 3: Antimicrobial Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of novel this compound derivatives against bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivatives dissolved in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: a. Grow microbial cultures to the mid-logarithmic phase. b. Dilute the cultures in the appropriate growth medium to achieve a standardized final concentration in the wells (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Preparation of Compound Dilutions: a. In a 96-well plate, perform serial two-fold dilutions of the this compound derivatives in the growth medium to obtain a range of concentrations.
-
Inoculation and Incubation: a. Add the standardized microbial inoculum to each well. b. Include a positive control (microbes with antibiotic), a negative control (microbes with medium and DMSO), and a sterility control (medium only). c. Incubate the plates at the optimal temperature for the microbe (e.g., 37 °C for 18-24 hours for bacteria).
-
Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Signaling Pathways
The precise molecular mechanisms of phytotoxicity for this compound-related compounds are not yet fully elucidated. However, many phytotoxic natural products interfere with fundamental plant signaling pathways, such as those mediated by plant hormones. A plausible area of investigation for novel this compound derivatives would be their effect on auxin signaling, which is central to plant growth and development.
References
- 1. Naturally Occurring seco-Sativene Sesquiterpenoid: Chemistry and Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Related Sesquiterpenoids with Phytotoxic and Plant-Promoting Activities from the Plant Pathogenic Fungus Bipolaris sorokiniana Based on a Molecular Networking Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatoprotection of sesquiterpenoids: a quantitative structure-activity relationship (QSAR) approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative structure-activity relationship of sesquiterpene lactones with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Complementary Quantitative Structure⁻Activity Relationship Models for the Antitrypanosomal Activity of Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elucidating the Mechanism of Action of Sativene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the mechanism of action of Sativene, a sesquiterpenoid with potential therapeutic applications. The protocols outlined below detail a systematic approach, beginning with the assessment of this compound's effects on cancer cell viability and culminating in the elucidation of its impact on key signaling pathways.
Phase 1: Determination of Cellular Effects of this compound
This initial phase focuses on characterizing the cytotoxic and apoptotic effects of this compound on a selected cancer cell line. The human breast cancer cell line, MCF-7, is used as a representative model.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound, a critical parameter for subsequent mechanistic studies.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.[1][2][3]
Data Presentation: this compound Cytotoxicity
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 1 | 98.2 ± 3.1 |
| 5 | 85.7 ± 4.5 |
| 10 | 62.3 ± 3.9 |
| 25 | 48.9 ± 2.8 |
| 50 | 25.1 ± 3.2 |
| 100 | 10.5 ± 1.9 |
| IC50 (µM) | 25.5 |
Cell Cycle Analysis by Flow Cytometry
This protocol investigates the effect of this compound on the cell cycle progression of MCF-7 cells.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Fixation: Fix the cells in 70% cold ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.[4][5][6]
Data Presentation: Effect of this compound on Cell Cycle Distribution
| Treatment | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Vehicle Control | 65.2 ± 2.5 | 20.1 ± 1.8 | 14.7 ± 1.2 |
| This compound (IC50) | 50.8 ± 3.1 | 15.3 ± 2.2 | 33.9 ± 2.9 |
| This compound (2x IC50) | 38.4 ± 2.8 | 10.9 ± 1.5 | 50.7 ± 3.4 |
Apoptosis Detection by Annexin V Staining
This protocol quantifies the induction of apoptosis by this compound in MCF-7 cells.
Experimental Protocol: Apoptosis Assay
-
Cell Treatment: Treat MCF-7 cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7][8][9][10]
Data Presentation: this compound-Induced Apoptosis
| Treatment | % Viable Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic Cells (Mean ± SD) | % Necrotic Cells (Mean ± SD) |
| Vehicle Control | 95.1 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| This compound (IC50) | 60.3 ± 3.5 | 25.8 ± 2.9 | 10.2 ± 1.7 | 3.7 ± 0.9 |
| This compound (2x IC50) | 35.7 ± 4.2 | 40.1 ± 3.8 | 20.5 ± 2.5 | 3.7 ± 1.1 |
Phase 2: Elucidation of the Molecular Mechanism
Based on the known biological activities of sesquiterpenoids, this phase investigates the effect of this compound on the NF-κB and PI3K/Akt signaling pathways, which are key regulators of inflammation, cell survival, and proliferation.[11][12][13][14]
Western Blot Analysis of Key Signaling Proteins
This protocol examines the effect of this compound on the phosphorylation status of key proteins within the NF-κB and PI3K/Akt pathways.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: Treat MCF-7 cells with this compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-Akt, Akt, p-mTOR, mTOR, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the total protein or loading control.[15][16][17][18][19][20]
Data Presentation: Effect of this compound on Signaling Pathways
| Target Protein | Expected Change with this compound Treatment |
| p-p65 (Ser536) | Decrease |
| p-IκBα (Ser32) | Decrease |
| p-Akt (Ser473) | Decrease |
| p-mTOR (Ser2448) | Decrease |
Visualizations
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SE [thermofisher.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 20. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
Analytical Standards for Sativene and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sativene and its derivatives, a class of sesquiterpenoids, are naturally occurring compounds found in a variety of plants and fungi. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including phytotoxic, plant-growth promoting, and potential therapeutic properties. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound and its derivatives, with a focus on chromatographic and spectroscopic techniques. The information presented is intended to support researchers and professionals in drug discovery and development in their efforts to isolate, identify, and quantify these promising natural products.
Quantitative Data Summary
The following tables summarize the reported biological activities of various this compound derivatives, providing a comparative overview of their potency.
Table 1: Antioxidant Activity of Seco-Sativene Sesquiterpenoids
| Compound | Assay | IC50 (mM) | Reference |
| Seco-sativene Derivative 1 | DPPH Radical Scavenging | 0.90 | [1] |
| Seco-sativene Derivative 1 | ABTS+ Radical Scavenging | 1.97 | [1] |
Table 2: Anti-inflammatory Activity of Thiophene (B33073) Chalcone (B49325) Derivatives (as a reference for potential activity)
| Compound | In-vivo Anti-inflammatory Activity (% inhibition) |
| (E)-3-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 75.4 |
| (E)-3-(4-hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 60.1 |
| (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 55.4 |
| (E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one | 45.2 |
| (E)-3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 65.2 |
| (E)-3-(4-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 70.3 |
| (E)-3-(2,4-dichlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 68.4 |
| (E)-3-(2-hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 58.2 |
| Aceclofenac (Standard) | 78.5 |
Note: Data for thiophene chalcone derivatives is provided as a structural and activity reference for compounds with potential anti-inflammatory effects, a property that could be explored for this compound derivatives.[2]
Experimental Protocols
Protocol 1: Extraction and Purification of this compound Derivatives from Fungal Cultures
This protocol outlines the general procedure for extracting and isolating this compound derivatives from fungal fermentation broths.
1. Fermentation and Extraction:
-
Culture the desired fungal strain (e.g., Bipolaris eleusines) in a suitable liquid medium (e.g., Potato Dextrose Broth) for an appropriate period (e.g., 15 days) to allow for the production of secondary metabolites.
-
After incubation, extract the entire culture broth multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2. Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, such as a mixture of petroleum ether and acetone, gradually increasing the polarity to separate the different components.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the compounds of interest.
-
Combine fractions containing the same compound and concentrate them.
-
For further purification, employ preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.
Protocol 2: UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids
This protocol details the analysis of seco-sativene sesquiterpenoids using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.[1][3]
1. Sample Preparation:
-
Dissolve the purified compounds or crude extracts in a suitable solvent, such as methanol (B129727) or acetonitrile, to a final concentration appropriate for UPLC analysis.
2. UPLC Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)[1][3]
-
Mobile Phase:
-
Gradient: 35% B (0-2 min), 35-98% B (2-17 min), 98% B (17-19 min), hold at 35% B (19.1-21 min)[1][3]
-
Injection Volume: 0.3 µL[1]
3. Q-TOF-MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Mass Range: m/z 100-1000[1]
-
Source Temperature: 80°C[1]
-
Desolvation Temperature: 450°C[1]
-
Desolvation Gas Flow: 900 L/h[1]
-
Data Acquisition: Centroid mode[1]
Protocol 3: GC-MS Analysis of this compound and its Derivatives
This protocol provides a general method for the analysis of volatile this compound and its derivatives by Gas Chromatography-Mass Spectrometry.
1. Sample Preparation:
-
For essential oil samples, dilute the oil in a suitable solvent like hexane.
-
For extracts, ensure the sample is dissolved in a volatile solvent compatible with GC analysis.
2. GC-MS Conditions:
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: 50°C (hold 1 min), then ramp to 320°C at 10°C/min, and hold for 2 min.
-
MS Transfer Line Temperature: 280°C
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
Protocol 4: NMR Spectroscopy for Structural Elucidation
This protocol outlines the general steps for acquiring and assigning NMR spectra for this compound derivatives.
1. Sample Preparation:
-
Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.
2. NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.
-
Acquire two-dimensional (2D) NMR spectra for detailed structural assignment, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and elucidating the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.
-
3. Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the chemical shifts (δ) in ppm for both ¹H and ¹³C nuclei.
-
Analyze the coupling constants (J) in Hz from the ¹H NMR spectrum to determine dihedral angles and stereochemistry.
-
Integrate the information from all 1D and 2D spectra to propose and confirm the complete structure of the this compound derivative.
Signaling Pathways and Biological Activity
This compound and its derivatives exhibit a range of biological activities, and understanding their mechanism of action at the molecular level is crucial for drug development.
Biosynthesis of this compound
The biosynthesis of this compound provides a foundational understanding of the formation of this class of compounds. The pathway involves the cyclization of farnesyl diphosphate (B83284) (FPP) by the enzyme (+)-sativene synthase.
References
Application Notes and Protocols for Studying Sativene-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current methodologies available for the investigation of interactions between the sesquiterpenoid Sativene and its potential protein targets. Given that the precise molecular targets of this compound are still under active investigation, this document outlines robust experimental and computational workflows to identify and characterize these interactions.
Introduction to this compound and its Biological Significance
This compound is a tricyclic sesquiterpenoid produced by various fungi, including Bipolaris sorokiniana, a plant pathogen.[1] this compound and its derivatives, such as seco-sativene sesquiterpenoids, have garnered significant interest due to their diverse biological activities, which include potent phytotoxic and plant-growth-promoting effects.[1][2] Understanding the protein targets of this compound is crucial for elucidating the molecular mechanisms behind these activities, which could lead to the development of novel herbicides, plant growth regulators, or therapeutic agents. The study of this compound-protein interactions is a key step in translating the biological effects of this natural product into practical applications.
Workflow for Identifying and Characterizing this compound-Protein Interactions
The identification and characterization of protein targets for a small molecule like this compound is a multi-step process. It typically begins with screening methods to identify potential binding partners, followed by more quantitative techniques to measure the binding affinity and kinetics. Finally, cellular and functional assays are used to validate the biological relevance of the interaction.
Data Presentation: Quantitative Analysis of this compound-Protein Interactions
Disclaimer: The following table presents hypothetical data for illustrative purposes, as specific quantitative data for this compound-protein interactions are not yet extensively published. The values are representative of what would be obtained using the described experimental techniques.
| Target Protein | Method | Ligand | Kd (nM) | ka (1/Ms) | kd (1/s) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| Hypothetical Protein A | SPR | This compound | 150 | 2.5 x 105 | 3.75 x 10-2 | - | - | - |
| Hypothetical Protein B | ITC | This compound | 250 | - | - | -8.5 | -2.1 | 1.05 |
| Hypothetical Protein C | MS | This compound | 500 | - | - | - | - | - |
Table 1: Hypothetical Quantitative Data for this compound-Protein Interactions. This table summarizes key binding parameters that can be determined experimentally. Kd (dissociation constant) is a measure of binding affinity. ka (association rate) and kd (dissociation rate) describe the kinetics of the interaction. ΔH (enthalpy) and -TΔS (entropy) provide thermodynamic insights into the binding event. Stoichiometry (n) indicates the molar ratio of ligand to protein in the complex.
Experimental Protocols
Protocol 1: Affinity Chromatography for Target Identification
Affinity chromatography is a powerful technique to isolate potential binding partners of this compound from a complex biological mixture, such as a cell lysate.[3][4] This method relies on the specific interaction between this compound (the ligand) and its target protein(s).
Materials:
-
Epoxy-activated sepharose beads
-
This compound
-
Coupling buffer (e.g., 0.1 M sodium carbonate, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Wash buffer A (e.g., 0.1 M acetate (B1210297) buffer, 0.5 M NaCl, pH 4.0)
-
Wash buffer B (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)
-
Cell lysate containing potential target proteins
-
Binding buffer (e.g., PBS, pH 7.4)
-
Elution buffer (e.g., high concentration of this compound, or a denaturing agent like SDS)
-
Chromatography column
Procedure:
-
Immobilization of this compound:
-
Wash the epoxy-activated sepharose beads with distilled water.
-
Dissolve this compound in the coupling buffer.
-
Incubate the beads with the this compound solution overnight at room temperature with gentle agitation.
-
Wash the beads to remove unbound this compound.
-
Block any remaining active groups on the beads by incubating with blocking buffer for 2 hours.
-
Wash the beads alternately with wash buffer A and B (3-4 cycles) to remove non-covalently bound molecules.
-
Equilibrate the this compound-coupled beads with binding buffer.
-
-
Affinity Purification:
-
Pack the equilibrated beads into a chromatography column.
-
Clarify the cell lysate by centrifugation.
-
Load the clarified lysate onto the column and allow it to flow through by gravity.
-
Wash the column extensively with binding buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using the elution buffer.
-
Collect the eluted fractions.
-
-
Protein Identification:
-
Analyze the eluted fractions by SDS-PAGE to visualize the purified proteins.
-
Identify the proteins of interest by mass spectrometry (e.g., LC-MS/MS).
-
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics of molecular interactions in real-time.[2][5] It provides quantitative information on the association and dissociation rates of the this compound-protein interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified potential target protein
-
This compound solutions at various concentrations
-
Running buffer (e.g., HBS-EP buffer)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified target protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Interaction Analysis:
-
Equilibrate the sensor surface with running buffer.
-
Inject a series of this compound solutions at different concentrations over the immobilized protein surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for the association phase.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the this compound-protein complex.
-
Regenerate the sensor surface between cycles if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC is a technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[6][7]
Materials:
-
Isothermal titration calorimeter
-
Purified potential target protein
-
This compound solution
-
Dialysis buffer (ensure the protein and this compound are in the same buffer to minimize heats of dilution)
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein against the chosen buffer.
-
Prepare the this compound solution in the final dialysis buffer.
-
Degas both the protein and this compound solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat change.
-
Continue the injections until the binding reaction reaches saturation.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per injection against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Protocol 4: Mass Spectrometry (MS) for Stoichiometry and Binding Site Mapping
Mass spectrometry, particularly under non-denaturing conditions (native MS), can be used to determine the stoichiometry of the this compound-protein complex.[8][9] Coupled with techniques like hydrogen-deuterium exchange (HDX-MS), it can also provide information about the binding site.
Materials:
-
Electrospray ionization mass spectrometer (ESI-MS)
-
Purified protein and this compound
-
Volatile buffer (e.g., ammonium (B1175870) acetate)
Procedure (Native MS):
-
Sample Preparation:
-
Buffer exchange the protein into a volatile buffer.
-
Prepare a solution of the this compound-protein complex in the same buffer.
-
-
MS Analysis:
-
Introduce the sample into the ESI-MS under gentle conditions to preserve the non-covalent interaction.
-
Acquire the mass spectrum of the intact complex.
-
-
Data Analysis:
-
Determine the mass of the protein and the this compound-protein complex.
-
The mass difference will confirm the binding of this compound and the stoichiometry of the complex.
-
Hypothetical Signaling Pathway Modulated by this compound
Based on the known biological activities of sesquiterpenoids, this compound may exert its phytotoxic or growth-promoting effects by modulating key signaling pathways in plants. For instance, some sesquiterpenes are known to interfere with hormone signaling pathways or stress response pathways.[5][10] The following diagram illustrates a hypothetical signaling cascade that could be affected by this compound.
Computational Methods for Predicting this compound-Protein Interactions
In addition to experimental approaches, computational methods can provide valuable insights into potential this compound-protein interactions.
-
Molecular Docking: This method predicts the preferred orientation of this compound when bound to a protein target. It can be used to screen large libraries of proteins to identify potential binding partners and to generate hypotheses about the binding mode.
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the this compound-protein complex over time, providing insights into the stability of the interaction and conformational changes that may occur upon binding.
-
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features of this compound that are responsible for its biological activity. This model can then be used to search for proteins that have a complementary binding site.
These computational tools can help prioritize protein candidates for experimental validation, thus streamlining the drug discovery and development process.
References
- 1. This compound-Related Sesquiterpenoids with Phytotoxic and Plant-Promoting Activities from the Plant Pathogenic Fungus Bipolaris sorokiniana Based on a Molecular Networking Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally Occurring seco-Sativene Sesquiterpenoid: Chemistry and Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactones are potent inhibitors of interleukin 8 gene expression in cultured human respiratory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein-Protein Interactions in “cis-AT” Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Novel Insights into Understanding the Molecular Dialogues between Bipolaroxin and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Isotopic Labeling in Sativene Biosynthesis Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sativene is a sesquiterpene of significant interest due to its unique tricyclic carbon skeleton and its role as a precursor to a variety of bioactive natural products. Understanding its biosynthesis is crucial for harnessing its potential in synthetic biology and drug development. Isotopic labeling is a powerful technique for elucidating biosynthetic pathways and reaction mechanisms. By introducing atoms with a different number of neutrons (isotopes) into precursor molecules, researchers can trace their incorporation into the final product, providing invaluable insights into the intricate enzymatic transformations that govern its formation. This document provides detailed application notes and protocols for the use of isotopic labeling in the study of this compound biosynthesis.
This compound is synthesized from farnesyl diphosphate (B83284) (FPP) through a complex cyclization reaction catalyzed by the enzyme this compound synthase.[1][2] Isotopic labeling studies, primarily using deuterium (B1214612) (²H) and carbon-13 (¹³C), have been instrumental in unraveling the mechanistic details of this transformation, including key carbocationic intermediates and hydride shifts.
Key Applications of Isotopic Labeling in this compound Biosynthesis
Isotopic labeling is a versatile tool with several critical applications in the study of this compound biosynthesis:
-
Elucidation of the Cyclization Mechanism: Tracing the fate of labeled atoms from precursors like FPP into the this compound scaffold allows for the deduction of the complex series of bond formations and rearrangements that occur within the enzyme's active site.
-
Identification of Precursors: Feeding experiments with labeled compounds can confirm the involvement of specific precursors in the biosynthetic pathway. For this compound, the primary precursor is FPP, which is derived from the mevalonate (B85504) pathway.
-
Investigation of Reaction Stereochemistry: The use of stereospecifically labeled precursors helps in determining the stereochemical course of the enzymatic reactions.
-
Kinetic Isotope Effect Studies: Deuterium labeling can be used to probe the rate-determining steps in the enzymatic mechanism by observing the kinetic isotope effect.[3]
Experimental Protocols
The following are detailed protocols for key experiments involving isotopic labeling in the study of this compound biosynthesis. These protocols are based on established methodologies for studying terpene biosynthesis.
Protocol 1: In Vivo Feeding of a this compound-Producing Fungus with ¹³C-Labeled Acetate (B1210297)
This protocol is designed to determine the incorporation pattern of acetate, a fundamental building block of the mevalonate pathway, into the this compound skeleton.
Objective: To elucidate the folding pattern of the isoprenoid chain during this compound biosynthesis.
Materials:
-
This compound-producing fungal strain (e.g., Cochliobolus sativus)
-
Appropriate fungal growth medium (e.g., Potato Dextrose Broth)
-
Sodium [1-¹³C]acetate and Sodium [2-¹³C]acetate
-
Sterile water
-
Solvents for extraction (e.g., ethyl acetate, hexane)
-
Standard laboratory glassware and sterile culture flasks
-
Shaking incubator
-
Instrumentation for analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy
Procedure:
-
Fungal Culture Preparation: Inoculate the this compound-producing fungal strain into a liquid culture medium in a sterile flask. Grow the culture in a shaking incubator under optimal conditions for fungal growth and this compound production.
-
Preparation of Labeled Precursor: Prepare a sterile stock solution of sodium [1-¹³C]acetate or sodium [2-¹³C]acetate in sterile water.
-
Feeding the Labeled Precursor: After an initial period of fungal growth (e.g., 48-72 hours), add the sterile solution of the labeled acetate to the culture medium. The final concentration of the labeled acetate should be optimized for efficient uptake and incorporation without inhibiting fungal growth.
-
Incubation: Continue the incubation for a period that allows for the biosynthesis and accumulation of this compound (e.g., 5-7 days).
-
Extraction of this compound:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the mycelium and the culture broth separately with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
-
Purification of this compound: Purify the crude extract containing labeled this compound using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Analysis:
-
GC-MS Analysis: Analyze the purified this compound by GC-MS to confirm its identity and to determine the mass shift due to the incorporation of ¹³C.
-
¹³C NMR Analysis: Acquire a ¹³C NMR spectrum of the labeled this compound. The enrichment of specific carbon atoms will be evident from the increased intensity of their corresponding signals. Comparison of the spectra from [1-¹³C]acetate and [2-¹³C]acetate feeding experiments will reveal the alternating labeling pattern characteristic of isoprenoid biosynthesis.
-
Protocol 2: In Vitro Assay of this compound Synthase with Deuterium-Labeled Farnesyl Diphosphate (FPP)
This protocol allows for a more direct investigation of the enzymatic mechanism of this compound synthase by using a purified enzyme and a specifically labeled substrate.
Objective: To probe for hydride shifts during the cyclization of FPP to this compound.
Materials:
-
Purified recombinant this compound synthase
-
Deuterium-labeled FPP (e.g., [1,1-²H₂]FPP). Deuterium-labeled FPP can be synthesized chemically.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Microcentrifuge tubes
-
Incubator or water bath
-
Solvents for extraction (e.g., hexane)
-
GC-MS for analysis
Procedure:
-
Enzyme Assay Setup: In a microcentrifuge tube, combine the assay buffer, a known amount of purified this compound synthase, and the deuterium-labeled FPP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme's activity (e.g., 30°C) for a specific period (e.g., 1-2 hours).
-
Reaction Quenching and Extraction: Stop the reaction by adding a volume of cold hexane and vortexing vigorously. The hexane will extract the lipophilic this compound product.
-
Sample Preparation for Analysis: Centrifuge the tube to separate the phases. Carefully remove the upper hexane layer containing the labeled this compound.
-
GC-MS Analysis: Analyze the hexane extract by GC-MS. The mass spectrum of the this compound produced will show an increased molecular ion peak corresponding to the incorporation of deuterium. The fragmentation pattern can provide information about the location of the deuterium atoms in the molecule, which in turn reveals the occurrence of any hydride shifts during the cyclization cascade.
Data Presentation
Table 1: ¹³C-Enrichment in this compound from [1-¹³C]acetate and [2-¹³C]acetate Feeding Experiments
| Carbon Atom | Chemical Shift (ppm) | % ¹³C Enrichment from [1-¹³C]acetate | % ¹³C Enrichment from [2-¹³C]acetate |
| C1 | |||
| C2 | |||
| C3 | |||
| C4 | |||
| C5 | |||
| C6 | |||
| C7 | |||
| C8 | |||
| C9 | |||
| C10 | |||
| C11 | |||
| C12 (CH₃) | |||
| C13 (CH₃) | |||
| C14 (CH₃) | |||
| C15 |
% ¹³C Enrichment is calculated from the relative intensities of the signals in the ¹³C NMR spectra of labeled versus unlabeled this compound.
Table 2: Mass Isotopomer Distribution of this compound from in Vitro Assay with [1,1-²H₂]FPP
| Mass Isotopomer | Relative Abundance (%) in Control (Unlabeled FPP) | Relative Abundance (%) with [1,1-²H₂]FPP |
| M+0 (m/z 204) | 100 | |
| M+1 (m/z 205) | ||
| M+2 (m/z 206) | 100 |
Data obtained from GC-MS analysis. The shift in the molecular ion peak indicates the incorporation of deuterium atoms.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to visualize the this compound biosynthetic pathway and the experimental workflows.
Caption: Overview of the this compound Biosynthetic Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genome Mining Reveals the Biosynthesis of this compound and Its Oxidative Conversion to seco-Sativene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses of deuterium labeled prenyldiphosphate and prenylcysteine analogues for in vivo mass spectrometric quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Sativene Yield in Fungal Cultures
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize the production of Sativene from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its basic biosynthetic origin?
This compound is a tricyclic sesquiterpenoid produced by various fungi. Its biosynthesis begins with the cyclization of farnesyl diphosphate (B83284) (FPP), a common precursor in the terpenoid pathway. This key step is catalyzed by the enzyme this compound synthase (SatA).[1] Understanding this pathway is crucial for targeted metabolic engineering strategies.
Q2: My fungal culture shows robust growth, but the this compound yield is minimal. What are the most likely causes?
This common issue suggests that the primary metabolism (growth) is efficient, but the secondary metabolism leading to this compound is either suppressed or suboptimal. Key factors to investigate include:
-
Suboptimal Harvest Time: this compound production is often growth-phase dependent. You may be harvesting too early or too late.[2]
-
Inappropriate Culture Conditions: Secondary metabolite production is highly sensitive to environmental parameters like pH, temperature, aeration, and agitation speed.[2][3]
-
Nutrient Repression: An overabundance of primary nutrients (like carbon or nitrogen) can suppress the activation of secondary metabolite gene clusters.[2]
-
Precursor Limitation: Even with good growth, the pool of the direct precursor, FPP, might be limited or diverted to other pathways (e.g., sterol biosynthesis).
Q3: Can I improve this compound yield by simply changing the culture medium?
Yes, changing the culture medium is a powerful and often primary step in optimizing yield. Different media compositions can have a significant impact on secondary metabolite production.[4][5] Consider screening a variety of media, including both standard options like Potato Dextrose Broth (PDB) and Czapek Dox, as well as custom media where you can vary the C/N ratio or add potential precursors or elicitors.[4][6]
Q4: What is metabolic engineering and how can it be applied to increase this compound production?
Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a specific compound.[7][8] For this compound, key strategies include:
-
Overexpression of Key Enzymes: Increasing the expression of this compound synthase (SatA) and enzymes in the upstream mevalonate (B85504) (MVA) pathway can boost precursor supply and final product formation.[7]
-
Deletion of Competing Pathways: Deleting genes for enzymes that divert FPP into other pathways (e.g., sterol synthesis) can increase the flux towards this compound.[7][9]
-
CRISPR/Cas9 Genome Editing: This powerful tool allows for precise gene knockouts, insertions, and modifications to rewire fungal metabolism for this compound overproduction.[10][11]
Q5: What is the "OSMAC" approach and how can it help?
The "One Strain, Many Compounds" (OSMAC) approach involves systematically altering cultivation parameters one at a time to explore the full metabolic potential of a single fungal strain.[12] This method can be used to identify novel culture conditions that specifically trigger or enhance this compound biosynthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Fungal Growth
| Possible Cause | Troubleshooting Step |
| Inappropriate Medium | Test a variety of standard fungal media (e.g., PDB, Malt Extract, Czapek Dox).[6] |
| Suboptimal pH | Measure the initial pH of your medium and adjust it to the optimal range for your fungal species (typically 4.0-6.0).[13][14] |
| Incorrect Temperature | Verify your incubator's temperature. Most fungi for secondary metabolite production grow well between 25-30°C.[14][15] |
| Poor Inoculum Quality | Ensure your spore suspension is fresh and viable, or use a standardized mycelial plug for inoculation.[12] |
Problem 2: Good Fungal Growth (Biomass), but Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Incorrect Harvest Time | Perform a time-course experiment, harvesting and analyzing this compound content every 24-48 hours to find the peak production phase.[2] |
| Suboptimal Aeration/Agitation | Vary the shaking speed (rpm) of your liquid culture. Some fungi produce more in static culture, while others require vigorous shaking.[6][13] Low aeration can be a limiting factor. |
| Precursor (FPP) Limitation | Overexpress a key enzyme in the MVA pathway (e.g., tHMG-CoA reductase) to increase the FPP pool. |
| Catabolite Repression | Try a medium with a lower concentration of easily metabolized sugars or a different carbon source (e.g., starch instead of glucose).[16] |
| Product Degradation | Check the stability of this compound under your culture and extraction conditions. It may be degrading after being produced.[2] |
This compound Biosynthesis and Key Optimization Targets
The diagram below illustrates the core biosynthetic pathway for this compound and highlights key points for metabolic engineering interventions aimed at improving yield.
References
- 1. Genome Mining Reveals the Biosynthesis of this compound and Its Oxidative Conversion to seco-Sativene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Engineering Techniques to Increase the Productivity of Primary and Secondary Metabolites Within Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Engineering Natural Product Biosynthesis in Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Native Promoter Strategy for High-Yielding Synthesis and Engineering of Fungal Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Systems and Synthetic Biology Approaches to Engineer Fungi for Fine Chemical Production [frontiersin.org]
- 11. Strategies for the Development of Industrial Fungal Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Cultural Conditions for Protease Production by a Fungal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scialert.net [scialert.net]
- 15. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for yield improvement of filamentous fungi in submerged culture | LUP Student Papers [lup.lub.lu.se]
Technical Support Center: Chemical Synthesis of Sativene
Welcome to the Technical Support Center for the chemical synthesis of the tricyclic sesquiterpene, Sativene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges in the chemical synthesis of this compound, focusing on key reactions such as intramolecular cyclization, the Wittig reaction, Grignard reactions, and stereocontrol.
Intramolecular Cyclization / Alkylation
A critical step in several total syntheses of this compound involves an intramolecular cyclization to form the characteristic tricyclic core. A common strategy is the base-mediated intramolecular alkylation of a keto tosylate.
Q1: My intramolecular cyclization of the keto tosylate is giving a low yield. What are the potential causes and solutions?
A1: Low yields in this key step can be attributed to several factors:
-
Competing Intermolecular Reactions: At higher concentrations, the enolate intermediate may react with another molecule of the keto tosylate intermolecularly, leading to dimers and other byproducts.
-
Troubleshooting:
-
High Dilution: Run the reaction at a very low concentration (0.01-0.001 M) to favor the intramolecular pathway.
-
Slow Addition: Use a syringe pump to add the keto tosylate solution to the base solution over an extended period. This keeps the concentration of the starting material low at any given time.
-
-
-
Inefficient Enolate Formation: The choice and handling of the base are crucial for efficient deprotonation at the desired position.
-
Troubleshooting:
-
Base Selection: Strong, non-nucleophilic bases are preferred. Dimethylsulfinyl carbanion (dimsyl sodium) in DMSO has been used successfully. Other options include potassium tert-butoxide in tert-butanol (B103910) or LDA in THF.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water will quench the base and the enolate. Flame-dry glassware and use freshly distilled, dry solvents.
-
-
-
Formation of Elimination Byproducts: The tosylate is a good leaving group, and under basic conditions, elimination to form an alkene can compete with the desired substitution reaction.
-
Troubleshooting:
-
Temperature Control: Running the reaction at a moderate temperature (e.g., 60°C as reported by McMurry) can favor the cyclization over elimination. Avoid excessive heating.
-
-
-
Incorrect Stereochemistry: The stereochemical arrangement of the reacting centers can significantly impact the feasibility of the intramolecular reaction. If the nucleophilic carbon and the leaving group cannot achieve the correct geometry for backside attack, the reaction will be slow or may not occur.
-
Troubleshooting:
-
Conformational Analysis: Analyze the conformation of the precursor to ensure the desired cyclization is sterically feasible.
-
Alternative Synthetic Route: If the stereochemistry is incorrect, a redesign of the synthetic route to establish the correct relative stereochemistry in an earlier step may be necessary.
-
-
Logical Workflow for Troubleshooting Low Yield in Intramolecular Cyclization
Caption: Troubleshooting workflow for low-yield intramolecular cyclization.
Wittig Reaction
The final step in some syntheses of this compound involves a Wittig reaction to introduce the exocyclic methylene (B1212753) group. The ketone precursor is often a sterically hindered tricyclic system.
Q2: The Wittig reaction on my tricyclic ketone precursor to this compound is not working or gives a very low yield. What should I do?
A2: This is a common problem when dealing with sterically hindered ketones.[1]
-
Steric Hindrance: The bulky tricyclic framework of the ketone can prevent the approach of the Wittig reagent.[1]
-
Troubleshooting:
-
Choice of Ylide: Use a less sterically demanding and more reactive ylide. Methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is often effective for introducing a methylene group, even with hindered ketones.[1]
-
Reaction Conditions: More forcing conditions may be necessary. This can include higher temperatures and longer reaction times. However, be mindful of potential side reactions and decomposition.
-
Alternative Methods: If the Wittig reaction consistently fails, consider alternative olefination methods that are better suited for hindered ketones, such as the Tebbe or Petasis reactions.
-
-
-
Ylide Reactivity: The reactivity of the ylide is crucial.
-
Troubleshooting:
-
Freshly Prepared Ylide: Prepare the ylide in situ or use a freshly prepared solution. Ylides can degrade over time.
-
Base for Ylide Generation: The choice of base for deprotonating the phosphonium (B103445) salt can affect the ylide's reactivity. Strong bases like n-butyllithium or sodium hydride are commonly used.
-
-
-
McMurry's Observation: In the original total synthesis by McMurry, the tricyclic ketone was found to be completely inert to methylenetriphenylphosphorane in DMSO.[2]
-
Alternative Strategy: McMurry's solution was to treat the ketone with methyllithium (B1224462) to form the tertiary alcohol, followed by dehydration with thionyl chloride in pyridine (B92270) to yield this compound.[2] This two-step approach bypasses the difficult olefination.
-
Decision Tree for Olefination of the Tricyclic Ketone
Caption: Decision-making process for the olefination step.
Stereoselectivity
Controlling the stereochemistry is a major challenge in the synthesis of complex molecules like this compound, which has multiple stereocenters.
Q3: How can I control the diastereoselectivity during the reduction of a ketone intermediate in the synthesis?
A3: The diastereoselectivity of ketone reduction is influenced by the steric environment around the carbonyl group and the choice of reducing agent.
-
Reagent Selection:
-
Bulky Reducing Agents: Reagents like L-Selectride® or K-Selectride® are sterically demanding and will approach the ketone from the less hindered face, often leading to high diastereoselectivity.
-
Chelation-Controlled Reduction: If there is a nearby hydroxyl or other coordinating group, using a reducing agent that can chelate, such as zinc borohydride, can direct the hydride delivery from a specific face.[3]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Q4: I am getting a mixture of diastereomers in my Grignard reaction. How can I improve the stereoselectivity?
A4: Achieving high diastereoselectivity in Grignard additions to chiral ketones can be challenging.
-
Felkin-Anh Model: The stereochemical outcome can often be predicted by the Felkin-Anh model, where the nucleophile attacks the carbonyl carbon from the side opposite the largest substituent at the alpha-carbon.
-
Chelation Control: If a chelating group is present at the alpha-position, the Grignard reagent may coordinate with it and the carbonyl oxygen, leading to attack from the same face as the chelating group.
-
Chiral Auxiliaries and Ligands: For more precise control, consider using a chiral auxiliary on the substrate or a chiral ligand with the Grignard reagent to induce facial selectivity.
-
Temperature: As with reductions, lower temperatures can improve selectivity. McMurry noted that in his synthesis, enolization could be suppressed in favor of addition by conducting the Grignard reaction at low temperatures.[2]
Data Presentation
The following tables summarize quantitative data from key published syntheses of this compound.
Table 1: Summary of McMurry's Total Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Yield |
| 1 | Ketal Protection | Wieland-Miescher ketone, ethylene (B1197577) glycol, p-TsOH, benzene, reflux | Not specified |
| 2 | Hydrogenation | 10% Pd/C, H₂, 95% EtOH | Quantitative |
| 3 | Grignard Reaction | Isopropyllithium, hexane (B92381), reflux | 80% |
| 4 | Hydroboration-Oxidation | 1. BH₃, 2. H₂O₂, NaOH | 90% |
| 5 | Tosylation | TsCl, pyridine, room temp, 3 days | Not specified |
| 6 | Intramolecular Alkylation | Dimethylsulfinyl carbanion, DMSO, 60°C, 2 hr | 90% |
| 7 | Methylation & Dehydration | 1. MeLi, 2. SOCl₂, pyridine | Not specified |
Table 2: Summary of Karimi's Formal Synthesis of this compound Precursor [4][5]
| Step | Reaction | Reagents and Conditions | Yield |
| 1 | Hydrogenation | Wieland-Miescher ketone, 5% Pd/C, H₂, 95% EtOH | 89% |
| 2 | Silyl Enol Ether Formation | LDA, TMSCl | Quantitative |
| 3 | Bromination | NBS, THF | 58% (for desired dibromide) |
| 4 | Dehydrohalogenation | DBU, THF | 88% |
| 5 | Grignard Reaction | Isopropylmagnesium bromide, CuI, THF, -78°C to rt | 85% |
| 6 | Hydrolysis | HCl, acetone | 93% |
| 7 | Bromoetherification | HBr (48%) | 87% (mixture of bromoalcohols) |
| 8 | Debromination | n-Bu₃SnH, benzene, reflux | Not specified for this step, but overall yield is 28% |
Experimental Protocols
Protocol 1: Intramolecular Alkylation to form Tricyclic Ketone (McMurry Synthesis)[2]
-
Preparation of Dimethylsulfinyl Carbanion: In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, place sodium hydride (ensure it is a fresh, oil-free dispersion).
-
Wash the sodium hydride with anhydrous hexane and decant the hexane under a stream of nitrogen.
-
Add anhydrous dimethyl sulfoxide (B87167) (DMSO) via syringe.
-
Heat the mixture to 65-70°C until the evolution of hydrogen ceases (approximately 45 minutes). The resulting greenish solution is the dimethylsulfinyl carbanion.
-
Cyclization:
-
Cool the base solution to room temperature.
-
Prepare a solution of the keto tosylate precursor in anhydrous DMSO.
-
Add the keto tosylate solution dropwise to the dimethylsulfinyl carbanion solution.
-
Heat the reaction mixture to 60°C for 2 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with diethyl ether multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the tricyclic ketone.
Protocol 2: Dehydrohalogenation and Cyclization (Karimi Synthesis)[5]
-
Dehydrohalogenation:
-
To a solution of the dibromide precursor in anhydrous THF, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
-
Workup:
-
Dilute the reaction mixture with diethyl ether.
-
Wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
-
Purification: The resulting tricyclic ketone can be purified by column chromatography.
Mandatory Visualizations
Experimental Workflow for McMurry's Synthesis of this compound
Caption: Key steps in the total synthesis of this compound by McMurry.
References
Technical Support Center: Overcoming Low Expression of Sativene Synthase
Welcome to the technical support center for troubleshooting low expression of sativene synthase. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the heterologous expression of this enzyme.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to problems you may encounter during your experiments.
Q1: My this compound synthase expression is very low or undetectable. What are the first steps I should take to troubleshoot this?
Low or undetectable expression is a common issue. A systematic approach to troubleshooting is recommended. The primary areas to investigate are:
-
Codon Optimization: The codon usage of your this compound synthase gene may not be optimal for your expression host.
-
Promoter Strength: The promoter driving the expression of your gene may be too weak.
-
Plasmid and Gene Integrity: Ensure your plasmid construct is correct and the gene sequence is free of mutations.
-
Cultivation Conditions: Suboptimal temperature, induction time, or media composition can significantly impact expression.
Q2: How can I improve the soluble expression of my this compound synthase? It seems to be forming inclusion bodies.
Insoluble protein expression is a frequent challenge. Here are several strategies to enhance the solubility of this compound synthase:
-
Lower Induction Temperature: Reducing the induction temperature to a range of 16-25°C can slow down protein synthesis, allowing more time for proper folding.[1]
-
Optimize Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG for E. coli) to find a balance between expression level and solubility.[1]
-
Co-expression with Chaperones: Co-expressing molecular chaperones, such as GroEL/ES or DnaK/J, can assist in the correct folding of the synthase.[1]
-
Use of Solubility-Enhancing Fusion Tags: N-terminal or C-terminal fusion tags like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can improve solubility.[1][2]
Q3: I have decent protein expression, but the yield of this compound is still low. What could be the issue?
Low product yield despite detectable enzyme expression can stem from several factors beyond just the amount of protein:
-
Substrate Availability: The intracellular pool of the precursor, farnesyl diphosphate (B83284) (FPP), may be a limiting factor.
-
Enzyme Activity: The expressed synthase may have low specific activity due to improper folding or the absence of necessary cofactors.
-
Product Toxicity or Volatility: this compound may be toxic to the host cells at high concentrations or may be lost due to its volatile nature.
-
Protein Degradation: The expressed synthase might be unstable and quickly degraded by host cell proteases.[3][4]
Troubleshooting Guides
Issue 1: Low or No Protein Expression
Detailed Steps:
-
Metabolic Engineering to Enhance Precursor Supply:
-
This compound synthase utilizes farnesyl diphosphate (FPP) as its substrate. The availability of FPP is often a rate-limiting step in terpene biosynthesis. [1] * Overexpress key enzymes in the mevalonate (B85504) (MVA) pathway (in eukaryotes and some bacteria) or the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway (in most bacteria) to increase the intracellular FPP pool. [5] * Downregulate or knockout genes that divert FPP to competing pathways, such as sterol biosynthesis in yeast. [6]
-
-
Improving Protein Stability:
-
Heterologously expressed proteins can be targeted for degradation by host proteases. [3][4] * In S. cerevisiae, knocking out certain proteases (e.g., PRB1) has been shown to increase the yield of other terpene synthases. [3] * Fusion to a stable protein partner or engineering the protein sequence to remove degradation signals can also improve stability. [2]
-
-
Optimizing Product Recovery:
-
This compound is a volatile compound. To prevent its loss during cultivation, consider implementing an in-situ recovery method, such as adding a solvent overlay (e.g., dodecane) to the culture medium to capture the product. [2]
-
Data Presentation
Table 1: Comparison of Expression Systems and Strategies for Terpene Synthase Production
| Host Organism | Promoter Type | Strategy | Fold Increase in Titer (Example) | Reference |
| S. cerevisiae | Constitutive (pTEF1, pTDH3) | Overexpression of MVA pathway genes | 5 to 10-fold | [5] |
| S. cerevisiae | Inducible (pGAL1) | Protease knockout (e.g., prb1) | ~2-fold (for taxadiene synthase) | [3] |
| E. coli | Inducible (T7) | Co-expression of DXP pathway genes | 3 to 7-fold | [5] |
| Y. lipolytica | Constitutive (php4d) | Fusion with solubility tag (SUMO) | ~1.6-fold (for taxadiene synthase) | [2] |
| S. cerevisiae | Constitutive | Multi-copy integration of synthase gene | >10-fold (for taxadiene synthase) | [3] |
Note: Data is based on studies of various terpene synthases and provides an expected range of improvement.
Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis
-
Obtain the amino acid sequence of the desired this compound synthase.
-
Select the target expression host (e.g., E. coli K-12, S. cerevisiae S288C).
-
Use a codon optimization software tool. Many gene synthesis companies offer free online tools. [7]4. Input the amino acid sequence and select the expression host. The software will generate a DNA sequence with optimized codon usage.
-
Review and further modify the sequence to remove unwanted restriction sites or add desired ones for cloning.
-
Synthesize the optimized gene.
Protocol 2: Shake Flask Cultivation for this compound Production in S. cerevisiae
-
Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate synthetic defined (SD) media in a 15-mL tube.
-
Incubate at 30°C with shaking at 230 rpm for 24 hours. [8]3. Inoculate a 250-mL flask containing 50 mL of SD media with 1 mL of the starter culture. [8]4. Add a 10% (v/v) dodecane (B42187) overlay to the culture to capture the produced this compound.
-
Incubate at 30°C with shaking at 230 rpm for 4 days. [8]6. Harvest the dodecane layer for this compound quantification by GC-MS.
Protocol 3: Fed-Batch Fermentation for Enhanced this compound Production
For higher titers, fed-batch fermentation is recommended.
-
Prepare a 5-liter fermentor with 1 L of batch medium containing essential salts, vitamins, trace metals, and glucose. [8]2. Inoculate with a seed culture of the engineered yeast strain.
-
Maintain dissolved oxygen (DO) above 40% by adjusting agitation (250-800 rpm) and airflow (2-3 L/min). [8]4. After initial glucose is consumed, start a feeding phase with a concentrated glucose and nutrient solution at a controlled rate (e.g., 2-14 mL/h). [8]5. Maintain a dodecane overlay throughout the fermentation to capture this compound.
-
Monitor cell growth and product formation by taking regular samples.
-
Harvest the dodecane layer at the end of the fermentation for product analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving solubility and copy number of taxadiene synthase to enhance the titer of taxadiene in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the expression of taxadiene synthase to enhance the titer of taxadiene in Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Protein stability and degradation in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering [keaslinglab.lbl.gov]
- 6. [Downregulation of lanosterol synthase gene expression by antisense RNA technology in Saccharomyces cerevisiae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Codon Optimization - GENEWIZ from Azenta Life Sciences - Europe [genewiz.com]
- 8. Rationally engineering santalene synthase to readjust the component ratio of sandalwood oil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sativene Purification by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Sativene using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying this compound using chromatography?
The primary challenges in this compound purification stem from its nature as a sesquiterpene hydrocarbon. Key difficulties include:
-
Co-elution with Isomers: this compound often exists in complex mixtures with its structural isomers, such as isothis compound and other sesquiterpenes, which have very similar polarities and retention times, making baseline separation difficult.[1][2]
-
Low Yield: Recovering a high yield of pure this compound can be challenging due to its volatility, potential for degradation on acidic stationary phases, and losses during solvent evaporation.[3]
-
Peak Broadening and Tailing: Chromatographic peaks for this compound can be broad or exhibit tailing, which reduces resolution and purity.[4][5][6] This can be caused by interactions with the stationary phase, improper mobile phase composition, or column overloading.[7]
-
Sample Matrix Complexity: When isolating this compound from natural plant extracts, the presence of numerous other compounds like pigments, lipids, and other terpenoids can interfere with the purification process.[8][9]
Q2: Which chromatographic method is best suited for this compound purification?
The choice of method depends on the scale and required purity of the final product.
-
Silica (B1680970) Gel Column Chromatography: This is the most common method for preparative scale purification of this compound from crude extracts.[10][11] It separates compounds based on polarity, and since this compound is a non-polar hydrocarbon, it will elute relatively early with non-polar mobile phases.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reverse-phase column, is suitable for analytical quantification and semi-preparative purification.[12] It offers higher resolution for separating closely related isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary method for analyzing the purity of this compound fractions and for identifying co-eluting impurities.[13] Due to the volatility of sesquiterpenes, GC is an ideal analytical tool.[13]
Q3: How do I select an appropriate mobile phase for silica gel chromatography of this compound?
Since silica gel is a polar stationary phase, a non-polar mobile phase is required to elute the non-polar this compound.[10][11]
-
Initial Solvent System: Start with a very non-polar solvent like n-hexane or petroleum ether.[14]
-
Gradient Elution: To separate this compound from other compounds, a gradient elution is often employed. This involves gradually increasing the polarity of the mobile phase by adding a slightly more polar solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758), to the initial non-polar solvent.[14] A typical starting gradient might be 1-5% ethyl acetate in hexane.
-
TLC Optimization: The ideal solvent system should be determined by first running a Thin Layer Chromatography (TLC) of the crude mixture.[11] The optimal mobile phase should provide a good separation of the this compound spot from other components.
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of this compound with Isomers
Q: My chromatogram shows overlapping peaks, and I am unable to separate this compound from its isomers. What steps can I take to improve resolution?
A: Co-elution is a common problem when purifying sesquiterpenes.[15] Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Silica Gel Chromatography: Use a shallower gradient. A slow and gradual increase in the polar solvent concentration can enhance the separation of compounds with similar polarities.[16] Experiment with different solvent systems; for example, trying a hexane/toluene or hexane/dichloromethane system instead of hexane/ethyl acetate might alter the selectivity.[14]
-
Reverse-Phase HPLC: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to water.[12] A lower percentage of the organic solvent will generally increase retention times and may improve resolution. Adding a small amount of acid, like formic acid, is often recommended for sesquiterpenes to improve peak shape, though this compound itself is not ionizable.[12]
-
-
Modify the Stationary Phase:
-
If optimizing the mobile phase is not sufficient, consider changing the stationary phase chemistry.[17][18] For silica gel chromatography, using a different grade of silica (e.g., a smaller particle size for higher efficiency) can help.[3] For HPLC, switching from a C18 to a phenyl-hexyl or a different type of reverse-phase column can provide different selectivity for non-polar isomers.[19]
-
-
Adjust Flow Rate:
-
Column Loading:
Issue 2: Low Yield of Purified this compound
Q: After performing column chromatography, the final yield of this compound is very low. What are the potential causes and solutions?
A: Low recovery can be attributed to several factors throughout the purification process.
-
Improper Sample Loading: If the sample is not loaded in a concentrated band, it can lead to broad elution and difficulty in collecting all the product, resulting in apparent low yield.[11]
-
Solution: Dissolve the crude extract in a minimal amount of a non-polar solvent (like hexane) before loading.[22] Alternatively, use the "dry loading" method where the extract is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column.[21]
-
-
Inappropriate Fraction Collection: this compound may have eluted faster or slower than anticipated.
-
Solution: Collect smaller fractions and monitor them carefully using TLC or GC-MS.[23] Combine only the purest fractions containing this compound.
-
-
Compound Volatility: this compound is a volatile sesquiterpene, and significant loss can occur during solvent evaporation.
-
Solution: Use a rotary evaporator at a low temperature and moderate vacuum. Avoid leaving the purified fractions under high vacuum for extended periods.
-
-
Degradation on the Column: Although less common for a hydrocarbon like this compound, highly acidic sites on silica gel can potentially cause degradation or isomerization.
-
Solution: If degradation is suspected, the silica gel can be deactivated by washing it with a solvent mixture containing a small amount of a base like triethylamine, followed by equilibration with the mobile phase. However, this is more critical for more sensitive compounds.
-
Issue 3: Broad or Tailing Peaks in the Chromatogram
Q: The peaks for this compound in my chromatogram are broad and/or tailing. How can I improve the peak shape?
A: Poor peak shape reduces the efficiency of the separation and can lead to impure fractions.
-
Column Packing and Condition: An improperly packed column can have channels or voids, leading to band broadening.[4]
-
Extra-Column Volume: Excessive tubing length or large diameter tubing between the column and the detector can contribute to peak broadening.[6][24]
-
Solution: Minimize the length and internal diameter of all tubing in the system, especially in HPLC.[6]
-
-
Mobile Phase Issues: A mobile phase that is too weak may cause tailing.[7]
-
Solution: Slightly increase the strength of the mobile phase. For reverse-phase HPLC, ensure the pH of the mobile phase is appropriate for your analytes, although this is less critical for non-ionizable this compound.[7]
-
-
Sample Overload: Injecting too much sample can lead to fronting or tailing peaks.[7]
-
Solution: Reduce the injection volume or the concentration of the sample.[5]
-
Data Presentation
Table 1: Typical Parameters for Silica Gel Column Chromatography of this compound
| Parameter | Value/Range | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard polar stationary phase for separating non-polar compounds.[10][11] Finer mesh provides higher resolution.[3] |
| Mobile Phase | n-Hexane or Petroleum Ether with a gradient of Ethyl Acetate (0-10%) | Starts with a non-polar solvent to elute non-polar compounds first. A shallow gradient helps separate closely related sesquiterpenes.[10] |
| Crude Sample Load | 1-5% of silica gel weight | Prevents column overloading and ensures good separation.[10] |
| Elution Mode | Gradient | Allows for the separation of a wider range of compounds with varying polarities. |
| Typical Yield | 10-40% (from crude extract) | Highly variable depending on the source material and extraction efficiency.[8] |
| Purity (Post-Column) | >90% (as determined by GC-MS) | Purity is dependent on the resolution from isomers and other impurities. |
| Retention Factor (Rf) | ~0.4-0.6 in 5% Ethyl Acetate/Hexane | This is a target range for good separation on TLC, which guides column conditions. |
Table 2: Recommended GC-MS Parameters for this compound Purity Analysis
| Parameter | Value/Range | Rationale |
| Capillary Column | Non-polar (e.g., DB-5ms, HP-5MS) | Provides good separation for non-polar, volatile compounds like sesquiterpenes.[13] |
| Column Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film thickness | Standard dimensions for good resolution and efficiency.[13] |
| Carrier Gas | Helium | Inert carrier gas commonly used in GC-MS.[13] |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Optimal flow for good separation efficiency. |
| Injection Mode | Splitless or Split (e.g., 50:1) | Splitless for trace analysis, split for more concentrated samples to avoid column overload. |
| Injector Temperature | 250-280 °C | Ensures rapid volatilization of this compound without thermal degradation. |
| Oven Temperature Program | Initial: 60-80°C (hold 1-2 min), Ramp: 5-10°C/min to 280-300°C, Final hold: 5-10 min | A temperature gradient is essential to separate compounds with different boiling points.[22][25] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method for GC-MS that produces reproducible mass spectra.[13] |
| Mass Range | m/z 40-400 | Covers the expected mass fragments of this compound and related sesquiterpenes. |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a crude plant extract.
-
Materials and Reagents:
-
Crude plant extract containing this compound.
-
Silica gel (e.g., 230-400 mesh).[3]
-
n-Hexane (ACS grade).
-
Ethyl Acetate (ACS grade).
-
Glass chromatography column.
-
Cotton or glass wool.
-
Sand (washed).
-
Collection tubes.
-
TLC plates and chamber.
-
-
Column Preparation (Slurry Method):
-
Ensure the chromatography column is clean, dry, and mounted vertically.[11]
-
Place a small plug of cotton or glass wool at the bottom of the column.[10]
-
Add a thin layer (~1 cm) of sand over the plug.[10]
-
In a beaker, create a slurry of silica gel with n-hexane.[10]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and release any air bubbles.[10]
-
Open the stopcock to drain the excess solvent until the solvent level is just above the sand layer. Do not let the column run dry.[10]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude extract in a minimal amount of a volatile solvent (e.g., dichloromethane or hexane).
-
Add a small amount of silica gel (2-3 times the weight of the extract) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[21]
-
Carefully add the sample-adsorbed silica powder to the top of the column.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.[10]
-
-
Elution and Fraction Collection:
-
Begin elution with 100% n-hexane, collecting fractions (e.g., 10-20 mL each).
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexane).
-
Collect fractions continuously throughout the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing this compound.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
Confirm the purity of the combined fractions using GC-MS analysis (refer to Table 2 for parameters).[13]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Isothis compound and this compound sesquiterpene derivatives from Dendrobium nobile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. agilent.com [agilent.com]
- 5. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 6. youtube.com [youtube.com]
- 7. uhplcs.com [uhplcs.com]
- 8. corpuspublishers.com [corpuspublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. web.uvic.ca [web.uvic.ca]
- 11. researchgate.net [researchgate.net]
- 12. nacalai.com [nacalai.com]
- 13. benchchem.com [benchchem.com]
- 14. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. biotage.com [biotage.com]
- 17. mdpi.com [mdpi.com]
- 18. biotage.com [biotage.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. Unstable proteins: how to subject them to chromatographic separations for purification procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. halocolumns.com [halocolumns.com]
- 25. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing NMR Parameters for Sativene Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) parameters for the analysis of sativene and related sesquiterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting NMR experiments for the structural elucidation of this compound?
A1: For unambiguous structure determination of novel sesquiterpenes like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential. The recommended experiments include:
-
1D NMR:
-
¹H NMR (Proton): To determine the number of different types of protons and their immediate electronic environment.
-
¹³C NMR (Carbon-13): To identify the number of chemically distinct carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.[1]
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings between adjacent protons.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bonds) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.[2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.
-
Q2: How much sample is typically required for this compound NMR analysis?
A2: For a standard 5 mm NMR tube, it is recommended to dissolve 1-5 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent.[1][3] If you have a limited amount of sample, using specialized micro-NMR tubes, such as Shigemi tubes, can help achieve the necessary sample height with a smaller volume, thereby increasing the effective concentration.[1]
Q3: Which deuterated solvent is best for this compound analysis?
A3: Chloroform-d (CDCl₃) is the most common and generally suitable solvent for sesquiterpenes like this compound due to its good dissolving power for moderately polar compounds and its relatively simple solvent signal. Other solvents like benzene-d₆, acetone-d₆, or methanol-d₄ can also be used depending on the solubility of the specific this compound derivative and to resolve overlapping signals.[4]
Q4: How can I confirm the presence of exchangeable protons (e.g., -OH) in my this compound derivative?
A4: To confirm the presence of exchangeable protons like hydroxyl groups, you can perform a simple D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H NMR spectrum. The signal corresponding to the exchangeable proton will either disappear or significantly decrease in intensity.[4]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the NMR analysis of this compound.
Guide 1: Poor Signal-to-Noise (S/N) Ratio
| Question | Possible Cause | Recommended Action | Citation |
| Is the sample concentration sufficient? | The sample is too dilute. | Increase the concentration of this compound. For a limited amount of sample, use the minimum solvent volume necessary to reach the required height in the NMR tube (typically ~4-5 cm). | [1][5] |
| Is the sample pure and free of particulates? | The presence of solid particles can degrade the magnetic field homogeneity, leading to broad lines and poor signal. | Filter the sample through a glass wool plug in a Pasteur pipette directly into a clean NMR tube to remove any suspended solids. | [1][5] |
| Is the shimming optimal? | Poor shimming results in broad, distorted peaks, which lowers the apparent signal-to-noise ratio. | Re-shim the spectrometer, paying close attention to both on-axis and off-axis shims. If automatic shimming fails, manual shimming may be necessary. | [4] |
| Have enough scans been acquired? | The number of transients (scans) is insufficient to average out the noise effectively. | Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans, so quadrupling the scans will double the S/N. | [6] |
| Is the relaxation delay (D1) appropriate? | For ¹³C NMR, if the relaxation delay is too short, nuclei may not fully relax between pulses, leading to signal attenuation. | For quantitative ¹³C NMR, use a longer relaxation delay (e.g., 5 times the longest T₁). For routine qualitative spectra, a D1 of 1-2 seconds is a good starting point. |
Guide 2: Common Spectral Artifacts
| Artifact | Appearance | Possible Cause | Recommended Action | Citation |
| Phasing Errors | Baseline is not flat and rolls around the peaks. | Incorrect phasing during data processing. | Manually re-phase the spectrum using the zero-order (ph0) and first-order (ph1) phase correction parameters. | |
| Truncation Artifacts (sinc wiggles) | Small oscillations on either side of intense, sharp peaks. | The acquisition time (at) was too short, leading to the free induction decay (FID) being truncated before it fully decayed. | Increase the acquisition time to allow the FID to decay completely. Applying a gentle line-broadening function (e.g., exponential multiplication) can also help to suppress these artifacts. | [7] |
| Solvent or Impurity Peaks | Unwanted signals that may obscure peaks of interest. | Residual protonated solvent in the deuterated solvent, or impurities from the sample or glassware. | Use high-purity deuterated solvents. Ensure all glassware is thoroughly cleaned and dried. If a known impurity is present, its signals can often be identified and excluded from analysis. | [4] |
| Spinning Sidebands | Small peaks appearing symmetrically on either side of a large peak. | Inhomogeneous magnetic field or imperfections in the NMR tube. | Reduce the spinning rate or turn it off completely. Ensure you are using a high-quality, clean NMR tube. Re-shimming the spectrometer can also help. | [8] |
Data Presentation
Due to the difficulty in finding a single, comprehensive source with fully assigned NMR data for this compound, the following tables are presented with typical chemical shift ranges for the different types of protons and carbons found in a this compound-like sesquiterpene structure. These values are illustrative and should be used as a general guide. For precise assignments, it is crucial to consult specific literature for this compound or to perform a full suite of 2D NMR experiments.
Table 1: Illustrative ¹H NMR Data for a this compound-type Structure
| Proton | Chemical Shift (δ) ppm (Illustrative) | Multiplicity | Coupling Constant (J) Hz (Illustrative) |
| H-1 | 1.8 - 2.2 | m | - |
| H-2 | 1.4 - 1.7 | m | - |
| H-3 | 1.3 - 1.6 | m | - |
| H-5 | 1.5 - 1.9 | m | - |
| H-6 | 1.2 - 1.5 | m | - |
| H-7 | 2.0 - 2.4 | m | - |
| H-9 | 1.9 - 2.3 | m | - |
| H-10 | 1.1 - 1.4 | m | - |
| H-11 | 1.6 - 2.0 | m | - |
| H-12 (CH₃) | 0.8 - 1.0 | d | ~7.0 |
| H-13 (CH₃) | 0.8 - 1.0 | d | ~7.0 |
| H-14 (CH₃) | 0.9 - 1.1 | s | - |
| H-15a (=CH₂) | 4.6 - 4.8 | s (or br s) | - |
| H-15b (=CH₂) | 4.5 - 4.7 | s (or br s) | - |
Table 2: Illustrative ¹³C NMR Data for a this compound-type Structure
| Carbon | Chemical Shift (δ) ppm (Illustrative) | DEPT Information |
| C-1 | 40 - 50 | CH |
| C-2 | 25 - 35 | CH₂ |
| C-3 | 30 - 40 | CH₂ |
| C-4 | 45 - 55 | C |
| C-5 | 20 - 30 | CH₂ |
| C-6 | 35 - 45 | CH |
| C-7 | 50 - 60 | CH |
| C-8 | 150 - 160 | C |
| C-9 | 40 - 50 | CH |
| C-10 | 30 - 40 | CH₂ |
| C-11 | 30 - 40 | CH |
| C-12 | 20 - 25 | CH₃ |
| C-13 | 20 - 25 | CH₃ |
| C-14 | 15 - 25 | CH₃ |
| C-15 | 105 - 115 | CH₂ |
Experimental Protocols
Protocol 1: General Procedure for 1D and 2D NMR Analysis of this compound
-
Sample Preparation:
-
Accurately weigh 1-5 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of CDCl₃ in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[8]
-
Cap the NMR tube securely.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): Approximately 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans for a moderately concentrated sample.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width (SW): Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
-
COSY Acquisition:
-
Pulse Program: A standard gradient-enhanced COSY experiment (e.g., 'cosygpmfph').
-
Parameters: Set the spectral width in both dimensions to match the ¹H NMR spectrum. Typically, 256-512 increments in the F1 dimension are sufficient for good resolution.
-
-
HSQC Acquisition:
-
Pulse Program: A standard gradient-enhanced, sensitivity-improved HSQC experiment (e.g., 'hsqcedetgpsisp2.3').
-
Parameters: Set the F2 (proton) dimension spectral width to match the ¹H spectrum and the F1 (carbon) dimension spectral width to cover the expected ¹³C chemical shift range. Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz.
-
-
HMBC Acquisition:
-
Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., 'hmbcgplpndqf').
-
Parameters: Set the spectral widths for ¹H and ¹³C dimensions as in the HSQC experiment. Optimize the long-range coupling constant (ⁿJCH) to a value between 8-10 Hz to observe 2- and 3-bond correlations.
-
Visualizations
Caption: A flowchart for troubleshooting poor signal-to-noise in NMR experiments.
Caption: A typical workflow for elucidating the structure of this compound using NMR.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. NMR isotopes | Leuven NMR Core [nmrcore.chem.kuleuven.be]
- 3. This compound | C15H24 | CID 11830550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. scielo.br [scielo.br]
- 8. spectrabase.com [spectrabase.com]
Technical Support Center: Enhancing the Resolution of Sativene in Mass Spectrometry
Welcome to the Technical Support Center for Sativene analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of this compound in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak resolution or co-elution with other sesquiterpenes when analyzing this compound by GC-MS?
A1: Sesquiterpenes like this compound often exist as part of complex mixtures of isomers with very similar chemical structures and physical properties, such as boiling points and polarities. This similarity can lead to overlapping peaks (co-elution) during Gas Chromatography-Mass Spectrometry (GC-MS) analysis because they interact similarly with the GC column's stationary phase.[1] Key factors contributing to this issue include a suboptimal GC column choice, an unoptimized oven temperature program, or incorrect injection parameters.[1]
Q2: How can I improve the chromatographic separation of this compound from other interfering compounds?
A2: To enhance the separation of this compound, several chromatographic parameters can be optimized:
-
Column Selection: If you are using a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane), consider switching to a column with a different stationary phase, such as a mid-polar or polar one (e.g., a wax-type column). This change in polarity can alter the elution order and improve the resolution of co-eluting compounds.[1]
-
Column Dimensions: Using a longer GC column or one with a smaller internal diameter can increase the number of theoretical plates, leading to better separation efficiency. A thicker stationary phase film can also improve the retention of volatile compounds like this compound, but may necessitate higher elution temperatures.[1]
-
Temperature Program Optimization: Slowing down the temperature ramp rate (e.g., from 10 °C/min to 2-5 °C/min) increases the interaction time between the analytes and the stationary phase, which often results in better resolution.[1] Lowering the initial oven temperature can also improve the focusing of early-eluting peaks.[1]
-
Carrier Gas Flow Rate: Optimizing the carrier gas flow rate can also impact separation.
Q3: My this compound signal intensity is low. What are the common causes and how can I fix it?
A3: Low signal intensity for this compound can stem from several factors:
-
Analyte Degradation: Sesquiterpenes can be thermally labile and may degrade in a hot GC inlet.[1] To mitigate this, use a deactivated inlet liner to minimize active sites that can catalyze degradation.[1] It is also advisable to test liners with and without glass wool, as the wool can sometimes introduce activity.[1]
-
Matrix Effects: The sample matrix (e.g., plant extract, essential oil) can contain compounds that interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression.[2][3] Effective sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help remove these interfering matrix components.
-
Injection Parameters: For headspace analysis, less volatile sesquiterpenes like this compound may not efficiently transfer to the headspace. Adding a carrier solvent like water and salt (NaCl) or glycerol (B35011) to the headspace vial can increase the vapor pressure of this compound and improve its recovery.[4]
Q4: I am observing peak tailing for my this compound peak. What could be the issue?
A4: Peak tailing in GC analysis is often caused by active sites in the system or issues with the column. For this compound, this can be due to:
-
Active Sites in the Inlet or Column: Active sites can cause unwanted interactions with the analyte. Ensure your inlet liner is clean and deactivated.[5] If the problem persists, trimming a small portion (10-20 cm) from the column inlet can remove the degraded stationary phase and improve peak shape.[5]
-
Column Contamination: Residues from previous injections can build up in the column and cause peak tailing. Regular column conditioning (bake-outs) can help remove these contaminants.[5]
-
Improper Injection Technique: Overloading the column can lead to peak distortion.[5] Ensure your injection volume and concentration are appropriate for your column's capacity.
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of this compound
This guide provides a step-by-step workflow to improve the separation of this compound from other closely eluting compounds.
Caption: Troubleshooting workflow for poor this compound resolution.
Issue 2: Low this compound Signal Intensity
This guide outlines the steps to diagnose and resolve low signal intensity for this compound.
Caption: Troubleshooting workflow for low this compound signal.
Experimental Protocols
Protocol 1: Optimization of GC Oven Temperature Program
-
Initial Assessment: Start with your current temperature program.
-
Lower Initial Temperature: Reduce the initial oven temperature to 10-20 °C below the boiling point of your injection solvent for splitless injections. This can enhance the focusing of early eluting peaks.
-
Decrease Ramp Rate: Slow down the temperature ramp rate. For example, decrease it from 10 °C/min to a slower rate of 2-5 °C/min. This allows for more interaction between this compound and the stationary phase, often leading to improved separation.[1]
-
Introduce Isothermal Holds: Add short isothermal holds (1-2 minutes) at temperatures where this compound and its co-eluting isomers elute. This can provide additional separation power in critical regions of the chromatogram.
-
Evaluation: Analyze the chromatograms after each modification to see the effect on resolution.
Protocol 2: GC Column Selection for Improved this compound Resolution
-
Identify Current Stationary Phase: Determine the stationary phase of your current GC column (e.g., 5% phenyl-methylpolysiloxane, a non-polar phase).
-
Choose a Different Selectivity: If using a non-polar column, consider switching to a column with a mid-polar or polar stationary phase (e.g., a wax-type column or one with a higher percentage of phenyl substitution).[1] The change in polarity will alter the elution profile and can resolve compounds that co-elute on a non-polar column.
-
Column Conditioning: Before use, properly condition the new column according to the manufacturer's guidelines to ensure optimal performance and minimize column bleed.
Data Presentation
Table 1: Typical GC-MS Parameters for Sesquiterpene Analysis
This table provides a starting point for developing a GC-MS method for this compound analysis. Parameters should be optimized for your specific instrument and sample matrix.
| Parameter | Typical Value/Range | Rationale |
| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A standard non-polar column suitable for a wide range of volatile and semi-volatile compounds. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1 - 2 mL/min (constant flow) | Optimal flow rate for good separation efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. May need to be lowered for thermally labile compounds. |
| Injection Mode | Split or Splitless | Split mode is used for concentrated samples, while splitless is for trace analysis. |
| Split Ratio | 10:1 to 100:1 | Adjust based on sample concentration to avoid column overload. |
| Oven Program | Initial: 40-60 °C, hold for 1-3 min | Allows for solvent focusing. |
| Ramp: 2-10 °C/min to 240-320 °C | The ramp rate is a critical parameter for optimizing separation. | |
| Final Hold: 2-5 min | Ensures elution of all compounds. | |
| MS Source Temp. | 230 °C | Standard source temperature for good ionization. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Scan Range | m/z 40-400 | Covers the expected mass range for this compound and its fragments. |
Table 2: Comparison of GC Column Stationary Phases for Sesquiterpene Separation
This table compares different types of stationary phases and their suitability for separating sesquiterpenes like this compound.
| Stationary Phase Type | Polarity | Recommended for | Advantages | Disadvantages |
| 5% Phenyl-methylpolysiloxane | Non-polar | General purpose, initial screening | Robust, versatile, good for a wide range of compounds. | May not resolve structurally similar isomers. |
| Mid-polarity (e.g., 50% Phenyl) | Intermediate | Improved separation of polarizable compounds | Offers different selectivity compared to non-polar phases. | May have higher bleed at elevated temperatures. |
| Wax-type (e.g., PEG) | Polar | Separation of polar compounds | Excellent for separating compounds based on polarity differences. | Lower maximum operating temperature, susceptible to oxidation. |
| Chiral Stationary Phase | Chiral | Separation of enantiomers | The only way to separate enantiomeric isomers. | Expensive, may have limited temperature stability. |
References
- 1. benchchem.com [benchchem.com]
- 2. What is matrix effect and how is it quantified? [sciex.com]
- 3. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 5. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
Technical Support Center: Strategies to Increase the Stability of Sativene Samples
Welcome to the technical support center for Sativene sample stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of this compound during experimentation and storage. Here you will find answers to frequently asked questions and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a naturally occurring sesquiterpene, a class of organic compounds with the molecular formula C15H24.[1] It is a volatile, colorless liquid that is soluble in alcohol but insoluble in water.[2] Like many terpenes, this compound is susceptible to degradation from environmental factors, which can alter its chemical structure and potentially its biological activity, leading to inaccurate experimental results.[3][4]
Q2: What are the primary factors that affect the stability of this compound samples?
A2: The main factors that can compromise the stability of this compound are:
-
Oxidation: Exposure to oxygen is a primary degradation pathway for terpenes, leading to the formation of various oxidation products like alcohols, ketones, and aldehydes.[1][3]
-
Temperature: Elevated temperatures increase the volatility of this compound and can accelerate degradation reactions.[5]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[4][5]
-
Humidity: High humidity can potentially lead to hydrolytic degradation, although this is less common for hydrocarbons like this compound compared to compounds with hydrolyzable functional groups.[3][4]
-
pH: While this compound itself is non-ionizable, the pH of the solution can influence the rate of degradation, especially in the presence of acidic or basic catalysts.[6]
Q3: What are the ideal storage conditions for neat this compound oil?
A3: For optimal stability, neat this compound oil should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C for short to medium-term storage. For long-term storage (extending to 24-36 months), colder temperatures of approximately 1-7°C are recommended.[2]
-
Atmosphere: To prevent oxidation, it is highly recommended to flush the headspace of the container with an inert gas like nitrogen or argon before sealing.[3]
-
Container: Use airtight, amber glass vials or stainless steel containers to protect the sample from light and oxygen.[2] Borosilicate glass is an ideal container material due to its chemical inertness.[2] Avoid plastic containers as they can leach plasticizers and are more permeable to oxygen.[2]
-
Light: Store in a dark location to prevent photodegradation.[4]
Q4: How should I handle this compound samples during experiments to minimize degradation?
A4: To maintain the stability of this compound during experimental procedures:
-
Minimize exposure to air by keeping containers sealed as much as possible.
-
Work in a well-ventilated area or under a fume hood to manage its volatility.
-
Avoid exposure to direct sunlight or strong artificial light.
-
Use the lowest feasible temperatures for your experimental setup.
-
Prepare solutions fresh whenever possible.
Troubleshooting Guides
Issue 1: I am observing a decrease in this compound concentration in my samples over time, even with proper storage.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxygen Exposure | Ensure containers are completely sealed and the headspace has been flushed with an inert gas (e.g., nitrogen or argon). | Reduced rate of oxidative degradation. |
| Inappropriate Container | Transfer samples to amber glass or stainless steel containers with airtight seals.[2] | Minimized light exposure and oxygen ingress. |
| Temperature Fluctuations | Store samples in a temperature-controlled environment and avoid repeated freeze-thaw cycles.[2] | Slower degradation kinetics. |
| Evaporation | Ensure container lids are tightly secured. For volatile samples, consider using vials with septa for sample withdrawal to minimize headspace exchange. | Reduced loss of this compound due to evaporation. |
Issue 2: I suspect my this compound sample has degraded. How can I confirm this?
Analytical Approaches:
You can use chromatographic techniques to assess the purity of your this compound sample and detect the presence of degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method for analyzing volatile compounds like this compound. A shift in the retention time or the appearance of new peaks in the chromatogram compared to a fresh standard is indicative of degradation. The mass spectra of the new peaks can help in the identification of degradation products.[7]
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can also be developed. This involves finding a column and mobile phase that can separate this compound from its potential degradation products. A decrease in the peak area of this compound and the emergence of new peaks would signify degradation.[8]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under controlled stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[9][10]
1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a concentration of 1 mg/mL.[4]
2. Stress Conditions: Subject aliquots of the stock solution to the following stress conditions. The goal is to achieve 5-20% degradation.[2]
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[9]
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[9]
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[4]
-
Thermal Degradation: Place the solution in an oven at 80°C for 48 hours.[5]
-
Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
3. Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method (e.g., GC-MS or a developed HPLC method) to determine the extent of degradation and identify degradation products.
Protocol 2: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Stability Analysis
This method is ideal for quantifying the volatile this compound and its potential volatile degradation products.
1. Sample Preparation: Accurately weigh a small amount of the this compound sample (liquid or dissolved in a high-boiling point solvent) into a headspace vial. Seal the vial immediately.
2. GC-MS Parameters (Example):
| Parameter | Setting |
| GC System | Agilent 7890A or equivalent |
| MS System | Agilent 5975C or equivalent |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Headspace Sampler | Agilent G1888 or equivalent |
| Oven Temperature | 80°C for 15 min |
| Loop Temperature | 90°C |
| Transfer Line Temp | 100°C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Scan Range | 40-400 amu |
3. Data Analysis: Compare the peak area of this compound in the test sample to that of a freshly prepared standard to quantify its concentration. Identify any new peaks by comparing their mass spectra to a library (e.g., NIST).
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Parameter | Short-Term Storage (Weeks) | Medium-Term Storage (Months) | Long-Term Storage (Years) |
| Temperature | 15-21°C (60-70°F)[2] | 2-8°C | 1-7°C (35-45°F)[2] |
| Humidity | 55-65% RH[4] | 55-65% RH[4] | 55-65% RH[4] |
| Atmosphere | Airtight container | Inert gas (N2, Ar) flushed | Inert gas (N2, Ar) flushed |
| Light | Dark (Opaque container) | Dark (Amber glass) | Dark (Amber glass/Stainless steel) |
Visualizations
Caption: Troubleshooting workflow for addressing this compound instability.
References
- 1. mdpi.com [mdpi.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. env.go.jp [env.go.jp]
- 8. Comparison of antioxidant activity of compounds isolated from guava leaves and a stability study of the most active compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. sgs.com [sgs.com]
dealing with co-eluting compounds in Sativene analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of analyzing sativene, with a particular focus on resolving issues with co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: Why is co-elution a common problem in the GC-MS analysis of this compound and other sesquiterpenes?
A1: Co-elution is a frequent obstacle in the analysis of sesquiterpenes, including this compound, because these compounds are often isomers with very similar chemical structures and physicochemical properties like boiling points and polarities.[1] This similarity causes them to interact with the GC column's stationary phase in a nearly identical manner, leading to incomplete separation and overlapping peaks in the chromatogram.[1] Factors such as a non-optimized temperature program, suboptimal column selection, or incorrect injection parameters can contribute significantly to this issue.[1]
Q2: How can I confirm that a single chromatographic peak contains both this compound and a co-eluting compound?
A2: There are two primary methods to confirm co-elution using a GC-MS system:
-
Peak Shape Analysis: A pure compound typically produces a symmetrical, Gaussian-shaped peak. Co-eluting compounds often result in asymmetrical peaks, which may appear broadened or exhibit a "shoulder" on the front or back.[2][3][4]
-
Mass Spectrum Analysis: If you are using a mass spectrometer, you can examine the mass spectrum across the entire width of the peak. For a pure compound, the mass spectrum should remain consistent.[3] If the ratios of the mass fragments change from the beginning to the end of the peak, it strongly indicates that more than one compound is present.[3] Many modern chromatography data systems include peak purity analysis tools that can automate this assessment.[2][4]
Q3: Is it possible to quantify this compound if it co-elutes with another compound?
A3: Quantification with co-eluting peaks is challenging but can sometimes be achieved without complete chromatographic separation:
-
Unique Mass Ions: If this compound and the co-eluting compound have unique, non-overlapping ions in their mass spectra, you can use Selected Ion Monitoring (SIM) mode.[5][6] By monitoring only the specific m/z value for this compound, you can often quantify it accurately, provided the interfering compound does not produce the same ion.
-
Mass Spectral Deconvolution: Modern GC-MS software often includes deconvolution algorithms.[6] These computational tools can mathematically separate the overlapping mass spectra from a single chromatographic peak, allowing for the individual identification and quantification of the co-eluting compounds.[6][7]
Q4: What are the primary strategies to resolve co-eluting peaks in this compound analysis?
A4: The most effective strategies involve modifying the chromatographic conditions to improve separation. The key is to alter the efficiency, selectivity, or retention factor of your analysis.[2] The primary approaches are:
-
Optimize the GC Method: Adjust parameters like the oven temperature program and carrier gas flow rate.[1][6]
-
Change the GC Column: Select a column with a different stationary phase to alter the separation selectivity.[1][2]
-
Utilize Advanced Techniques: For highly complex mixtures, consider comprehensive two-dimensional gas chromatography (GCxGC) for greatly enhanced separation power.[3][7]
Troubleshooting Guides
Guide 1: Resolving Co-elution by Optimizing Your Existing GC Method
If co-elution is confirmed, the first and most direct approach is to optimize the parameters of your current GC method.
-
Modify the Oven Temperature Program: This is one of the most powerful tools for improving resolution.[6]
-
Slower Ramp Rate: Decreasing the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min) gives compounds more time to interact with the stationary phase, which can significantly improve the separation of closely eluting peaks.[3][6]
-
Lower Initial Temperature: A lower starting temperature can improve the focusing of early eluting compounds on the column head.
-
Add Isothermal Holds: Introducing a brief isothermal hold (e.g., 1-2 minutes) at a temperature just below the elution point of the co-eluting pair can provide the extra resolution needed.[1][5]
-
-
Optimize Carrier Gas Flow Rate: Adjusting the carrier gas (e.g., Helium) flow rate to the column's optimal linear velocity can increase efficiency and lead to sharper, better-resolved peaks.[5] While it may seem counterintuitive, slightly increasing the flow rate can sometimes improve resolution for certain compounds.[5]
Guide 2: Selecting an Alternative GC Column
If method optimization is not sufficient, the co-eluting compounds may not be resolved by your current column's stationary phase. Changing the column chemistry is the next logical step.[1]
-
Change Stationary Phase Selectivity: The choice of stationary phase is critical for separation.[6] Terpenes are often analyzed on a non-polar 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms). If you are using such a column and experiencing co-elution, switching to a column with a different polarity can alter the elution order and resolve the issue.[1] Consider a mid-polar or polar stationary phase (e.g., a wax-type or a higher percentage phenyl-substituted column).[1]
-
Increase Column Length or Decrease Internal Diameter: Using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) increases the number of theoretical plates, which enhances separation efficiency.[1] However, this will also lead to longer analysis times and higher column head pressure.[6]
Data Presentation
The following table provides an illustrative example of how modifying GC method parameters can improve the resolution of this compound from a hypothetical co-eluting sesquiterpene isomer ("Compound Y").
| Method | Column Stationary Phase | Temp. Ramp Rate (°C/min) | Retention Time this compound (min) | Retention Time Compound Y (min) | Resolution (Rs) |
| Initial Method | 5% Phenyl-Methylpolysiloxane | 10 | 15.50 | 15.55 | 0.85 (Co-eluting) |
| Optimized Temp. Program | 5% Phenyl-Methylpolysiloxane | 5 | 18.21 | 18.32 | 1.55 (Baseline Resolved) |
| Different Stationary Phase | 50% Phenyl-Methylpolysiloxane | 10 | 16.85 | 17.05 | 2.10 (Well Resolved) |
Table 1: Illustrative data showing the effect of GC method modifications on the resolution of this compound and a co-eluting compound. A resolution value (Rs) of 1.5 or greater is considered baseline resolved.
Experimental Protocols
Protocol 1: Systematic GC-MS Method Optimization for Resolving this compound
This protocol outlines a systematic approach to optimize a GC-MS method to resolve this compound from co-eluting compounds.
1. Materials and Equipment:
-
GC-MS system equipped with an autosampler.
-
GC column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[3]
-
Sample containing this compound and the suspected co-eluting compound(s).
-
High-purity Helium carrier gas.
2. Initial GC-MS Conditions (Baseline Method):
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
MS Mode: Full Scan (e.g., m/z 40-400).
3. Optimization Workflow:
-
Step 3.1: Analyze Peak Shape and Purity:
-
Step 3.2: Modify the Temperature Program:
-
Run 1 (Slower Ramp): Change the oven ramp rate from 10°C/min to 5°C/min.[6] Analyze the chromatogram and calculate the resolution between the peaks of interest.
-
Run 2 (Further Reduced Ramp): If resolution is improved but not sufficient, reduce the ramp rate further to 3°C/min.
-
Run 3 (Isothermal Hold): Based on the elution temperature from the previous runs, add a 2-minute isothermal hold approximately 10-15°C below this temperature before resuming the ramp.[5]
-
-
Step 3.3: Evaluate and Document:
-
For each run, record the retention times and peak widths.
-
Calculate the resolution (Rs) between this compound and the co-eluting peak.
-
Compare the chromatograms to determine the most effective temperature program. If baseline resolution (Rs ≥ 1.5) is achieved, the optimization is successful.
-
-
Step 3.4 (If Co-elution Persists): Consider Column Change:
-
If the above steps fail to provide adequate resolution, the stationary phase is likely not selective enough.
-
Install a column with a different stationary phase (e.g., a mid-polarity column) and repeat the optimization workflow, starting with the baseline method.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
Technical Support Center: Enhancing Sativene Extraction Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the efficiency of Sativene extraction methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.
Troubleshooting Guides
This section addresses common issues encountered during this compound extraction experiments in a question-and-answer format, offering specific solutions to overcome these challenges.
Issue 1: Why is my this compound extraction yield consistently low?
Low extraction yield is a frequent problem that can arise from several factors.[1]
-
Cause: Incomplete Extraction. The chosen solvent may not be optimal for this compound, or the extraction time and temperature may be insufficient.[1]
-
Solution: Optimize your solvent system by testing a range of polarities. For sesquiterpenes, mixtures of ethanol (B145695)/water or methanol/water can be effective.[1] Consider increasing the solvent-to-solid ratio to ensure the entire plant material is adequately exposed to the solvent.[1] Repeated extractions with fresh solvent can also significantly improve the yield.[1]
-
-
Cause: Compound Degradation. this compound, like many sesquiterpenes, can be sensitive to high temperatures.[1] Prolonged exposure to heat during methods like Soxhlet extraction can lead to degradation.
-
Solution: Employ lower-temperature extraction methods such as maceration or Ultrasound-Assisted Extraction (UAE) at a controlled temperature.[1][2] For Supercritical Fluid Extraction (SFE), optimizing the temperature is crucial to balance yield and degradation; for some sesquiterpenes, 40°C has been found to be optimal.[1]
-
-
Cause: Inefficient Plant Material Preparation. The physical state of the plant material plays a critical role in extraction efficiency.
-
Solution: Ensure the plant material is dried and finely ground to increase the surface area available for solvent interaction.
-
Issue 2: The purity of my this compound extract is poor, with many contaminants.
Low purity is often a result of using a non-selective extraction method or solvent.
-
Cause: Non-Selective Solvent. A solvent that is too polar or non-polar can co-extract a wide range of unwanted compounds along with this compound.
-
Solution 1: Optimize Solvent Polarity. Tailor the polarity of your solvent to this compound's chemical properties. A sequential extraction approach is often effective.[1] Start with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities, followed by extraction with a more polar solvent such as ethyl acetate (B1210297) or ethanol to isolate the this compound.[1]
-
Solution 2: Supercritical Fluid Extraction (SFE). SFE using supercritical CO2 is a highly selective method.[3] By fine-tuning the pressure and temperature, you can specifically target compounds with the polarity of this compound, leaving many impurities behind.[3]
-
-
Cause: Complex Plant Matrix. The inherent complexity of the plant material can lead to a crude extract with numerous co-extracted compounds.
-
Solution: Post-Extraction Purification. Employ chromatographic techniques to purify the crude extract. Column chromatography using silica (B1680970) gel or other stationary phases can effectively separate this compound from other compounds.
-
Issue 3: My extraction efficiency is inconsistent between batches.
Variability in extraction efficiency can compromise the reproducibility of your experiments.
-
Cause: Inconsistent Plant Material. The concentration of this compound in the plant material can vary depending on factors like harvest time, growing conditions, and storage.
-
Solution: Whenever possible, use a homogenized batch of plant material for your experiments to ensure consistency.
-
-
Cause: Lack of Precise Control Over Parameters. Minor variations in extraction parameters can lead to significant differences in yield and purity.
-
Solution: Maintain precise control and meticulous records of all extraction parameters, including temperature, time, solvent-to-solid ratio, and agitation speed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for efficient this compound extraction?
A1: The most critical factors include the choice of extraction solvent and method, temperature, extraction time, and the physical state of the plant material.[1] For advanced techniques like SFE, pressure and CO2 flow rate are also vital parameters.[1]
Q2: Which solvent is most effective for extracting this compound?
A2: The ideal solvent depends on the specific extraction method. Generally, for sesquiterpenes like this compound, moderately polar solvents are effective. Ethanol and methanol, often in aqueous mixtures (e.g., 80% methanol), are good starting points for solvent extraction methods.[1] For SFE, supercritical CO2 is the primary solvent, sometimes with a polar co-solvent like ethanol to modify its polarity.
Q3: What are the key differences between common extraction techniques for this compound?
A3: The main techniques differ in their principles, efficiency, and suitability for heat-sensitive compounds like this compound.
-
Soxhlet Extraction: A continuous solvent extraction method that is exhaustive but uses high temperatures, which can degrade thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt plant cell walls, allowing for efficient extraction at lower temperatures and shorter times.[2]
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to rapidly heat the solvent and plant material, leading to cell rupture and fast extraction.[4][5]
-
Supercritical Fluid Extraction (SFE): Employs supercritical CO2 as a solvent, offering high selectivity and producing solvent-free extracts.[3] It is particularly suitable for extracting non-polar to moderately polar compounds.
Q4: How can I minimize the degradation of this compound during extraction?
A4: To minimize degradation, it is crucial to control the temperature. Opt for low-temperature extraction methods like UAE or maceration.[1][2] If using a higher temperature method, reduce the extraction time as much as possible. After extraction, store the extract in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Q5: What is a good starting point for the solvent-to-solid ratio?
A5: A common starting point for many extraction methods is a solvent-to-solid ratio of 10:1 to 20:1 (mL of solvent to g of plant material). However, the optimal ratio can vary depending on the specific method and plant matrix, so it is advisable to optimize this parameter for your specific application.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data for sesquiterpene extraction to provide a comparative overview of different methods. Please note that while this compound-specific comparative data is limited, the following tables for other sesquiterpenes offer valuable insights into the expected performance of each technique.
Table 1: Comparison of Extraction Yield for Sesquiterpenes using Different Methods.
| Extraction Method | Plant Material | Sesquiterpene | Solvent | Yield (% w/w) | Reference |
| Soxhlet Extraction | Inula helenium | Alantolactone & Isoalantolactone | 99% Ethanol | ~5.5 (AL), ~4.8 (IAL) | [6] |
| Ultrasound-Assisted Extraction (UAE) | Inula helenium | Alantolactone & Isoalantolactone | 99% Ethanol | ~5.5 (AL), ~4.8 (IAL) | [6] |
| Microwave-Assisted Extraction (MAE) | Inula helenium | Alantolactone & Isoalantolactone | 100% Ethanol | ~5.5 (AL), ~4.8 (IAL) | [6] |
| Supercritical Fluid Extraction (SFE) | Senecio brasiliensis | α-humulene, germacrene-D | Supercritical CO2 | 1.76 | [5] |
Table 2: Influence of Extraction Parameters on Sesquiterpene Yield.
| Method | Parameter Varied | Conditions | Sesquiterpene Yield | Reference |
| MAE | Microwave Power | 100 W to 500 W | Yield increased up to 300 W, then decreased | [6] |
| MAE | Extraction Time | 1 min to 9 min | Optimal yield at 5-7 minutes | [6] |
| SFE | Pressure | 15 MPa to 25 MPa | Yield increased with pressure | [5] |
| SFE | Temperature | 40°C to 60°C | Highest yield at 40°C | [5] |
| UAE | Solvent-to-Solid Ratio | 20:1 to 44.57:1 (mL/g) | Yield increased with higher ratio | [6] |
Experimental Protocols
This section provides detailed methodologies for key this compound extraction experiments.
Protocol 1: Soxhlet Extraction
This is a conventional and exhaustive method, suitable for compounds that are not heat-sensitive.
-
Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder.
-
Apparatus Setup:
-
Place approximately 20 g of the powdered plant material into a cellulose (B213188) thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent (e.g., hexane or ethanol) to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus on a heating mantle.
-
-
Extraction:
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip into the thimble containing the plant material.
-
The solvent will fill the thimble and extract the this compound. Once the solvent reaches the top of the siphon arm, it will be siphoned back into the round-bottom flask.
-
Allow this process to run for 6-8 hours.
-
-
Post-Extraction:
-
After the extraction is complete, cool the apparatus.
-
Remove the thimble.
-
Concentrate the extract in the round-bottom flask using a rotary evaporator to remove the solvent.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
A more rapid and energy-efficient method that is suitable for thermolabile compounds.[2]
-
Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 200 mL of a suitable solvent (e.g., 70% ethanol) to achieve a 1:20 solid-to-solvent ratio.[1]
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 25-40°C).
-
-
Post-Extraction:
-
Filter the extract to separate the plant residue.
-
The extraction can be repeated on the residue with fresh solvent to increase the yield.
-
Combine the filtrates and remove the solvent using a rotary evaporator at a temperature below 50°C.
-
Protocol 3: Microwave-Assisted Extraction (MAE)
A very fast extraction method that utilizes microwave energy.[4][5]
-
Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder.
-
Extraction:
-
Post-Extraction:
-
After the extraction, allow the vessel to cool.
-
Filter the extract to remove the solid residue.
-
Concentrate the filtrate using a rotary evaporator.
-
Protocol 4: Supercritical Fluid Extraction (SFE)
A green and highly selective extraction method.
-
Sample Preparation: Dry the plant material and grind it to a consistent particle size.
-
Apparatus Setup:
-
Load the powdered plant material into the high-pressure extraction vessel.
-
-
Extraction:
-
Pressurize the system with CO2 to the desired pressure (e.g., 15-25 MPa).[5]
-
Set the extraction temperature (e.g., 40-50°C).[5]
-
Introduce a continuous flow of supercritical CO2 through the extraction vessel. A co-solvent like ethanol can be added to the CO2 stream to modify its polarity.
-
The this compound-rich supercritical fluid then flows to a separator where the pressure is reduced, causing the this compound to precipitate and be collected.
-
-
Post-Extraction:
-
The collected extract is solvent-free. The CO2 can be recycled for further extractions.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. books.rsc.org [books.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Microwave‐assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Solubility of Sativene in Biological Assays
For researchers, scientists, and drug development professionals, the poor aqueous solubility of sativene, a naturally occurring sesquiterpene, presents a significant hurdle in obtaining reliable and reproducible results in biological assays.[1][2] This technical support center provides a comprehensive guide to understanding and overcoming these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is a sesquiterpene, a class of organic compounds known for being practically insoluble in water.[2] Its chemical structure (molecular formula C₁₅H₂₄) is predominantly non-polar, making it hydrophobic ("water-fearing").[3] Consequently, it does not readily dissolve in polar solvents like water or aqueous buffers commonly used in biological assays.
Q2: What are the consequences of poor this compound solubility in my experiments?
A2: Poor solubility can lead to several experimental issues, including:
-
Precipitation: this compound may precipitate out of the solution when an organic stock solution is diluted into an aqueous assay medium. This reduces the actual concentration of this compound available to interact with the biological system.
-
Inaccurate and irreproducible results: Undissolved particles can lead to high variability in assay readings and an underestimation of biological activity.
-
Clogged equipment: Precipitated compounds can clog liquid handling instrumentation.
Q3: What are the initial steps to improve the solubility of this compound?
A3: The initial approach involves the use of a water-miscible organic co-solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing capacity for many non-polar compounds and its miscibility with water.[4][5][6] Other options include ethanol (B145695) and methanol (B129727).[7][8] The stock solution is then serially diluted into the aqueous assay buffer.
Troubleshooting Guide
Issue: My this compound precipitates out of solution upon dilution into my aqueous assay buffer.
This is a common observation when working with hydrophobic compounds. The following troubleshooting workflow can help you address this issue.
Troubleshooting Workflow for this compound Precipitation
References
- 1. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dmso methanol ethanol: Topics by Science.gov [science.gov]
- 8. epscollege.uoanbar.edu.iq [epscollege.uoanbar.edu.iq]
Technical Support Center: Microbial Production of Sativene
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers engaged in the microbial production of the sesquiterpene sativene.
Frequently Asked Questions (FAQs)
Q1: What is the basic metabolic pathway for producing this compound in a microbial host?
A1: this compound is a sesquiterpene synthesized from the central metabolic precursor farnesyl pyrophosphate (FPP).[1] The key enzymatic step is the cyclization of FPP, catalyzed by a specific this compound synthase. In common microbial hosts like Escherichia coli and Saccharomyces cerevisiae, FPP is naturally produced through the methylerythritol 4-phosphate (MEP) pathway or the mevalonate (B85504) (MVA) pathway, respectively.[2] To enhance production, metabolic engineering strategies often focus on increasing the intracellular pool of FPP and efficiently converting it to this compound.
Q2: Which microbial host is better for this compound production, E. coli or S. cerevisiae?
A2: Both E. coli and S. cerevisiae are widely used for heterologous terpenoid production and each has its advantages. E. coli is known for its rapid growth and well-established genetic tools.[3] S. cerevisiae, as a eukaryote, can be advantageous for expressing plant-derived enzymes like this compound synthase, which may require post-translational modifications.[3] The choice of host can depend on the specific this compound synthase being used and the overall metabolic engineering strategy. In silico analyses suggest that the native DXP pathway in E. coli has a higher theoretical carbon yield for terpenoid precursors from glucose compared to the MVA pathway in yeast.[2]
Q3: What are common limiting factors in achieving high yields of this compound?
A3: Common challenges in microbial sesquiterpene production include low yields and high production costs.[4] Key limiting factors often include: an insufficient supply of the precursor FPP, the activity and expression levels of the heterologous this compound synthase, and potential toxicity of this compound to the microbial host at high concentrations.[4] Additionally, the accumulation of inhibitory byproduct can also limit production.
Troubleshooting Guide
Problem 1: Low or No this compound Production
| Possible Cause | Suggested Solution |
| Inefficient this compound Synthase Expression | - Optimize the codon usage of the this compound synthase gene for the expression host (E. coli or S. cerevisiae).- Experiment with different promoters (e.g., constitutive vs. inducible) to modulate expression levels.- Test expression at lower temperatures (e.g., 18-25°C) to improve protein folding and solubility. |
| Insufficient FPP Precursor Supply | - Overexpress key enzymes in the upstream MEP or MVA pathway. For example, in E. coli, overexpressing genes from the DXP pathway can boost FPP supply.- In S. cerevisiae, upregulate the MVA pathway genes.[5] |
| Metabolic Imbalance or Competing Pathways | - Down-regulate or knock out competing pathways that divert FPP away from this compound synthesis. A common target is squalene (B77637) synthase, which converts FPP to squalene, a precursor for sterol biosynthesis.- Ensure a balanced supply of cofactors like NADPH, which can be a limiting factor in some biosynthetic pathways.[5] |
| This compound Toxicity | - Implement an in situ product removal strategy, such as a two-phase fermentation with an organic overlay (e.g., dodecane), to sequester the this compound and reduce its concentration in the aqueous phase. |
| Incorrect Fermentation Conditions | - Optimize media components, including carbon and nitrogen sources.- Control the pH of the culture, as fluctuations can inhibit growth and product formation.- Ensure adequate aeration, as oxygen limitation can negatively impact cell metabolism. |
Problem 2: Inconsistent this compound Yields Between Batches
| Possible Cause | Suggested Solution |
| Inoculum Variability | - Standardize the inoculum preparation procedure, including the age and physiological state of the seed culture. |
| Plasmid Instability | - If using a plasmid-based expression system, ensure consistent antibiotic selection pressure is maintained throughout the fermentation.- Consider genomic integration of the this compound synthase and pathway genes for improved stability. |
| Contamination | - Regularly check for microbial contamination by plating samples on non-selective media. Contaminating organisms can consume substrates and produce inhibitory byproducts.[6] |
Data on Microbial Sesquiterpene Production
While extensive data specifically for this compound is limited in publicly available literature, the following table presents representative titers for other sesquiterpenes produced in engineered E. coli and S. cerevisiae. These values can serve as a benchmark for what may be achievable for this compound with similar metabolic engineering strategies.
| Sesquiterpene | Host Organism | Key Engineering Strategies | Fermentation Mode | Titer (mg/L) |
| α-Farnesene | S. cerevisiae | Overexpression of MVA pathway, use of an efficient α-farnesene synthase | Fed-batch | 170 |
| Santalene | S. cerevisiae | Overexpression of MVA pathway, expression of santalene synthase | Fed-batch | 163 |
| Sabinene (B1680474) | S. cerevisiae | Overexpression of sabinene synthase and GPPS | Shake flask | 23.6 |
| Parthenolide | S. cerevisiae | P450 engineering, NADPH regeneration | Fed-batch | 31.0 |
| Styrene | E. coli | Overexpression of shikimate pathway genes, two-phase culture | Batch | 3100 |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for this compound Production in E. coli
This protocol outlines a general procedure for high-density fed-batch fermentation to enhance this compound production.
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.
-
Incubate overnight at 37°C with shaking (250 rpm).
-
Use the overnight culture to inoculate 100 mL of defined fermentation medium in a 500 mL shake flask.
-
Incubate at 37°C with shaking until the OD600 reaches 4-6.
-
-
Bioreactor Setup:
-
Prepare a 2 L bioreactor with 1 L of defined fermentation medium. The medium should contain a limiting amount of the primary carbon source (e.g., glucose) to allow for initial biomass accumulation before feeding.
-
Sterilize the bioreactor and medium.
-
Aseptically add necessary supplements, including antibiotics and any required vitamins.
-
-
Fermentation Process:
-
Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.
-
Control the temperature at 37°C and the pH at 7.0 (controlled with the addition of a base like ammonium (B1175870) hydroxide, which also serves as a nitrogen source).
-
Maintain dissolved oxygen (DO) above 20% by controlling the agitation speed and airflow rate.
-
When the initial carbon source is depleted (indicated by a sharp increase in DO), induce the expression of the this compound pathway genes (e.g., with IPTG for a lac-based promoter) and lower the temperature to 25-30°C to promote protein folding and product formation.
-
Simultaneously, begin the fed-batch phase by feeding a concentrated solution of the carbon source (e.g., 50% w/v glucose) at a controlled rate. The feed rate can be constant or exponential to maintain a desired specific growth rate.[7]
-
If using a two-phase system, add a sterile organic solvent (e.g., 10% v/v dodecane) to the bioreactor at the time of induction.
-
-
Sampling and Analysis:
-
Take samples periodically to measure cell density (OD600), substrate consumption (e.g., glucose concentration), and this compound production (see Protocol 2).
-
Protocol 2: Extraction and GC-MS Quantification of this compound
This protocol describes the extraction of this compound from a fermentation culture and its quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation and Extraction:
-
Take a 1 mL sample of the fermentation broth. If using a two-phase system, sample from the organic layer.
-
If sampling from an aqueous culture, add 1 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or hexane) to the broth.
-
Vortex vigorously for 2 minutes to extract the this compound into the organic phase.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial.
-
Add an internal standard (e.g., caryophyllene (B1175711) or another terpene with a distinct retention time) to the extract for accurate quantification.
-
-
GC-MS Analysis:
-
Instrument Setup: Use a GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., a non-polar or semi-polar column like DB-5ms or HP-5ms).
-
Injection: Inject 1 µL of the organic extract into the GC inlet, typically operated in splitless mode.
-
GC Oven Program: A typical temperature program for sesquiterpene analysis would be:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/minute to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Operate the MS in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum of this compound is characterized by a molecular ion (M+) at m/z 204 and specific fragmentation patterns.
-
Quantify the this compound concentration by comparing the peak area of this compound to that of the internal standard, using a pre-established calibration curve. It is crucial to compare the retention time and mass spectrum with an authentic this compound standard for positive identification.[8]
-
-
Visualizations
This compound Biosynthetic Pathway
Caption: this compound biosynthesis from central metabolism via FPP.
Troubleshooting Workflow for Low this compound Production
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. In silico profiling of Escherichia coli and Saccharomyces cerevisiae as terpenoid factories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Playing catch-up with Escherichia coli: using yeast to increase success rates in recombinant protein production experiments [frontiersin.org]
- 4. Recent Advances in Multiple Strategies for the Biosynthesis of Sesquiterpenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of Plant Sesquiterpene Lactone Parthenolide in the Yeast Cell Factory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Compound identification in GC-MS by simultaneously evaluating mass spectrum and retention index - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Sativene Derivatization
Welcome to the technical support center for Sativene derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common approaches for the derivatization of this compound?
A1: this compound, a sesquiterpene with a characteristic tricyclic structure and a double bond, is amenable to several derivatization strategies. The most common approaches involve targeting the double bond and C-H bonds for functionalization. These include:
-
Oxidation Reactions: Introduction of oxygen-containing functional groups.
-
Epoxidation: Conversion of the double bond to an epoxide.
-
Hydroxylation: Addition of hydroxyl (-OH) groups, often at allylic positions.
-
-
Biocatalytic Derivatization: Utilizing enzymes to achieve high selectivity. A notable example is the enzymatic oxidation of this compound by cytochrome P450 monooxygenases.[1][2]
-
Reactions of the Double Bond: Such as addition reactions to introduce various functional groups.
-
Derivatization for Analytical Purposes: For instance, silylation to improve volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Q2: My this compound oxidation reaction is giving a mixture of products. How can I improve the selectivity?
A2: The presence of multiple reactive sites in the this compound molecule can lead to a mixture of products. To improve selectivity:
-
Choice of Oxidizing Agent: Milder and more selective oxidizing agents can help. For epoxidation, meta-chloroperoxybenzoic acid (m-CPBA) is a common choice. For allylic hydroxylation, selenium dioxide or chromium-based reagents have been used for similar terpenes.
-
Catalyst Selection: In catalytic oxidations, the choice of metal catalyst and ligand is crucial for directing the reaction to a specific site.
-
Biocatalysis: Employing enzymes like cytochrome P450s can offer exceptional regio- and stereoselectivity. For example, the CYP450 enzyme SatB has been shown to catalyze the dihydroxylation of this compound at specific positions.[1][2]
-
Reaction Conditions: Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lowest activation energy.
Q3: I am observing low yields in my this compound derivatization. What are the potential causes and solutions?
A3: Low yields can be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and concentration of reactants are critical. These parameters often require empirical optimization.
-
Reagent Decomposition: Ensure the freshness and purity of your reagents, especially oxidizing agents which can be unstable.
-
Product Instability: The derivatized this compound may be unstable under the reaction or work-up conditions. Consider using milder work-up procedures.
-
Steric Hindrance: The compact tricyclic structure of this compound can sterically hinder access to the reactive sites. Using smaller reagents or catalysts might improve accessibility.
Q4: How can I confirm the structure of my this compound derivative?
A4: A combination of spectroscopic techniques is essential for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide information about the carbon skeleton and the position of new functional groups. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for establishing connectivity.
-
Mass Spectrometry (MS): Provides the molecular weight of the derivative and fragmentation patterns that can help in identifying the structure.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of new functional groups, such as -OH (hydroxylation) or C-O-C (epoxidation).
-
X-ray Crystallography: If a crystalline solid is obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.
Troubleshooting Guides
Troubleshooting Epoxidation of this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no conversion of this compound | Inactive oxidizing agent (e.g., m-CPBA). | Use a fresh batch of the oxidizing agent. Check its activity on a more reactive, standard alkene. |
| Insufficient reaction time or temperature. | Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | |
| Steric hindrance around the double bond. | Employ a smaller peroxy acid, such as peracetic acid. | |
| Formation of diol instead of epoxide | Presence of water in the reaction mixture. | Ensure all glassware is dry and use anhydrous solvents. The epoxide can be hydrolyzed to a diol in the presence of acid and water. |
| Acidic reaction conditions. | Add a buffer, such as sodium bicarbonate, to neutralize any acidic byproducts. | |
| Mixture of stereoisomers | Non-stereoselective reaction. | The epoxidation with peroxy acids is generally stereospecific (syn-addition). If a mixture is obtained, it might indicate alternative reaction pathways. Re-evaluate the reaction conditions and purity of starting materials. |
Troubleshooting Allylic Hydroxylation of this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of hydroxylated product | Inappropriate oxidizing agent. | For allylic hydroxylation, consider reagents like selenium dioxide (SeO2) or N-bromosuccinimide (NBS) followed by hydrolysis. |
| Over-oxidation to a ketone. | Use a milder oxidizing agent or stoichiometric amounts of the oxidant. Monitor the reaction carefully and stop it once the desired product is formed. | |
| Complex product mixture. | The presence of multiple allylic positions can lead to a mixture of isomers. Consider using a more selective catalyst or a biocatalytic approach. | |
| Reaction does not proceed | Inactive catalyst or reagent. | Verify the activity of your reagents and catalysts. |
| Reaction temperature is too low. | Some allylic oxidations require elevated temperatures to proceed at a reasonable rate. |
Experimental Protocols
Protocol 1: Epoxidation of this compound using m-CPBA
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the this compound epoxide.
Optimization Parameters:
| Parameter | Range | Comment |
| m-CPBA (eq) | 1.1 - 1.5 | Using a larger excess may lead to side reactions. |
| Temperature (°C) | 0 - 25 | Lower temperatures can improve selectivity and reduce byproduct formation. |
| Reaction Time (h) | 1 - 4 | Monitor by TLC/GC to determine the optimal time. |
Protocol 2: Biocatalytic Hydroxylation of this compound
This protocol is based on the enzymatic activity of cytochrome P450s.
Materials:
-
This compound
-
Whole-cell biocatalyst expressing a suitable cytochrome P450 monooxygenase (e.g., engineered P450) or an isolated enzyme preparation.
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Cofactor regeneration system (e.g., glucose, glucose dehydrogenase, and NADP+)
-
Organic co-solvent (e.g., DMSO or acetone) to dissolve this compound
-
Ethyl acetate (B1210297) for extraction
Procedure:
-
Prepare the reaction mixture containing the buffer, cofactor regeneration system, and the biocatalyst (whole cells or isolated enzyme).
-
Dissolve this compound in a minimal amount of a water-miscible organic co-solvent and add it to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 25-30 °C) with shaking for a specified period (e.g., 24-48 hours).
-
Monitor the formation of the hydroxylated product using GC-MS or LC-MS analysis of reaction aliquots.
-
After the desired conversion is reached, stop the reaction (e.g., by adding a water-immiscible organic solvent).
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic phase, concentrate, and purify the hydroxylated this compound derivative using column chromatography or preparative HPLC.
Optimization Parameters:
| Parameter | Range | Comment |
| Substrate Conc. (mM) | 0.1 - 5 | High concentrations can be toxic to cells or inhibit the enzyme. |
| Biocatalyst Loading | Varies | Depends on the activity of the whole cells or enzyme preparation. |
| Temperature (°C) | 25 - 37 | Optimal temperature depends on the specific enzyme. |
| pH | 6.0 - 8.0 | The optimal pH is enzyme-dependent. |
| Incubation Time (h) | 12 - 72 | Longer times may be needed for higher conversion but can lead to product degradation. |
Visualizations
Caption: Workflow for the epoxidation of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Scaling Up Sativene Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of sativene production.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments, from low yields to purification difficulties.
Q1: My engineered Saccharomyces cerevisiae strain shows significantly lower this compound yield upon scaling up from shake flasks to a bioreactor. What are the potential causes and how can I troubleshoot this?
A: A drop in yield during scale-up is a common challenge.[1] Several factors could be at play:
-
Oxygen Limitation: Inadequate oxygen supply in the bioreactor can be a major bottleneck. While initial growth might be sufficient, the oxygen demand for high-density cultures often exceeds the capacity of the system, impacting cell metabolism and this compound biosynthesis.
-
Troubleshooting:
-
Increase the agitation speed to improve oxygen transfer from the gas phase to the liquid medium.
-
Increase the aeration rate or use oxygen-enriched air.
-
Monitor the dissolved oxygen (DO) level and implement a control strategy to maintain it at an optimal setpoint (e.g., above 20% saturation).
-
-
-
Nutrient Limitation: The nutrient requirements of a high-density culture in a bioreactor are substantially different from those in a shake flask.
-
Troubleshooting:
-
Switch from a batch to a fed-batch fermentation strategy to avoid nutrient depletion and the accumulation of inhibitory byproducts.[2]
-
Optimize the feed media composition, ensuring a balanced supply of carbon, nitrogen, and other essential nutrients.
-
-
-
pH Fluctuation: Metabolic activity can cause significant pH shifts in the culture medium, which can inhibit enzyme activity and cell growth.
-
Troubleshooting:
-
Implement automated pH control in the bioreactor using acid and base feeding. Determine the optimal pH for your specific strain and maintain it throughout the fermentation.[3]
-
-
-
Shear Stress: High agitation speeds required for proper mixing and oxygenation can cause mechanical stress on the yeast cells, potentially affecting their viability and productivity.
-
Troubleshooting:
-
Optimize the impeller design and agitation speed to achieve a balance between sufficient mixing and minimal shear stress.
-
-
Q2: I am observing a gradual decline in this compound production over several generations of my engineered strain. What could be the cause of this instability?
A: This phenomenon is likely due to genetic or metabolic instability of the production strain, a common issue in long-term fermentations.[4]
-
Genetic Instability: Engineered strains, especially those with multiple gene integrations or plasmids, can be prone to genetic rearrangements or loss of the heterologous pathway genes.[5] Homologous recombination can lead to the excision of integrated genes.[4]
-
Troubleshooting:
-
Genomic Integration: If using plasmids, integrate the this compound synthase and pathway genes into the yeast chromosome for greater stability.
-
Selection Pressure: If using plasmids with selection markers, ensure continuous selection pressure is applied in the culture medium. However, this is often not feasible or desirable in large-scale industrial processes.
-
Strain Re-characterization: Regularly perform quality control on your cell bank. After a certain number of generations, re-isolate single colonies and screen for high producers to select a stable clone for further production.
-
Avoid Repetitive DNA Sequences: When designing your constructs, avoid using identical promoter/terminator sequences for multiple integrated genes to reduce the chances of homologous recombination.[4]
-
-
-
Metabolic Burden: Overexpression of heterologous genes can impose a significant metabolic burden on the host cells, leading to reduced growth and productivity.[4] This can create a selective pressure for non-producing cells to take over the culture.
-
Troubleshooting:
-
Promoter Engineering: Use promoters of varying strengths to balance the expression of pathway genes and avoid excessive metabolic load. A combinatorial approach to find the optimal expression levels can be beneficial.[6]
-
Dynamic Control: Implement dynamic control strategies where gene expression is induced only after a sufficient cell density has been reached, separating the growth phase from the production phase.[7]
-
-
Q3: My this compound purification process results in low recovery and purity. What strategies can I employ to improve downstream processing?
A: Downstream processing (DSP) is a critical and often costly part of the overall production.[8] Challenges in this compound purification often stem from its volatility and hydrophobicity.
-
Initial Recovery: this compound is typically produced intracellularly or secreted into the medium. An efficient first step is crucial.
-
Troubleshooting:
-
Cell Disruption (for intracellular product): If this compound is retained within the cells, methods like high-pressure homogenization or bead milling can be used for cell lysis.[9][10]
-
Solvent Extraction: Due to its non-polar nature, this compound can be efficiently extracted from the fermentation broth or cell lysate using an organic solvent overlay (e.g., dodecane) during fermentation (in-situ extraction) or post-fermentation. This can also reduce potential product toxicity to the cells.
-
-
-
Purification: Achieving high purity often requires multiple steps.[11]
-
Troubleshooting:
-
Chromatography: Column chromatography is a powerful tool for purification.
-
Adsorption Chromatography (e.g., Silica Gel): This can be effective for separating this compound from more polar impurities.
-
Size-Exclusion Chromatography: Can be used to remove high or low molecular weight contaminants.[10]
-
-
Distillation: Given the volatile nature of this compound, vacuum distillation can be a viable method for purification, especially at later stages.
-
-
Data Presentation
Table 1: Comparison of this compound Production in Engineered S. cerevisiae
| Strain Modification | Key Genes Modified | Titer (mg/L) | Yield (mg/g glucose) | Fermentation Scale |
| Basic Pathway | This compound Synthase (SS) | ~5 | ~0.2 | Shake Flask |
| Precursor Enhancement | SS, up-regulation of mevalonate (B85504) pathway genes (e.g., tHMG1, ERG20) | ~150 | ~7 | Shake Flask |
| Competing Pathway Deletion | SS, mevalonate pathway up-regulation, deletion of ERG9 | ~400 | ~18 | 2L Bioreactor |
| Optimized Fermentation | SS, comprehensive pathway engineering | >500 | >25 | 5L Bioreactor |
Note: Data is illustrative and compiled from typical results reported in metabolic engineering literature for sesquiterpenes. Actual values will vary based on specific genes, promoters, host strains, and fermentation conditions.
Table 2: Typical Optimized Fermentation Parameters for this compound Production in S. cerevisiae
| Parameter | Optimized Range | Rationale |
| Temperature | 28-32 °C | Balances optimal enzyme activity with cell growth and viability.[3] |
| pH | 5.0 - 6.0 | Maintained to ensure optimal performance of cellular enzymes and transport systems.[12] |
| Dissolved Oxygen (DO) | 20-40% saturation | Crucial for cell respiration and maintaining a healthy metabolic state. |
| Carbon Source | Glucose, Sucrose | Primary energy and carbon source for cell growth and product synthesis.[13] |
| Nitrogen Source | Yeast Extract, Peptone, Ammonium Sulfate | Essential for protein synthesis and other cellular components. |
| Agitation | 300-800 rpm (scale-dependent) | Ensures proper mixing and enhances oxygen transfer.[3] |
Experimental Protocols
Protocol 1: General Method for this compound Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Add a known volume of an organic solvent (e.g., ethyl acetate (B1210297) or hexane) containing an internal standard (e.g., caryophyllene (B1175711) or longifolene) to a measured volume of fermentation broth or cell lysate.
-
Vortex vigorously for 2-3 minutes to extract the this compound.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous phases.
-
Carefully transfer the organic layer to a new vial for analysis.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column (e.g., HP-5ms) is typically used.
-
Injection: Inject 1 µL of the organic extract.
-
Oven Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.
-
Mass Spectrometry: Operate in full scan mode to identify the this compound peak based on its retention time and mass spectrum. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
-
Quantification:
-
Generate a standard curve using pure this compound standard of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area relative to the internal standard against the standard curve.
-
Protocol 2: Fed-Batch Fermentation of Engineered S. cerevisiae for this compound Production
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered yeast strain into 50 mL of seed medium in a 250 mL shake flask.
-
Incubate at 30°C with shaking (200-250 rpm) for 24-48 hours until the culture reaches the late exponential phase.
-
-
Bioreactor Setup:
-
Prepare the bioreactor with the initial batch medium and sterilize.
-
Calibrate pH and dissolved oxygen (DO) probes.
-
Set the initial parameters: Temperature (30°C), pH (5.5), and initial agitation.
-
-
Inoculation and Batch Phase:
-
Inoculate the bioreactor with the seed culture to a starting OD600 of ~0.1-0.5.
-
Run in batch mode until the initial carbon source is nearly depleted, which is often indicated by a sharp increase in the DO signal.
-
-
Fed-Batch Phase:
-
Initiate the feeding of a concentrated nutrient solution (containing the carbon source, nitrogen, and other essential nutrients) at a pre-determined rate.
-
The feed rate can be constant or exponentially increased to maintain a desired specific growth rate.
-
Control DO at >20% by creating a cascade with agitation and aeration rate.
-
Maintain pH at 5.5 using automated addition of an acid (e.g., H₂SO₄) and a base (e.g., NH₄OH).
-
-
Sampling and Monitoring:
-
Take samples aseptically at regular intervals to monitor cell density (OD600), substrate consumption, and this compound production (using the GC-MS protocol).
-
-
Harvest:
-
Conclude the fermentation when productivity declines or the desired titer is reached.
-
Proceed with downstream processing to recover the this compound.
-
Visualizations
Caption: Simplified mevalonate pathway for this compound production in S. cerevisiae.
Caption: Troubleshooting workflow for low this compound titer.
Caption: Downstream processing flowchart for this compound purification.
References
- 1. liminalinsights.com [liminalinsights.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Fermentation Conditions for Enhanced Single Cell Protein Production by Rossellomorea marisflavi NDS and Nutritional Composition Analysis [mdpi.com]
- 4. Genomic and metabolic instability during long-term fermentation of an industrial Saccharomyces cerevisiae strain engineered for C5 sugar utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degeneration of industrial bacteria caused by genetic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of Saccharomyces cerevisiae for enhanced taxadiene production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of Saccharomyces cerevisiae for production of very long chain fatty acid-derived chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Downstream Processing Techniques - Creative Biogene [microbiosci.creative-biogene.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Downstream processing (Chapter 9) - Basic Biotechnology [resolve.cambridge.org]
- 12. Frontiers | Optimization of the fermentation media and growth conditions of Bacillus velezensis BHZ-29 using a Plackett–Burman design experiment combined with response surface methodology [frontiersin.org]
- 13. Metabolic Engineering of Saccharomyces cerevisiae for Production of Canthaxanthin, Zeaxanthin, and Astaxanthin [mdpi.com]
Technical Support Center: Method Validation for Sativene Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical method validation of Sativene quantification. The information is tailored for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for this compound quantification?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal and most commonly used technique for the quantification of volatile sesquiterpenes like this compound. This method offers high separation efficiency for complex mixtures and sensitive, specific detection based on mass-to-charge ratio.
Q2: What type of GC column is best suited for this compound analysis?
A2: A non-polar or mid-polar capillary column is recommended. Commonly used stationary phases include 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or similar. These columns provide good separation for a wide range of terpenes and sesquiterpenes.
Q3: Where can I obtain an analytical standard for this compound?
A3: Analytical standards for this compound can be purchased from various chemical suppliers that specialize in reference materials for natural products and analytical chemistry.
Q4: What are the key validation parameters to consider for a this compound quantification method?
A4: The key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). Robustness should also be assessed to understand the method's performance under slight variations in experimental conditions.
Q5: What are the expected major ions in the mass spectrum of this compound?
A5: For this compound (molecular weight: 204.35 g/mol ), the mass spectrum obtained by electron ionization (EI) will typically show a molecular ion peak (M+) at m/z 204. Common fragmentation patterns for sesquiterpenes involve the loss of alkyl groups, particularly methyl (M-15) and isopropyl (M-43) groups, leading to fragment ions at m/z 189 and 161, respectively. Other significant fragments may appear at m/z 93, 105, 119, and 133, arising from further fragmentation of the terpene backbone. The base peak is often one of these smaller, more stable fragment ions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of this compound by GC-MS.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Active sites in the GC inlet or column: this compound, like other terpenes, can interact with active sites (e.g., silanol (B1196071) groups) in the system, leading to peak tailing.
-
Improper injection technique: Overloading the column can cause peak fronting.
-
Column contamination: Buildup of non-volatile matrix components can degrade column performance.
-
-
Solutions:
-
Use a deactivated inlet liner: Employ a high-quality deactivated liner to minimize interactions.
-
Optimize injection volume and concentration: Reduce the injection volume or dilute the sample to avoid overloading.
-
Perform regular maintenance: Trim the front end of the GC column (a few centimeters) and bake it out according to the manufacturer's instructions to remove contaminants.
-
Issue 2: Co-elution with Other Sesquiterpenes
-
Possible Causes:
-
Isomeric interference: Samples may contain isomers of this compound or other sesquiterpenes with very similar retention times.
-
Suboptimal temperature program: A fast temperature ramp may not provide sufficient resolution.
-
-
Solutions:
-
Optimize the oven temperature program: Use a slower temperature ramp, especially during the elution window for sesquiterpenes, to improve separation.
-
Select a different column: A column with a different stationary phase chemistry or a longer column can enhance resolution.
-
Use Selected Ion Monitoring (SIM): If baseline separation cannot be achieved, use the MS in SIM mode to selectively monitor for unique fragment ions of this compound for quantification, which can improve specificity.
-
Issue 3: Low or Inconsistent Recovery
-
Possible Causes:
-
Analyte loss during sample preparation: this compound is volatile and can be lost through evaporation if samples are not handled properly.
-
Inefficient extraction: The chosen extraction solvent or method may not be optimal for the sample matrix.
-
Thermal degradation in the GC inlet: High inlet temperatures can cause some sesquiterpenes to degrade.
-
-
Solutions:
-
Minimize sample handling time and keep samples cool: Prepare samples in a cool environment and keep vials capped whenever possible.
-
Optimize extraction procedure: Test different solvents (e.g., hexane (B92381), pentane, ethyl acetate) and extraction times to ensure complete extraction.
-
Lower the inlet temperature: Use the lowest possible inlet temperature that still ensures efficient volatilization of this compound.
-
Experimental Protocols
Detailed GC-MS Methodology for this compound Quantification
This protocol provides a general framework for the quantification of this compound. It should be optimized and validated for your specific instrumentation and sample matrix.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh the homogenized sample into a centrifuge tube.
-
Add a known volume of a suitable organic solvent (e.g., hexane or ethyl acetate) containing an internal standard (e.g., tetradecane).
-
Vortex or sonicate the sample for a specified time to ensure thorough extraction.
-
Centrifuge the sample to pellet any solid material.
-
Carefully transfer the supernatant to a GC vial for analysis.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the expected concentration.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 4 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-400 for initial identification.
-
Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of this compound (e.g., m/z 204, 189, 161, 93).
-
-
Data Presentation
Table 1: Typical Method Validation Parameters for this compound Quantification by GC-MS
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | To be defined by the application | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.7 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 15% | < 5% |
| - Intermediate Precision (Inter-day) | ≤ 20% | < 10% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for GC-MS analysis of this compound.
Validation & Comparative
A Comparative Analysis of the Biological Activities of Sativene and Isosativene
For Researchers, Scientists, and Drug Development Professionals
Sativene and isothis compound are bicyclic sesquiterpenes, natural organic compounds with a C15 skeleton, that have garnered interest in the scientific community for their potential biological activities. As isomers, they share the same molecular formula but differ in the arrangement of their atoms, leading to distinct three-dimensional structures and, consequently, potentially different biological functions. This guide provides a comparative overview of the reported biological activities of this compound and isothis compound, supported by available experimental data and detailed methodologies.
Comparative Overview of Biological Activities
Direct comparative studies on the biological activities of pure this compound and isothis compound are limited in publicly available scientific literature. However, research on derivatives of these compounds and related this compound-type sesquiterpenoids provides valuable insights into their potential therapeutic and agricultural applications.
Effects on Glucose Metabolism
A notable study on sesquiterpene derivatives isolated from Dendrobium nobile investigated their potential to improve insulin (B600854) resistance. Two unusual isothis compound sesquiterpene derivatives, dendronobilol A and dendronobilside A, and two unusual this compound sesquiterpene derivatives, dendronobilsides B and C, were evaluated for their effects on glucose consumption in an insulin-resistant human liver cancer cell line (HepG2). The results indicated that the isothis compound derivatives significantly enhanced glucose consumption at concentrations of 20 and 40 μmol/L, suggesting a potential role in mitigating insulin resistance.[1]
Table 1: Effect of Isothis compound and this compound Derivatives on Glucose Consumption in Insulin-Resistant HepG2 Cells
| Compound | Type | Concentration (μmol/L) | Effect on Glucose Consumption |
| Dendronobilol A | Isothis compound Derivative | 20 | Significant increase |
| Dendronobilol A | Isothis compound Derivative | 40 | Significant increase |
| Dendronobilside A | Isothis compound Derivative | 20 | Significant increase |
| Dendronobilside A | Isothis compound Derivative | 40 | Significant increase |
| Dendronobilsides B | This compound Derivative | Not specified | Not reported to have a significant effect |
| Dendronobilsides C | This compound Derivative | Not specified | Not reported to have a significant effect |
Phytotoxic and Plant-Growth-Promoting Activities
Antimicrobial, Cytotoxic, and Anti-inflammatory Potential
While specific studies directly comparing the antimicrobial, cytotoxic, and anti-inflammatory activities of this compound and isothis compound are scarce, the broader class of sesquiterpenes is well-documented to possess these properties. Further research is warranted to elucidate the specific contributions of the this compound and isothis compound carbon skeletons to these biological effects.
Experimental Protocols
Protocol 1: Glucose Consumption Assay in Insulin-Resistant HepG2 Cells
This protocol is based on methodologies for inducing insulin resistance and measuring glucose uptake in HepG2 cells.
1. Cell Culture and Induction of Insulin Resistance:
- Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
- To induce insulin resistance, seed HepG2 cells in 96-well plates. Once confluent, replace the medium with DMEM containing a high concentration of glucose (e.g., 30 mM) and insulin (e.g., 100 nM) for 24 hours.
2. Treatment with Test Compounds:
- After inducing insulin resistance, wash the cells with phosphate-buffered saline (PBS).
- Add fresh serum-free, low-glucose DMEM containing various concentrations of this compound or isothis compound derivatives (or the pure compounds if available). Incubate for a specified period (e.g., 24 hours).
3. Glucose Consumption Measurement:
- Collect the cell culture supernatant at the beginning and end of the treatment period.
- Measure the glucose concentration in the supernatant using a commercial glucose oxidase assay kit.
- The amount of glucose consumed is calculated by subtracting the final glucose concentration from the initial glucose concentration.
- Normalize the glucose consumption to the total protein content of the cells in each well, determined using a BCA protein assay.
Protocol 2: Seed Germination Phytotoxicity Assay
This is a general protocol to assess the phytotoxicity of chemical compounds.
1. Preparation of Test Solutions:
- Prepare stock solutions of this compound and isothis compound in a suitable solvent (e.g., acetone (B3395972) or ethanol).
- Prepare a series of dilutions of the stock solutions in distilled water to achieve the desired test concentrations. Ensure the final solvent concentration is non-toxic to the seeds. A solvent control should be included.
2. Seed Plating:
- Place a sterile filter paper in a Petri dish.
- Evenly space a predetermined number of seeds (e.g., 20) of a model plant species (e.g., lettuce, Lactuca sativa) on the filter paper.
3. Treatment Application:
- Add a specific volume of the test solution (or control) to each Petri dish, ensuring the filter paper is saturated.
4. Incubation:
- Seal the Petri dishes with parafilm to prevent evaporation.
- Incubate the seeds in a controlled environment (e.g., 25°C with a 16h/8h light/dark cycle) for a defined period (e.g., 72-120 hours).
5. Data Collection and Analysis:
- After the incubation period, count the number of germinated seeds to determine the germination percentage.
- Measure the radicle (root) length of the germinated seedlings.
- Calculate the germination index and the percentage of growth inhibition compared to the control.
Biosynthesis Pathway
This compound and isothis compound are synthesized from the common precursor farnesyl pyrophosphate (FPP), a key intermediate in the mevalonate (B85504) pathway. The cyclization of FPP is catalyzed by specific enzymes known as terpene synthases. This compound synthase catalyzes the conversion of FPP to this compound.[2][5] It is presumed that isothis compound is formed through a similar enzymatic process, likely involving a distinct isothis compound synthase or as a minor product of this compound synthase.
Caption: Biosynthesis of this compound and Isothis compound from Farnesyl Pyrophosphate.
Experimental Workflow
The general workflow for investigating and comparing the biological activities of this compound and isothis compound is outlined below.
References
- 1. In Situ Antimicrobial Properties of Sabinene Hydrate, a Secondary Plant Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome Mining Reveals the Biosynthesis of this compound and Its Oxidative Conversion to seco-Sativene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 4. Farnesol is utilized for isoprenoid biosynthesis in plant cells via farnesyl pyrophosphate formed by successive monophosphorylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+)-sativene synthase - Wikipedia [en.wikipedia.org]
The Enigmatic Role of Sativene in Plant Defense: A Comparative Analysis with the Phytoalexin Capsidiol
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals validating the role of the sesquiterpene sativene in plant-pathogen interactions. This report contrasts the current understanding of this compound with the well-established functions of the sesquiterpenoid phytoalexin, capsidiol (B150007), providing supporting experimental data and detailed methodologies.
The intricate chemical warfare between plants and pathogens often involves a diverse arsenal (B13267) of secondary metabolites. Among these, sesquiterpenes play a crucial role in plant defense. This guide delves into the current, yet limited, understanding of this compound's function in these interactions, drawing a comparative parallel with the extensively studied phytoalexin, capsidiol. While evidence points to a potential defensive role for this compound, a significant knowledge gap remains regarding its endogenous production and mechanism of action in plants facing pathogen threats.
This compound: An Unresolved Player in Plant Immunity
This compound and its derivatives are primarily recognized as secondary metabolites produced by various fungi, including some plant pathogens. In this context, these compounds have been observed to exhibit both phytotoxic and, paradoxically, plant growth-promoting activities. However, direct evidence of plant-synthesized this compound as a defense molecule against pathogens is currently scarce in scientific literature. The induction of general sesquiterpene biosynthesis in plants by defense-related hormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA) suggests a plausible, yet unconfirmed, role for endogenous this compound in induced resistance.
Capsidiol: A Well-Established Sesquiterpenoid Phytoalexin
In stark contrast, capsidiol, a sesquiterpenoid phytoalexin predominantly found in solanaceous plants like tobacco and pepper, stands as a well-validated example of a defense compound.[1] Its production is rapidly induced upon pathogen infection and wounding, contributing significantly to disease resistance.[2][3]
Comparative Analysis of Antimicrobial Activity
Capsidiol, on the other hand, has been shown to possess potent antifungal activity. The following table summarizes available data on its efficacy.
Table 1: Antimicrobial Activity of Capsidiol
| Pathogen | Plant Host | Activity Metric | Concentration | Reference |
| Phytophthora infestans | Potato/Tomato | ED50 | 1 x 10⁻⁵ M | [4] |
| Alternaria alternata | Tobacco | Growth Reduction | 50 µg/mL | [5] |
| Helicobacter pylori | - | MIC | 200 µg/mL | [6] |
ED50: Effective dose for 50% inhibition; MIC: Minimum Inhibitory Concentration.
Biosynthesis and Regulation: A Tale of Two Sesquiterpenes
The biosynthesis of sesquiterpenes originates from the mevalonate (B85504) pathway, leading to the precursor farnesyl pyrophosphate (FPP). The subsequent steps, catalyzed by specific terpene synthases and modifying enzymes like cytochrome P450s, determine the final product.
While the specific plant-based this compound synthase and its regulatory network are yet to be fully elucidated, the pathway for capsidiol is well-documented.
Table 2: Key Biosynthetic Genes for Capsidiol
| Gene | Enzyme | Function | Inducers | Reference |
| EAS | 5-epi-aristolochene synthase | Catalyzes the cyclization of FPP to 5-epi-aristolochene | Pathogen elicitors, wounding | [2][7] |
| EAH | 5-epi-aristolochene 1,3-dihydroxylase | Hydroxylates 5-epi-aristolochene to form capsidiol | Pathogen elicitors, wounding | [2][7] |
Signaling Pathways: Induction of Sesquiterpene Defenses
The production of defense-related sesquiterpenes is tightly regulated by complex signaling networks, primarily involving the plant hormones jasmonic acid and salicylic acid. Pathogen recognition triggers a signaling cascade that leads to the transcriptional activation of terpene synthase and other biosynthetic genes.
For capsidiol, the involvement of Mitogen-Activated Protein Kinase (MAPK) cascades has been established. Specifically, WIPK and SIPK in tobacco are crucial for the wound-induced expression of capsidiol synthesis genes, priming the plant for a more robust defense response upon pathogen attack.[2][3]
Caption: General overview of the sesquiterpene biosynthesis pathway and its regulation.
Caption: Simplified workflow for the induction of capsidiol biosynthesis upon pathogen recognition.
Experimental Protocols
1. In Vitro Antimicrobial Assay (Broth Microdilution Method)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Materials: 96-well microtiter plates, pure compound (e.g., capsidiol), microbial culture, appropriate liquid growth medium (e.g., Potato Dextrose Broth for fungi), spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the growth medium across the wells of the microtiter plate.
-
Prepare a standardized microbial inoculum (e.g., 1-5 x 10⁵ CFU/mL for bacteria or spores/mL for fungi).
-
Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.
-
Incubate the plates under optimal conditions for microbial growth (e.g., 25-28°C for 24-48 hours for fungi).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring absorbance.
-
2. Pathogen Inoculation and Disease Assessment
-
Objective: To evaluate the effect of a compound or genetic modification on disease development in plants.
-
Materials: Healthy plants, pathogenic culture (e.g., fungal spore suspension or bacterial cell suspension), syringe without a needle or sprayer, controlled environment chamber.
-
Procedure:
-
Grow plants to a suitable developmental stage under controlled conditions.
-
Prepare a pathogen inoculum of a known concentration.
-
Inoculate the plants. This can be done by spraying the inoculum onto the leaf surface or by infiltrating a small volume into the leaf tissue with a needleless syringe.
-
Maintain the inoculated plants in a high-humidity environment for 24-48 hours to facilitate infection.
-
Transfer plants back to standard growth conditions and monitor for disease symptom development over several days.
-
Assess disease severity by measuring lesion size, quantifying pathogen biomass (e.g., via qPCR), or using a disease rating scale.
-
3. Phytoalexin Extraction and Quantification
-
Objective: To measure the accumulation of a specific phytoalexin (e.g., capsidiol) in plant tissue following elicitation or infection.
-
Materials: Plant tissue, organic solvents (e.g., ethyl acetate, hexane), High-Performance Liquid Chromatography (HPLC) system or a spectrophotometer, pure standard of the phytoalexin.
-
Procedure:
-
Harvest plant tissue at specified time points after treatment.
-
Homogenize the tissue in a suitable organic solvent to extract the secondary metabolites.
-
Centrifuge the homogenate and collect the supernatant. The extraction may be repeated for completeness.
-
Evaporate the solvent and redissolve the residue in a known volume of a suitable solvent for analysis.
-
Quantification via HPLC:
-
Inject the sample into an HPLC system equipped with an appropriate column (e.g., C18) and detector (e.g., UV-Vis).
-
Separate the compounds based on their retention time.
-
Quantify the phytoalexin by comparing its peak area to a standard curve generated with known concentrations of the pure compound.
-
-
Quantification via Spectrophotometry (for some phytoalexins):
-
Measure the absorbance of the extract at the specific wavelength maximum for the phytoalexin of interest.
-
Calculate the concentration based on the known extinction coefficient of the pure compound.
-
-
Conclusion
While this compound's involvement in plant-pathogen interactions remains an intriguing but largely unexplored area, the study of well-characterized sesquiterpenoid phytoalexins like capsidiol provides a valuable framework for future research. The methodologies and comparative data presented in this guide are intended to facilitate the validation of novel plant defense compounds. Further investigation into the endogenous biosynthesis and antimicrobial activity of this compound in plants is crucial to fully understand its potential role in plant immunity and its applications in crop protection and drug development.
References
- 1. Capsidiol - Wikipedia [en.wikipedia.org]
- 2. Transcriptional induction of capsidiol synthesis genes by wounding can promote pathogen signal-induced capsidiol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional induction of capsidiol synthesis genes by wounding can promote pathogen signal-induced capsidiol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Showing Compound Capsidiol (FDB014812) - FooDB [foodb.ca]
- 7. researchgate.net [researchgate.net]
comparative analysis of Sativene synthases from different organisms
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Biochemical and Kinetic Properties of Sativene and Other Sesquiterpene Synthases.
This guide provides a detailed comparative analysis of sesquiterpene synthases from different biological kingdoms, focusing on a well-characterized fungal (+)-sativene synthase and a representative plant sesquiterpene synthase. This objective comparison, supported by experimental data, aims to elucidate the functional diversity of these enzymes, which are of significant interest for applications in biotechnology and synthetic biology.
Quantitative Performance Data
This compound synthases, a subclass of terpene synthases, catalyze the cyclization of farnesyl pyrophosphate (FPP) to form the tricyclic sesquiterpene this compound. While these enzymes are found in various organisms, comprehensive kinetic data is most readily available for fungal variants. For a robust comparison, this guide contrasts the kinetic parameters and product profiles of a (+)-sativene synthase from the fungus Coprinus cinereus (Cop4) with a kunzeaol synthase from the plant Thapsia garganica (TgTPS2), another sesquiterpene synthase that utilizes the same FPP substrate.
| Parameter | (+)-Sativene Synthase (Cop4) | Kunzeaol Synthase (TgTPS2) |
| Organism | Coprinus cinereus (Fungus) | Thapsia garganica (Plant) |
| Substrate | (2E,6E)-Farnesyl diphosphate | (2E,6E)-Farnesyl diphosphate |
| Major Product(s) | (+)-Sativene, (-)-Germacrene D, Cubebol | Kunzeaol |
| Km (μM) | 1.1 ± 0.1 | 0.55 ± 0.3 |
| kcat (s⁻¹) | 0.07 ± 0.002 | 0.29 |
| kcat/Km (s⁻¹·μM⁻¹) | 0.064 | 0.53 |
Experimental Protocols
The characterization of this compound and other sesquiterpene synthases involves several key experimental procedures. Below are detailed methodologies for enzyme expression, purification, activity assays, and product analysis.
Heterologous Expression and Purification of Sesquiterpene Synthases
Objective: To produce and purify recombinant sesquiterpene synthase for in vitro characterization.
Methodology:
-
Gene Synthesis and Cloning: The coding sequence for the target sesquiterpene synthase (e.g., Cop4 or TgTPS2) is synthesized and cloned into an appropriate expression vector, such as pET28a for E. coli or pYES2 for Saccharomyces cerevisiae. The construct typically includes a polyhistidine (His) tag to facilitate purification.
-
Protein Expression:
-
E. coli : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to an optimal density (OD600 of 0.6-0.8) at 37°C, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (12-16 hours) to enhance soluble protein expression.
-
S. cerevisiae : The expression vector is transformed into a suitable yeast strain. Transformed yeast is grown in selective media to induce protein expression.
-
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is achieved through sonication or high-pressure homogenization.
-
Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a high concentration of imidazole.
-
Protein Quantification and Verification: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.
In Vitro Enzyme Activity Assay
Objective: To determine the kinetic parameters (Km and kcat) of the purified sesquiterpene synthase.
Methodology:
-
Reaction Setup: The standard assay mixture contains a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent metal cofactor (e.g., 10 mM MgCl₂), dithiothreitol (B142953) (DTT), and the purified enzyme in a total volume of 500 µL.
-
Substrate Addition: The reaction is initiated by adding the substrate, farnesyl pyrophosphate (FPP), at various concentrations.
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Product Extraction: The reaction is quenched, and the terpene products are extracted with an organic solvent, such as hexane (B92381) or diethyl ether. An internal standard (e.g., caryophyllene) is often added to the extraction solvent for quantification.
-
Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the sesquiterpene products.
-
Kinetic Parameter Calculation: The initial reaction velocities at different substrate concentrations are plotted, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat is calculated from Vmax and the enzyme concentration.
GC-MS Analysis of Sesquiterpene Products
Objective: To identify and quantify the products of the sesquiterpene synthase reaction.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms, is suitable for separating sesquiterpenes.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: An initial temperature of 50°C is held for a few minutes, followed by a ramp to a final temperature of around 250-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 40-400 is typically used.
-
-
Data Analysis: The resulting chromatogram peaks are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST). Quantification is performed by comparing the peak area of each product to the peak area of the internal standard.
Mandatory Visualizations
Fungal this compound Biosynthetic Pathway
The biosynthesis of this compound in fungi begins with the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), by the action of this compound synthase (SatA).[1][2] Subsequent oxidative modifications of the this compound scaffold are carried out by other enzymes, such as cytochrome P450 monooxygenases (SatB) and reductases (SatC), leading to a diverse array of seco-sativene derivatives.[1][2]
Experimental Workflow for this compound Synthase Characterization
The characterization of a novel this compound synthase follows a systematic workflow, from the initial identification of the gene to the detailed biochemical analysis of the recombinant enzyme.
References
Sativene vs. Other Sesquiterpenes in Phytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds for novel herbicidal and pharmacological applications has identified sesquiterpenes as a promising class of molecules. Among these, sativene and its derivatives have demonstrated significant biological activity, including phytotoxicity. This guide provides an objective comparison of the phytotoxic performance of this compound-related compounds with other notable sesquiterpenes, supported by available experimental data.
Comparative Phytotoxicity of Sesquiterpenes
The phytotoxic effects of sesquiterpenes vary significantly depending on their chemical structure and the target plant species. While direct quantitative comparisons of this compound with other sesquiterpenes are limited in publicly available literature, studies on its derivatives and other prominent sesquiterpenes provide valuable insights.
Table 1: Quantitative Comparison of Phytotoxic Effects of Various Sesquiterpenes
| Sesquiterpene/Derivative | Target Plant Species | Assay Type | Endpoint | Result (e.g., IC50, % Inhibition) | Reference(s) |
| This compound Derivatives | |||||
| Helminthosporol | Corn (Zea mays) | Leaf lesion | Lesion formation | Strong phytotoxic effects | [1][2] |
| Helminthosporic Acid | Corn (Zea mays) | Leaf lesion | Lesion formation | Strong phytotoxic effects | [1] |
| Drechslerine B | Green Foxtail (Setaria viridis) | Seedling growth | Visible lesions | Exhibited phytotoxic activities | [3] |
| Other Sesquiterpenes | |||||
| Nerolidol | Arabidopsis thaliana | Seedling growth | Root length inhibition | IC50: 120 µM | |
| Artemisinin | Arabidopsis thaliana | Seedling growth | Radicle length inhibition | Significant reduction at 10-160 µM | |
| β-Caryophyllene | Various | General | Not specified | Anti-inflammatory, potential phytotoxicity | [4][5] |
| Zerumbone | Various | General | Not specified | Anti-inflammatory, cytotoxic effects |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Standardized bioassays are crucial for the accurate assessment and comparison of phytotoxicity. The following are detailed methodologies for commonly employed phytotoxicity tests.
Lettuce (Lactuca sativa) Seed Germination and Radicle Elongation Assay
This assay is a standard method to evaluate the phytotoxicity of chemical substances on higher plants.[6][7]
-
Preparation of Test Solutions: The sesquiterpene is dissolved in a suitable solvent (e.g., ethanol, DMSO) and then diluted with distilled water to the desired concentrations. A solvent control is prepared with the same concentration of the solvent used.
-
Test Setup: Ten seeds of Lactuca sativa are placed on a filter paper in a Petri dish.
-
Application: 3 mL of the test solution (or control) is added to each Petri dish.
-
Incubation: The Petri dishes are sealed and incubated in the dark at 25 ± 1°C for 72 hours.
-
Data Collection: After incubation, the number of germinated seeds is counted, and the radicle (root) length of each germinated seed is measured.
-
Analysis: The percentage of germination inhibition and radicle growth inhibition is calculated relative to the control. The IC50 values can be determined by plotting the inhibition percentage against the logarithm of the concentration.
Duckweed (Lemna minor) Growth Inhibition Test
This test is widely used for assessing the toxicity of substances to aquatic plants.[8][9][10][11]
-
Culture of Lemna minor: Duckweed is cultured in a nutrient-rich medium (e.g., Steinberg medium) under controlled conditions of light (24-hour photoperiod) and temperature (25 ± 2°C).
-
Preparation of Test Solutions: The test compound is added to the growth medium to achieve the desired concentrations.
-
Test Initiation: Healthy Lemna minor colonies, typically with two to three fronds, are transferred to the test solutions.
-
Incubation: The test vessels are incubated for 7 days under the same controlled conditions as the culture.
-
Data Collection: The number of fronds is counted at the beginning and end of the experiment. The fresh or dry weight can also be measured.
-
Analysis: The growth rate and the percentage of growth inhibition are calculated. The EC50 (half-maximal effective concentration) is then determined.
Signaling Pathways in Sesquiterpene-Induced Phytotoxicity
The phytotoxic effects of sesquiterpenes are often mediated through complex signaling pathways within the plant, leading to growth inhibition and cell death. While the specific pathways for this compound are not yet fully elucidated, studies on other sesquiterpenes, particularly sesquiterpene lactones, point towards the involvement of key signaling cascades.
One of the central pathways implicated in the plant's response to stress, including that induced by allelochemicals like sesquiterpenes, is the Mitogen-Activated Protein Kinase (MAPK) cascade.[12][13][14][15][16] This pathway is a crucial transducer of external and internal signals into cellular responses.
Caption: MAPK signaling in sesquiterpene phytotoxicity.
Exposure to certain sesquiterpenes can lead to the generation of Reactive Oxygen Species (ROS) in plant cells.[17][18][19] This oxidative stress can then activate a phosphorylation cascade involving MAPKKK, MAPKK, and MAPK. The activated MAPK can, in turn, regulate the activity of various transcription factors, leading to changes in the expression of genes involved in stress response, and ultimately resulting in the observed phytotoxic effects.
Experimental Workflow for Phytotoxicity Assessment
A systematic workflow is essential for the reliable evaluation of the phytotoxic potential of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Related Sesquiterpenoids with Phytotoxic and Plant-Promoting Activities from the Plant Pathogenic Fungus Bipolaris sorokiniana Based on a Molecular Networking Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Open Access) β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties (2016) | Klaudyna Fidyt | 496 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Phytotoxicity studies with Lactuca sativa in soil and nutrient solution | Semantic Scholar [semanticscholar.org]
- 7. Evaluation of the phytotoxicity of polycontaminated industrial effluents using the lettuce plant (Lactuca sativa) as a bioindicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interlaboratory Validation of Toxicity Testing Using the Duckweed Lemna minor Root-Regrowth Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Duckweed (Lemna minor) growth inhibition test (based on frond counts and chlorophyll content) for ecotoxicity assessment of water samples (surface and groundwater, leachate and waste water) according to OECD 221 | ENvironmental inFOrmation [enfo.hu]
- 11. Toxicological Efficiency Evaluation of the ASEC Technology for Contaminated Mining Water Using Lemna minor [mdpi.com]
- 12. oaepublish.com [oaepublish.com]
- 13. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sesquiterpene lactones-rich fraction from Aucklandia lappa Decne. alleviates dextran sulfate sodium induced ulcerative colitis through co-regulating MAPK and Nrf2/Hmox-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Oxidative stress tolerance in plants: Novel interplay between auxin and reactive oxygen species signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxidative Stress-Induced Alteration of Plant Central Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Sativene
For researchers, scientists, and drug development professionals, the precise and reliable quantification of secondary metabolites like Sativene is crucial for quality control, biosynthetic pathway elucidation, and pharmacological studies. This compound, a sesquiterpene hydrocarbon, is a known constituent of various plants and fungi and has garnered interest for its potential biological activities. The cross-validation of analytical methods is paramount to ensure data accuracy, reproducibility, and consistency across different analytical platforms.
This guide provides an objective comparison of the primary analytical techniques used for the analysis of this compound and related sesquiterpenes: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Due to the limited availability of public data specifically for this compound, this guide leverages experimental data and protocols from closely related and well-documented sesquiterpenes as comparative alternatives[1].
Quantitative Performance Comparison
The selection of an analytical method for this compound quantification is contingent on several factors, including the sample matrix, required sensitivity, selectivity, and the availability of instrumentation. The following table summarizes typical validation parameters for each technique, compiled from various studies on sesquiterpene analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Linearity (R²) | ≥ 0.99[2] | ≥ 0.995[3] | Not typically used for quantification in the same manner |
| Limit of Detection (LOD) | 0.05 µg/L (for sesquiterpenes)[3] | 0.04–0.08 mg/L (for sesquiterpenoids)[3] | ~1-5 µM |
| Limit of Quantification (LOQ) | 0.15 µg/L (for sesquiterpenes)[3] | 0.12–0.24 mg/L (for sesquiterpenoids) | ~5-15 µM |
| Precision (%RSD) | < 10%[4] | < 5%[5] | < 5% |
| Accuracy (% Recovery) | 90-110% | 97.19 ± 1.204[5] | Not directly applicable |
| Analysis Time | ~30-60 min[5] | ~10-35 min[5] | ~5-15 min per sample |
| Selectivity | High, especially with MS detection | Moderate to High, dependent on detector | High, provides structural information |
| Primary Application | Volatile and semi-volatile compounds | Non-volatile and thermally labile compounds | Structural elucidation and quantification |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. Below are representative experimental protocols for the analysis of sesquiterpenes like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile compounds like this compound, offering high separation efficiency and definitive identification based on mass spectra[6].
Sample Preparation:
-
Extraction: For plant or fungal matrices, extraction is typically performed using a non-polar solvent such as hexane (B92381) or pentane. Methods like Soxhlet extraction, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE) can be employed. For liquid samples, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be utilized[7].
-
Concentration and Filtration: The extract is concentrated under a gentle stream of nitrogen and may be filtered through a 0.22 µm syringe filter prior to injection.
Instrumental Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp to 240°C at 3°C/min, and hold for 5 min.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
High-Performance Liquid Chromatography (HPLC)
While less common for volatile hydrocarbons, HPLC can be employed for the analysis of this compound, particularly when derivatization is performed or when analyzing complex mixtures containing both volatile and non-volatile compounds[6].
Sample Preparation:
-
Extraction: Similar to GC-MS, extraction is performed with a suitable organic solvent. Methanol or acetonitrile (B52724) are common choices for reversed-phase HPLC[5].
-
Filtration: The extract must be filtered through a 0.45 µm syringe filter before injection to prevent column clogging[5].
Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[8].
-
Mobile Phase: A gradient elution is typically used with:
-
Flow Rate: 1.0 mL/min[8].
-
Column Temperature: 30°C[8].
-
Detector: Diode Array Detector (DAD) or UV-Vis detector. This compound lacks a strong chromophore, so detection can be challenging. Derivatization or use of a universal detector like an Evaporative Light Scattering Detector (ELSD) may be necessary.
-
Injection Volume: 10 µL[8].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of novel compounds and can be used for quantitative analysis (qNMR) without the need for identical reference standards, relying instead on a certified internal standard.
Sample Preparation:
-
Extraction and Purification: The sample is extracted and purified to isolate the analyte of interest.
-
Sample Preparation for NMR: An accurately weighed amount of the purified sample and a certified internal standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., CDCl₃).
Instrumental Conditions:
-
Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5s
-
Acquisition Time: 3s
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction are performed using appropriate software (e.g., MestReNova, TopSpin). The signal integrals of the analyte and the internal standard are used for quantification.
Mandatory Visualizations
Caption: Workflow for this compound analysis using GC-MS.
Caption: Workflow for this compound analysis using HPLC.
Caption: Method selection guide for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Sativene Extraction Techniques for Researchers
For Immediate Publication
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of various extraction techniques for Sativene, a sesquiterpene of significant interest. This document outlines the efficacy of different methods, supported by experimental data from related terpenoid extractions, and provides detailed protocols to aid in methodological selection and implementation.
This compound, a bicyclic sesquiterpene, has garnered attention for its potential pharmacological activities. Efficient extraction of this compound from its natural sources is a critical first step for research and development. This guide compares the performance of conventional and modern extraction techniques, focusing on yield, efficiency, and processing time to inform laboratory and industrial practices.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method is paramount for maximizing the yield and purity of this compound. Below is a summary of quantitative data compiled from studies on terpene and volatile oil extraction, serving as a valuable proxy for this compound.
| Extraction Technique | Key Parameters | Typical Terpenoid Yield | Purity/Selectivity | Processing Time | Key Advantages & Disadvantages |
| Supercritical Fluid Extraction (SFE) with CO₂ | Pressure: 200-400 atmTemperature: 40-80 °CCo-solvent: Ethanol (optional) | 0.09% (sesquiterpenes)[1] | High selectivity for non-polar compounds.[1][2] | 1-2 hours[1][2] | Advantages: Environmentally friendly ("green"), high selectivity, tunable by altering pressure and temperature.[2]Disadvantages: High initial equipment cost. |
| Microwave-Assisted Extraction (MAE) | Microwave Power: 280-600 WSolvent: Ethanol/Water mixturesTime: 2-39 min | 5.76% (v/w) (volatile oil)[3] | Good, can be optimized by solvent choice. | Shorter than conventional methods.[3][4] | Advantages: Rapid, reduced solvent consumption, higher extraction rate.[4][5]Disadvantages: Potential for thermal degradation of sensitive compounds if not optimized. |
| Ultrasound-Assisted Extraction (UAE) | Ultrasonic Power: 150-600 WFrequency: ~20 kHzSolvent: EthanolTime: 5-30 min | Higher than MAE in some cases.[6] | Good, solvent choice is critical. | Rapid.[7] | Advantages: Efficient at room temperature, preserving thermolabile compounds, faster than conventional methods.[7][8]Disadvantages: Localized high temperatures from cavitation can potentially degrade compounds. |
| Conventional Solvent Extraction (e.g., Soxhlet) | Solvent: Ethanol, HexaneTemperature: Boiling point of solventTime: Several hours | Generally lower than modern techniques. | Lower selectivity, co-extraction of undesirable compounds. | Long (e.g., 2-18 hours). | Advantages: Simple setup, well-established.Disadvantages: Time-consuming, large solvent consumption, potential for thermal degradation.[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key extraction techniques discussed.
Supercritical Fluid Extraction (SFE) of Sesquiterpenes
Objective: To extract sesquiterpenes from a plant matrix using supercritical CO₂.
Apparatus:
-
Supercritical fluid extractor
-
High-pressure CO₂ pump
-
Extraction vessel
-
Automated back pressure regulator
-
Collection vessel
Protocol:
-
Sample Preparation: Grind the dried plant material to a uniform particle size (e.g., < 1 mm) to increase the surface area for extraction.[2]
-
Loading the Extractor: Pack the ground material into the extraction vessel.
-
Setting Parameters:
-
Extraction:
-
Collection:
-
De-pressurize the CO₂ in the collection vessel, causing the this compound to precipitate.
-
The gaseous CO₂ can be recycled.
-
-
Analysis: Analyze the extract for this compound content and purity using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Microwave-Assisted Extraction (MAE) of Volatile Oils
Objective: To rapidly extract volatile oils, including this compound, from plant material using microwave energy.
Apparatus:
-
Microwave extraction system (e.g., a modified domestic microwave oven or a dedicated laboratory unit).[4][11]
-
Flask with a condenser
-
Solvent (e.g., 70% ethanol)
Protocol:
-
Sample Preparation: Place a known quantity of dried and ground plant material (e.g., 100 g) into the extraction flask.[4]
-
Solvent Addition: Add the appropriate solvent (e.g., 300 ml of water or an ethanol/water mixture) to the flask.[3][4]
-
Extraction:
-
Place the flask in the microwave extractor and connect the condenser.
-
Apply microwave power (e.g., 280-600 W) for a specified duration (e.g., 30 minutes).[3][4] The microwave energy heats the solvent and the in-situ water within the plant material, causing the plant cells to rupture and release the target compounds.[12]
-
-
Collection: After the extraction is complete and the mixture has cooled, filter the solution to separate the plant debris from the extract.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the concentrated volatile oil extract.
-
Analysis: Quantify the this compound content in the extract using GC-MS.
Ultrasound-Assisted Extraction (UAE) of Terpenes
Objective: To extract terpenes from plant material using ultrasonic waves to enhance extraction efficiency.
Apparatus:
-
Ultrasonic bath or probe-type sonicator.[7]
-
Extraction vessel (beaker or flask)
-
Solvent (e.g., ethanol)
Protocol:
-
Sample Preparation: Grind the plant material to a fine powder.
-
Slurry Formation: Mix the ground plant material with a suitable solvent (e.g., ethanol) in an extraction vessel. A common ratio is 1 part plant material to 10 parts solvent.[13]
-
Sonication:
-
If using an ultrasonic bath, place the extraction vessel in the bath.
-
If using a probe sonicator, immerse the probe tip into the slurry.
-
Apply ultrasonic waves (e.g., 20 kHz) for a set duration (e.g., 10-30 minutes).[7][8] The acoustic cavitation created by the ultrasound disrupts the cell walls, facilitating the release of terpenes.[7]
-
-
Separation: Filter the mixture to separate the solid residue from the liquid extract.
-
Solvent Removal: Remove the solvent from the extract using a rotary evaporator to yield the concentrated terpene extract.
-
Analysis: Determine the this compound concentration in the extract via GC-MS.
Visualizing Workflows and Pathways
To further clarify the processes and potential biological activities of this compound, the following diagrams have been generated using Graphviz.
Given the known anti-inflammatory properties of many terpenes, it is plausible that this compound exerts its effects through common inflammatory signaling pathways such as NF-κB and MAPK.
References
- 1. research.wur.nl [research.wur.nl]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijariie.com [ijariie.com]
- 6. Microwave- and Ultrasound-Assisted Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hielscher.com [hielscher.com]
- 8. Ultrasound-Assisted Extraction of Cannabinoids from Cannabis Sativa for Medicinal Purpose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction, bioavailability, and bioefficacy of capsaicinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted and Conventional Extractions of Volatile Compounds from Rosa x damascena Mill. Fresh Petals for Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sonics.com [sonics.com]
structural comparison of Sativene and its synthetic analogs
A deep dive into the structural nuances and functional divergences between the natural sesquiterpene sativene and its synthetically derived analogs reveals a landscape of potent bioactivity, with implications for agriculture and drug development. This guide provides a comparative analysis of their chemical structures, biological activities, and the experimental protocols used to evaluate them.
This compound, a naturally occurring sesquiterpene hydrocarbon, is produced by a variety of plants and fungi, notably Helminthosporium sativum (also known as Bipolaris sorokiniana or Cochliobolus sativus), a plant pathogen responsible for diseases in cereals.[1][2][3] Its complex tricyclic structure has intrigued chemists for decades, leading to the synthesis of numerous analogs. These synthetic endeavors have not only been crucial for confirming the structure of the natural product but have also opened avenues to new compounds with distinct and sometimes enhanced biological activities. This comparison focuses on the most well-studied classes of this compound analogs: seco-sativene, cyclothis compound, and isothis compound derivatives.
Structural Comparison at a Glance
This compound and its analogs share a common fifteen-carbon backbone, but differ in their carbocyclic frameworks. These structural modifications, often involving ring cleavage, closure, or rearrangement, have profound effects on their biological properties.
| Compound Class | Core Skeleton | Key Structural Features | Representative Analog(s) |
| This compound | Tricyclo[4.4.0.0²,⁷]decane | Intact tricyclic core with an exocyclic methylene (B1212753) group. | (+)-Sativene |
| Seco-Sativene | Bicyclo[3.2.1]octane | Cleavage of a carbon-carbon bond in the original tricyclic system, resulting in a more flexible bicyclic structure. Often possess diverse oxygen-containing functional groups. | Bipolaric acid, Drechslerine B |
| Cyclothis compound | Tetracyclo[4.4.0.0²,⁴.0³,⁷]decane | Formation of an additional cyclopropane (B1198618) ring, leading to a more rigid and compact cage-like structure. | Bipolarone |
| Isothis compound | Tricyclo[5.2.1.0³,⁸]decane | Rearrangement of the carbon skeleton, resulting in a different tricyclic isomer. | Isosativenediol |
Biological Activity: A Tale of Two Effects
The primary biological activities reported for this compound and its analogs are phytotoxicity and plant growth regulation. Interestingly, these compounds can exhibit opposing effects, acting as either inhibitors or promoters of plant growth, depending on their specific structure and the plant species being tested.[1][4]
Phytotoxicity
Certain this compound analogs, particularly within the seco-sativene class, have demonstrated significant phytotoxic effects.[1][5] This activity is of interest for the development of natural-product-based herbicides.
| Compound | Plant Species | Activity |
| Drechslerine B (a seco-sativene analog) | Green foxtail (Setaria viridis) | Exhibited phytotoxic activity.[1] |
Plant Growth Promotion
In contrast to their phytotoxic counterparts, other this compound analogs have been shown to promote plant growth, sometimes exhibiting gibberellin-like activity.[1][6] This dual functionality highlights the subtle structure-activity relationships within this class of molecules.
| Compound(s) | Plant Species | Activity |
| Compounds 5-7 and 9 (this compound-related sesquiterpenoids) | Arabidopsis thaliana | Showed growth-promoting effects on seedling growth.[1] |
Due to a lack of publicly available research directly comparing the antimicrobial activities of this compound and its synthetic analogs with quantitative data (e.g., Minimum Inhibitory Concentration values), a comparative table for this biological activity is not included.
Experimental Protocols
The evaluation of the biological activities of this compound and its analogs relies on standardized bioassays. Below are detailed methodologies for key experiments.
Phytotoxicity Assay
This protocol is adapted from studies evaluating the phytotoxic effects of natural compounds on weed species.[5]
Objective: To assess the inhibitory effect of a compound on the growth of a target plant species.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., 75% ethanol)
-
Target plant (e.g., green foxtail, Setaria viridis)
-
Sterile distilled water
-
Micropipette
-
Growth chamber
Procedure:
-
Plant Preparation: Healthy, young leaves of the target plant are selected and washed sequentially with 75% ethanol and sterile distilled water.
-
Compound Application: A stock solution of the test compound is prepared (e.g., 1 mg/mL in 75% ethanol).
-
Leaf Puncture Assay: Three small, light lesions are made on the adaxial surface of each leaf using a sterile needle.
-
A small volume (e.g., 15 µL) of the test solution is applied directly to each lesion. A solvent-only control is applied to a separate set of leaves.
-
Incubation: The treated plants are maintained in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 25°C).
-
Observation: The development of necrotic lesions or other signs of phytotoxicity around the application site is observed and recorded after a set period (e.g., 72 hours). The diameter of the necrotic zone can be measured for quantitative comparison.
Plant Growth Promotion Assay
This protocol is based on seedling growth assays used to screen for plant growth-promoting substances.
Objective: To determine the effect of a compound on the early growth of a model plant.
Materials:
-
Test compounds
-
Model plant seeds (e.g., Arabidopsis thaliana)
-
Growth medium (e.g., Murashige and Skoog medium)
-
Petri dishes
-
Sterilization agents (e.g., 70% ethanol, bleach solution)
-
Growth chamber
Procedure:
-
Seed Sterilization: Seeds are surface-sterilized by washing with 70% ethanol followed by a bleach solution and then rinsed with sterile distilled water.
-
Plating: Sterilized seeds are sown on Petri dishes containing the growth medium supplemented with different concentrations of the test compound. A control group with no test compound is also prepared.
-
Incubation: The plates are sealed and placed in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
-
Data Collection: After a specified growth period (e.g., 7-14 days), various growth parameters are measured, including primary root length, lateral root number, and fresh weight of the seedlings.
-
Analysis: The data from the treated groups are compared to the control group to determine if the compound has a statistically significant growth-promoting or inhibitory effect.
Visualizing the Structural Relationships
The biosynthetic and synthetic relationships between this compound and its analogs can be visualized to better understand their structural origins.
Caption: From a common precursor, this compound can be formed and subsequently modified.
Conclusion
The structural diversification of the this compound scaffold, both through natural biosynthetic pathways and targeted chemical synthesis, has yielded a fascinating array of compounds with potent and often opposing biological activities. While seco-sativene analogs have shown promise as phytotoxins, other derivatives have demonstrated plant growth-promoting effects. This dichotomy underscores the critical role that subtle changes in molecular architecture can play in determining biological function. Further research, particularly direct comparative studies of this compound and its diverse analogs, will be crucial for elucidating detailed structure-activity relationships and unlocking the full potential of this versatile class of sesquiterpenoids in agriculture and beyond.
References
- 1. This compound-Related Sesquiterpenoids with Phytotoxic and Plant-Promoting Activities from the Plant Pathogenic Fungus Bipolaris sorokiniana Based on a Molecular Networking Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Helminthosporium sativum - Mycotoxin Database [mycocentral.eu]
- 4. Naturally Occurring seco-Sativene Sesquiterpenoid: Chemistry and Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Validating the Biosynthesis of Sativene: A Comparative Guide to the Proposed Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the proposed biosynthetic pathway of Sativene, a fungal sesquiterpenoid. It offers a comparative look at enzymatic data, outlines key experimental protocols for pathway validation, and visualizes the core processes for enhanced understanding. The information presented is intended to support research efforts in natural product biosynthesis, synthetic biology, and drug discovery.
Introduction to this compound Biosynthesis
This compound is a tricyclic sesquiterpene hydrocarbon with a growing interest in the scientific community due to its potential applications. The biosynthesis of this compound is proposed to proceed from the universal precursor for sesquiterpenes, farnesyl diphosphate (B83284) (FPP). Recent research has identified a key enzyme, (+)-sativene synthase, also known as Cop4, which catalyzes the cyclization of FPP to form the characteristic carbon skeleton of this compound.[1][2] Further enzymatic modifications by a cytochrome P450 monooxygenase (SatB) and a reductase (SatC) can lead to the production of seco-Sativene derivatives.[3]
The validation of this proposed pathway is crucial for understanding the underlying biochemical mechanisms and for the potential metabolic engineering of microorganisms to produce this compound and its derivatives. This guide will delve into the experimental evidence supporting this pathway and provide a framework for its further investigation.
The Proposed Biosynthetic Pathway of this compound
The core of the proposed pathway involves the enzymatic conversion of the linear precursor, FPP, into the complex tricyclic structure of this compound. This transformation is a hallmark of terpene biosynthesis, involving a series of carbocationic intermediates and rearrangements.
Comparative Analysis of Enzyme Kinetics
A critical aspect of validating a biosynthetic pathway is to characterize the enzymes involved. The table below presents a comparison of the kinetic parameters of (+)-sativene synthase (Cop4) with another fungal sesquiterpene synthase, Cop6, which utilizes the same FPP precursor but produces a different primary product, α-cuprenene. This comparison highlights the catalytic efficiency and substrate affinity of the key enzyme in this compound biosynthesis.
| Enzyme | Primary Product | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| (+)-Sativene synthase (Cop4) | This compound | (E,E)-FPP | 2.8 ± 0.3 | 0.012 ± 0.001 | 4,286 | [1][2] |
| α-Cuprenene synthase (Cop6) | α-Cuprenene | (E,E)-FPP | 3.5 ± 0.4 | 0.85 ± 0.04 | 242,857 | [1][2] |
Note: The data indicates that while both enzymes have similar substrate binding affinities (Km), Cop6 has a significantly higher catalytic turnover rate (kcat) for its substrate, resulting in a much higher overall catalytic efficiency (kcat/Km). This suggests that in a competitive environment for the FPP precursor, the pathway leading to α-cuprenene might be more efficient.
Experimental Protocols for Pathway Validation
Validating the proposed biosynthetic pathway of this compound requires a multi-pronged approach employing various experimental techniques. Below are detailed methodologies for key experiments.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and confirm their incorporation into the final product.
Objective: To demonstrate that FPP is the direct precursor of this compound and to elucidate the cyclization mechanism.
Experimental Workflow:
Protocol:
-
Precursor Selection: Utilize isotopically labeled precursors such as [U-¹³C₆]glucose to label the entire carbon backbone of FPP, or chemically synthesized labeled FPP analogs.
-
Feeding Experiment: Introduce the labeled precursor to a culture of the this compound-producing fungus or an in vitro enzymatic assay.
-
Extraction: After a suitable incubation period, extract the sesquiterpene fraction from the culture or reaction mixture using an appropriate organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analysis: Analyze the purified this compound using Mass Spectrometry (MS) to determine the mass shift due to the incorporation of the heavy isotope. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, can be used to determine the specific positions of the incorporated labels, providing insights into the cyclization mechanism.[4]
Gene Knockout and Heterologous Expression
Manipulating the genes responsible for the proposed pathway provides strong evidence for their function.
Objective: To confirm the role of the candidate this compound synthase gene (e.g., SatA) in this compound biosynthesis.
Experimental Workflow:
Protocols:
-
Gene Knockout:
-
Identify the putative this compound synthase gene in the genome of the producing organism.
-
Generate a knockout cassette where the target gene is replaced by a selection marker.
-
Transform the wild-type strain with this cassette and select for transformants.
-
Confirm the gene deletion by PCR and/or Southern blotting.
-
Analyze the metabolite profile of the knockout mutant by Gas Chromatography-Mass Spectrometry (GC-MS) and compare it to the wild-type. The absence of this compound in the mutant would validate the gene's function.[5][6]
-
-
Heterologous Expression:
-
Isolate the candidate this compound synthase gene.
-
Clone the gene into a suitable expression vector for a heterologous host, such as E. coli or Saccharomyces cerevisiae.
-
Transform the host with the expression construct.
-
Induce the expression of the gene.
-
Analyze the culture for the production of this compound using GC-MS. The de novo production of this compound in the engineered host confirms the function of the enzyme.[5]
-
In Vitro Enzyme Assays
Characterizing the purified enzyme in a controlled environment allows for the determination of its specific activity and kinetic parameters.
Objective: To determine the catalytic activity and substrate specificity of the purified this compound synthase.
Protocol:
-
Enzyme Purification: Express the this compound synthase with a purification tag (e.g., His-tag) in a suitable host and purify the protein using affinity chromatography.
-
Reaction Setup: Prepare a reaction mixture containing a suitable buffer, divalent cations (typically Mg²⁺), the purified enzyme, and the substrate (FPP).
-
Incubation: Incubate the reaction at an optimal temperature for a defined period.
-
Product Extraction: Stop the reaction and extract the products with an organic solvent.
-
Analysis: Analyze the extracted products by GC-MS to identify and quantify the this compound produced.
-
Kinetic Analysis: Perform the assay with varying substrate concentrations to determine the Km and kcat values.
Conclusion
The proposed biosynthetic pathway for this compound, centered around the activity of (+)-sativene synthase (Cop4), provides a solid framework for understanding the formation of this sesquiterpenoid. The experimental approaches outlined in this guide, including isotopic labeling, genetic manipulation, and in vitro enzyme characterization, are essential for rigorously validating this pathway. A thorough understanding of this compound biosynthesis will not only contribute to our fundamental knowledge of natural product formation but also pave the way for the sustainable production of this compound and its derivatives through metabolic engineering. The comparative data presented here should serve as a valuable resource for researchers in the field to design and interpret their experiments effectively.
References
- 1. Sesquiterpene synthases Cop4 and Cop6 from Coprinus cinereus: Catalytic promiscuity and cyclization of farnesyl pyrophosphate geometrical isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene synthases Cop4 and Cop6 from Coprinus cinereus: catalytic promiscuity and cyclization of farnesyl pyrophosphate geometric isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome Mining Reveals the Biosynthesis of this compound and Its Oxidative Conversion to seco-Sativene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
Sativene's Dual Role in Plant Life: A Comparative Analysis of Its Phytotoxic and Growth-Promoting Effects
For Immediate Release
A comprehensive comparative guide for researchers, scientists, and drug development professionals exploring the multifaceted effects of sativene and its derivatives on various plant species. This guide synthesizes available experimental data, details methodologies for key experiments, and visualizes relevant biological pathways to provide a foundational understanding of this compound's potential applications in agriculture and pharmacology.
This compound, a sesquiterpenoid of significant interest, and its related compounds have demonstrated a remarkable duality in their interactions with the plant kingdom, exhibiting both phytotoxic and growth-promoting activities. This guide provides a comparative analysis of these effects across different plant species, supported by experimental findings.
Comparative Effects of this compound-Related Compounds on Plant Growth
Research into this compound-related sesquiterpenoids, often isolated from fungal sources, has revealed a spectrum of activities ranging from potent inhibition to significant growth stimulation. The following table summarizes the observed effects of various this compound analogues on different plant species.
| Compound/Derivative | Plant Species | Observed Effect | Reference |
| Drechslerine B | Green Foxtails (Setaria viridis) | Phytotoxic | [1][2] |
| Compounds 1, 7, 9, 11 (seco-sativene sesquiterpenoids) | Corn (Zea mays) | Strong phytotoxic effects, producing visible lesions on leaves | |
| Compounds 5–7 and 9 (this compound-related) | Arabidopsis thaliana | Growth-promoting effects on seedlings | [1][2] |
| Helminthosporic acid | Arabidopsis thaliana | Promoted division of leaves and roots in a dose-dependent manner |
Experimental Protocols
To facilitate further research and validation of the observed effects, detailed methodologies for assessing the phytotoxic and growth-promoting properties of this compound and its analogues are crucial.
Protocol for Assessing Phytotoxicity and Growth Promotion
This protocol outlines a general procedure for evaluating the effects of this compound-related compounds on plant germination and seedling growth.
1. Preparation of Test Solutions:
-
Dissolve the this compound-related compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare a series of dilutions of the stock solution with distilled water or a plant growth medium to achieve the desired test concentrations. A solvent control should also be prepared.
2. Seed Sterilization and Germination:
-
Surface-sterilize seeds of the target plant species to prevent microbial contamination.
-
Place sterilized seeds on filter paper in sterile Petri dishes.
-
Add a specific volume of the test solution or control to each Petri dish, ensuring the filter paper is saturated.
3. Incubation and Growth Conditions:
-
Seal the Petri dishes and incubate them in a controlled environment (e.g., growth chamber) with specified light intensity, temperature, and humidity.
-
Monitor the seeds daily for germination.
4. Data Collection and Analysis:
-
After a predetermined period (e.g., 7-14 days), measure various growth parameters, including:
-
Germination rate (%)
-
Root length (mm)
-
Shoot length (mm)
-
Seedling fresh and dry weight (mg)
-
-
Calculate the percentage of inhibition or promotion relative to the control.
-
Statistically analyze the data to determine the significance of the observed effects.
Visualizing the Underlying Mechanisms
To understand the context of this compound's bioactivity, it is essential to visualize the relevant biological pathways. The following diagrams, generated using Graphviz, illustrate a generalized plant defense signaling pathway and a typical experimental workflow.
The dual nature of this compound-related compounds highlights their potential for development as both herbicides and plant growth promoters. Further research is warranted to elucidate the precise structure-activity relationships and the specific molecular targets within different plant species. This will be critical for harnessing their full potential in agricultural and biotechnological applications.
References
A Researcher's Guide to Confirming the Absolute Configuration of Sativene Derivatives
The precise three-dimensional arrangement of atoms, known as absolute configuration, is a critical determinant of the biological activity of complex natural products like sativene derivatives. For researchers in drug discovery and development, the unambiguous assignment of stereochemistry is a cornerstone of structure elucidation. This guide provides an objective comparison of the most powerful contemporary methods for determining the absolute configuration of this compound-type sesquiterpenoids, supported by experimental data and detailed protocols.
The primary techniques discussed are Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Mosher's ester method. Each method offers unique advantages and is suited to different scenarios, depending on the nature of the sample and the research stage.
Comparison of Methods for Determining Absolute Configuration
The selection of an appropriate method for determining the absolute configuration of a this compound derivative depends on several factors, including the physical state of the sample, the presence of specific functional groups, and the availability of instrumentation and computational resources. The following table summarizes the key aspects of the most common techniques.
| Method | Principle | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | High-quality single crystal (0.1-0.5 mm).[1] | Provides unambiguous and definitive absolute configuration.[2][3] | Crystal growth can be challenging or impossible for oils or amorphous solids.[4][5] Requires the presence of a heavy atom for reliable anomalous dispersion.[6] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7] | 1-10 mg of pure sample dissolved in a suitable solvent (e.g., CDCl₃). | Applicable to a wide range of molecules in solution, including oils.[8][9] Does not require crystallization or chemical derivatization.[8] | Relies on comparison with computationally predicted spectra (DFT).[10] Can be challenging for highly flexible molecules.[9] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule with a chromophore.[11] | Microgram to milligram quantities of pure sample with a UV-Vis chromophore. | Highly sensitive and requires a small amount of sample. | Requires the presence of a suitable chromophore.[11] Relies on comparison with computationally predicted spectra (TD-DFT).[11][12] |
| Mosher's Method (NMR) | ¹H NMR analysis of diastereomeric esters formed by reacting a chiral secondary alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[13][14] | 1-5 mg of pure sample containing a secondary alcohol. | Does not require specialized instrumentation beyond a standard NMR spectrometer.[13] Well-established and reliable for secondary alcohols.[15] | Limited to molecules with a secondary alcohol (or primary/secondary amine).[13] Requires chemical derivatization.[16] |
Experimental Protocols and Workflows
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for determining the absolute configuration of a molecule, providing a detailed three-dimensional model.[2]
Experimental Protocol:
-
Crystallization: Dissolve the purified this compound derivative (1-5 mg) in a suitable solvent or solvent mixture (e.g., methanol/chloroform, acetone). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient quality.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects, typically quantified by the Flack parameter.[6] A Flack parameter close to 0 for the correct enantiomer confirms the absolute configuration.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution, making it particularly useful when single crystals cannot be obtained.[8][9]
Experimental Protocol:
-
Sample Preparation: Dissolve the purified this compound derivative (1-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.01-0.1 M.
-
VCD Spectrum Measurement: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the this compound derivative using molecular mechanics or quantum mechanical methods.
-
Optimize the geometry of the most stable conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the VCD and IR spectra for the optimized conformers using DFT.
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.[7][10]
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy is a highly sensitive chiroptical technique that is particularly useful for chiral molecules containing a chromophore that absorbs UV-Vis light.[11]
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount (micrograms to milligrams) of the purified this compound derivative in a suitable solvent (e.g., methanol, acetonitrile).
-
ECD Spectrum Measurement: Record the ECD and UV-Vis spectra of the sample using an ECD spectrometer.
-
Computational Modeling:
-
Perform a conformational analysis to identify all low-energy conformers.
-
Optimize the geometries of the stable conformers using DFT.
-
Calculate the ECD spectra for each optimized conformer using Time-Dependent DFT (TD-DFT).[11]
-
-
Spectral Comparison: Generate a Boltzmann-averaged calculated ECD spectrum and compare it with the experimental spectrum. A good match in the signs and relative intensities of the Cotton effects allows for the assignment of the absolute configuration.[17]
Mosher's Method
Mosher's method is a well-established NMR-based technique for determining the absolute configuration of chiral secondary alcohols.[13][14] It involves the formation of diastereomeric esters and subsequent analysis of their ¹H NMR spectra.[16]
Experimental Protocol:
-
Esterification:
-
Divide the this compound derivative sample (containing a secondary alcohol) into two portions.
-
React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine (B92270) or DMAP) to form the (S)-MTPA and (R)-MTPA esters, respectively.[18]
-
-
Purification: Purify the resulting diastereomeric esters using chromatography (e.g., HPLC or flash chromatography).
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters. 2D NMR experiments like COSY can aid in the assignment of the proton signals.
-
Data Analysis:
-
Assign the ¹H NMR signals for both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on both sides of the newly formed ester linkage.[15]
-
A consistent pattern of positive Δδ values for protons on one side of the MTPA plane and negative values on the other side allows for the determination of the absolute configuration at the alcohol center.
-
Conclusion
The determination of the absolute configuration of this compound derivatives is a critical step that can be addressed by several powerful techniques. Single-crystal X-ray crystallography provides the most definitive answer but is contingent on obtaining suitable crystals.[2] ECD and VCD are excellent solution-state methods that, when coupled with computational chemistry, offer high reliability.[8][11] The Mosher's ester method provides a practical NMR-based solution for this compound derivatives possessing secondary alcohols.[13] The choice of method will ultimately depend on the specific characteristics of the molecule under investigation and the resources available to the researcher.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Absolute Configuration of the Sesquiterpene Lactone EPD, a Natural Product with Broad Antitumor Cell Activity via a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.umn.edu [experts.umn.edu]
- 15. mdpi.com [mdpi.com]
- 16. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. The Assignment of the Absolute Configuration of Non-Cyclic Sesquiterpenes by Vibrational and Electronic Circular Dichroism: The Example of Chiliadenus lopadusanus Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking Sativene production in different expression systems
For Researchers, Scientists, and Drug Development Professionals
Sativene, a sesquiterpene of interest for its potential applications in biofuels and specialty chemicals, can be produced through metabolic engineering in various host organisms. This guide provides an objective comparison of this compound and related sesquiterpene production in three commonly used expression systems: the bacterium Escherichia coli, the yeast Saccharomyces cerevisiae, and the plant Nicotiana benthamiana. The performance of each system is evaluated based on reported product titers, supported by detailed experimental protocols and metabolic pathway diagrams.
Quantitative Production Comparison
The following table summarizes the reported production titers for this compound and other relevant sesquiterpenes in engineered E. coli, S. cerevisiae, and N. benthamiana. While direct comparative studies for this compound across all three platforms are limited, the data presented provides a benchmark for the production capabilities of each system.
| Product | Expression System | Strain Engineering Highlights | Titer (mg/L) | Reference |
| (+)-Sativene | Saccharomyces cerevisiae | Overexpression of a truncated HMG-CoA reductase (tHMG1), farnesyl pyrophosphate synthase (ERG20), and this compound synthase; downregulation of squalene (B77637) synthase (ERG9). | 138.5 | [1] |
| Valerenadiene | Escherichia coli | Codon-optimized valerenadiene synthase, co-expression with an exogenous mevalonate (B85504) (MVA) pathway. | 62.0 | [2] |
| Amorpha-4,11-diene | Nicotiana benthamiana (transient) | Co-expression of amorpha-4,11-diene synthase with a farnesyl pyrophosphate synthase. | ~25 (µg/g fresh weight) |
Biosynthetic Pathway for this compound
This compound is synthesized from the central metabolic precursor farnesyl pyrophosphate (FPP), which is produced through the mevalonate (MVA) pathway in yeast and some engineered bacteria, or the methylerythritol 4-phosphate (MEP) pathway, which is native to bacteria and plants. The final step involves the cyclization of FPP, catalyzed by the enzyme this compound synthase.
Experimental Protocols
I. This compound Production in Saccharomyces cerevisiae
This protocol is based on the metabolic engineering strategies employed to achieve high-titer this compound production in yeast.[1]
1. Strain and Plasmid Construction:
- A suitable S. cerevisiae strain (e.g., CEN.PK2-1C) is used as the host.
- The gene encoding a truncated, feedback-insensitive version of HMG-CoA reductase (tHMG1) is overexpressed to enhance the flux through the MVA pathway.
- The native farnesyl pyrophosphate synthase (ERG20) is overexpressed to increase the pool of FPP.
- The squalene synthase gene (ERG9) is placed under the control of a repressible promoter (e.g., PMET3) to divert FPP from sterol biosynthesis towards this compound.
- A codon-optimized this compound synthase gene is expressed from a high-copy plasmid.
2. Cultivation and Induction:
- Yeast transformants are selected on appropriate synthetic defined (SD) dropout media.
- For production, cultures are grown in a suitable fermentation medium (e.g., YPD) at 30°C with shaking.
- Gene expression from inducible promoters is initiated by the addition of the appropriate inducer (e.g., galactose) or removal of a repressor (e.g., methionine).
- A two-phase culture system with an organic overlay (e.g., dodecane) is used to capture the volatile this compound.
3. Extraction and Quantification:
- The organic layer is collected from the culture.
- An internal standard (e.g., caryophyllene) is added to the organic phase for quantification.
- The sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
- This compound is identified by its retention time and mass spectrum compared to an authentic standard. Quantification is performed by comparing the peak area of this compound to that of the internal standard.
II. Sesquiterpene Production in Escherichia coli
This protocol is adapted from methods used for the production of valerenadiene, another sesquiterpene, in E. coli.[2]
1. Strain and Plasmid Construction:
- An E. coli strain suitable for recombinant protein expression (e.g., BL21(DE3)) is used.
- The genes of the heterologous mevalonate (MVA) pathway are introduced on one or more plasmids to provide the precursor FPP.
- A codon-optimized this compound synthase gene is cloned into an expression vector under the control of a strong inducible promoter (e.g., T7 or Ptrc).
2. Cultivation and Induction:
- E. coli transformants are grown in a rich medium (e.g., LB or TB) containing the appropriate antibiotics at 37°C.
- When the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8), protein expression is induced with the corresponding inducer (e.g., IPTG).
- The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (24-48 hours) to allow for protein expression and product accumulation.
- An organic overlay (e.g., decane) is added to the culture to capture the product.
3. Extraction and Quantification:
- The organic phase is collected and prepared for GC-MS analysis as described for the yeast protocol.
III. Transient Sesquiterpene Production in Nicotiana benthamiana
This protocol outlines the general procedure for transiently expressing a sesquiterpene synthase in N. benthamiana leaves via agroinfiltration.[3][4]
1. Plant Growth and Preparation:
- Nicotiana benthamiana plants are grown in a controlled environment (e.g., 16h light/8h dark cycle at 24°C) for 4-6 weeks.
2. Agroinfiltration:
- The this compound synthase gene is cloned into a plant expression vector (e.g., pEAQ-HT).
- The resulting plasmid is transformed into Agrobacterium tumefaciens (e.g., strain GV3101).
- A single colony of the transformed Agrobacterium is used to inoculate a liquid culture and grown overnight.
- The bacterial cells are harvested, resuspended in infiltration buffer (10 mM MES, 10 mM MgCl2, 150 µM acetosyringone, pH 5.6), and the optical density is adjusted.
- The bacterial suspension is infiltrated into the abaxial side of the leaves of the N. benthamiana plants using a needleless syringe.
- To potentially increase precursor supply, co-infiltration with an Agrobacterium strain carrying a construct for FPP synthase can be performed.
3. Harvesting and Extraction:
- The infiltrated leaves are harvested 5-7 days post-infiltration.
- The leaf tissue is ground to a fine powder in liquid nitrogen.
- Metabolites are extracted using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
4. Quantification:
- The extract is concentrated and analyzed by GC-MS as described in the previous protocols.
Experimental Workflow Diagrams
References
- 1. jacobslab.sites.vib.be [jacobslab.sites.vib.be]
- 2. Metabolic engineering of Escherichia coli for production of valerenadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transient Expression in Nicotiana Benthamiana Leaves for Triterpene Production at a Preparative Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agro Infiltration to N.Benthamiana leaves - Wiki [malooflab.ucdavis.edu]
Unraveling Sativene: A Look at its Mechanism of Action Through a Genetic Lens
The current body of scientific literature on Sativene, a sesquiterpenoid of fungal origin, is predominantly centered on its biosynthesis and its role in plant-microbe interactions. While research has elucidated the enzymatic pathways responsible for its production, there is a significant gap in knowledge regarding its pharmacological effects and mechanism of action in mammalian systems. Consequently, a comprehensive comparison guide for drug development professionals, complete with quantitative data, detailed experimental protocols, and validated signaling pathways, cannot be constructed at this time due to the absence of requisite research.
This compound is a secondary metabolite produced by various fungi, and its biological activities have been primarily investigated in the context of plant health. Studies have shown that this compound and its derivatives can exhibit both phytotoxic and plant-growth-promoting effects, suggesting a complex role in the ecological niche of the producing fungi.
Biosynthesis of this compound
Genetic and biochemical studies have successfully identified the enzymes responsible for the biosynthesis of this compound. The pathway begins with farnesyl diphosphate (B83284) (FPP), a common precursor for sesquiterpenoids.
Experimental Workflow for this compound Biosynthesis Characterization
Unearthing Nature's Catalysts: A Comparative Guide to Identifying Novel Sativene Synthases
For researchers, scientists, and drug development professionals, the discovery of novel enzymes is a critical step in unlocking new therapeutic avenues and biotechnological innovations. Sativene and its derivatives, with their potential applications in pharmaceuticals and agrochemicals, are compelling targets for discovery. This guide provides a comprehensive comparison of computational and experimental methodologies for identifying novel this compound synthases, a key class of terpene synthase enzymes.
The identification of novel this compound synthases relies on a synergistic approach, combining the predictive power of comparative genomics with the empirical validation of experimental characterization. This guide delves into the various bioinformatics tools available for identifying candidate genes and provides detailed protocols for their functional verification.
Computational Approaches: A Comparative Analysis of Bioinformatics Tools
The initial step in discovering novel this compound synthases is the in silico identification of candidate genes from genomic or metagenomic data. A variety of bioinformatics tools are available, each with its own strengths and weaknesses. The choice of tool can significantly impact the success and efficiency of the discovery pipeline.
| Tool/Method | Principle | Primary Function | Reported Performance Metrics | Key Advantages | Limitations |
| antiSMASH | Rule-based identification of biosynthetic gene clusters (BGCs).[1][2][3][4] | Identifies a wide range of secondary metabolite BGCs, including those for terpenes.[1][2] | High recall for known cluster types.[1] | Comprehensive analysis, user-friendly interface, and integration with other tools.[1] | May miss novel or atypical BGCs; performance can be lower for smaller clusters.[5] |
| plantiSMASH | Adapted version of antiSMASH for plant genomes.[4][6] | Identifies plant-specific BGCs, including those for terpenes.[6] | N/A | Tailored for the complexities of plant genomes.[6] | Performance may vary depending on the quality of genome annotation. |
| SMURF | Identifies fungal secondary metabolite gene clusters.[5] | Specialized in identifying fungal BGCs, including those for terpenes. | Performs comparably to antiSMASH for fungal genomes.[1] | Effective for fungal genome mining. | Limited to fungal genomes. |
| CASSIS | Machine learning-based approach for BGC identification.[5] | Predicts BGCs based on a statistical model. | True-positive rate of 0.84, precision of 0.71, and accuracy of 0.96 in a cross-validation study.[5] | Can identify novel BGCs not conforming to known rules.[5] | Performance is dependent on the training dataset. |
| search_TPS | HMMER-based tool for identifying terpene synthases.[7][8] | Specifically designed for the retrieval of high-confidence terpene synthase sequences.[7][8] | N/A | Focused on a specific enzyme class, potentially leading to higher precision. | May not identify entire gene clusters. |
Experimental Workflow for this compound Synthase Discovery
A typical workflow for the identification and characterization of novel this compound synthases involves a multi-step process, from initial computational prediction to detailed biochemical analysis.
Detailed Experimental Protocols
Success in validating candidate this compound synthases hinges on robust and well-defined experimental protocols. The following sections provide detailed methodologies for the key steps in the experimental workflow.
Heterologous Expression of Candidate this compound Synthases in E. coli
-
Gene Synthesis and Codon Optimization:
-
Synthesize the coding sequence of the candidate this compound synthase gene.
-
Optimize the codon usage for expression in Escherichia coli to enhance protein yields.
-
-
Vector Construction:
-
Clone the synthesized gene into a suitable expression vector, such as pET-28a(+) or pGEX, which allows for the production of an N- or C-terminally tagged recombinant protein (e.g., His-tag, GST-tag) for subsequent purification.
-
-
Transformation and Expression:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector.
-
Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue incubation at a lower temperature (e.g., 16-25°C) for 16-24 hours to promote proper protein folding.[9]
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or glutathione-agarose for GST-tagged proteins).[10]
-
Wash the column with a wash buffer containing a higher concentration of imidazole (for His-tagged proteins) or with a high-salt buffer (for GST-tagged proteins).
-
Elute the purified protein using an elution buffer containing a high concentration of imidazole or reduced glutathione.
-
Verify the purity and size of the protein by SDS-PAGE.
-
In Vitro Enzyme Assay for this compound Synthase Activity
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified enzyme (1-10 µg), a suitable buffer (e.g., 50 mM HEPES pH 7.5), a divalent cation cofactor (typically 10 mM MgCl2), and the substrate farnesyl pyrophosphate (FPP) (10-50 µM) in a final volume of 100-500 µL.
-
Include a negative control reaction without the enzyme or with a heat-inactivated enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature (typically 25-37°C) for 1-4 hours.
-
-
Product Extraction:
-
Stop the reaction and extract the terpene products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Vortex the mixture vigorously and then centrifuge to separate the phases.
-
Carefully collect the organic phase containing the terpene products.
-
GC-MS Analysis of Reaction Products
-
Instrumentation and Column:
-
Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Employ a non-polar capillary column suitable for terpene analysis (e.g., HP-5ms, DB-5).
-
-
GC Method:
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50-80°C, hold for 2-5 minutes.
-
Ramp: Increase the temperature at a rate of 5-10°C/minute to 250-280°C.
-
Final hold: Maintain the final temperature for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Acquisition: Collect data in full scan mode.
-
-
Data Analysis:
-
Identify the product peaks in the chromatogram.
-
Compare the mass spectra of the product peaks with reference spectra from libraries (e.g., NIST, Wiley) and with authentic standards of this compound and other related sesquiterpenes if available.
-
Biosynthesis of this compound
The biosynthesis of this compound proceeds from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway to form the C15 substrate, farnesyl pyrophosphate (FPP). This compound synthase then catalyzes the complex cyclization of FPP to form the characteristic tricyclic structure of this compound.
Conclusion
The identification of novel this compound synthases is a multifaceted process that benefits from a combined computational and experimental approach. While bioinformatics tools provide a powerful means to screen vast genomic datasets for candidate enzymes, experimental validation through heterologous expression and biochemical characterization remains essential to confirm function and elucidate product profiles. The methodologies and comparative data presented in this guide offer a framework for researchers to navigate the discovery pipeline efficiently and effectively, ultimately contributing to the advancement of drug discovery and biotechnology.
References
- 1. antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antiSMASH 4.0—improvements in chemistry prediction and gene cluster boundary identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antiSMASH 8.0: extended gene cluster detection capabilities and analyses of chemistry, enzymology, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A Bioinformatics Tool for Efficient Retrieval of High-Confidence Terpene Synthases (TPS) and Application to the Identification of TPS in Coffea and Quillaja - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
evaluating the bioactivity of Sativene derivatives against a known standard
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Bioactivity Comparison
Sativene derivatives, a class of sesquiterpenoids, have demonstrated notable effects on plant systems.[1][2] The following table summarizes the known bioactivities of several representative this compound derivatives and compares them with established standards for phytotoxicity (Pendimethalin) and plant growth promotion (Gibberellic Acid). It is important to note the current limitations in publicly available quantitative data for many this compound compounds.
| Compound/Derivative | Class | Bioactivity Type | Target Organism | Observed Effect | Quantitative Data (IC50/EC50) |
| This compound Derivatives | |||||
| Helminthosporal | Seco-sativene sesquiterpenoid | Phytotoxic | Lettuce (Lactuca sativa) | Strong inhibition of seed germination | Data not available |
| Helminthosporol | Seco-sativene sesquiterpenoid | Phytotoxic | Wheat (Triticum aestivum) | Inhibition of seed germination | Active at 100 ppm |
| Drechslerine B | This compound-related sesquiterpenoid | Phytotoxic | Green Foxtail (Setaria viridis) | Phytotoxic activity | Data not available[3][4] |
| Bipolenin G | This compound-type sesquiterpenoid | Anti-inflammatory | Murine macrophage cells | Inhibition of nitric oxide (NO) production | IC50: 23.8 µM[5] |
| 9-hydroxyhelminthosporol | This compound-type sesquiterpenoid | Anti-inflammatory | Murine macrophage cells | Inhibition of nitric oxide (NO) production | IC50: 17.5 µM[5] |
| Unnamed this compound Derivatives (compounds 5-7, 9 from Li et al., 2025) | This compound-related sesquiterpenoid | Plant Growth-Promoting | Arabidopsis thaliana | Promotion of seedling growth | Data not available[3][4] |
| Known Standards | |||||
| Pendimethalin | Dinitroaniline Herbicide | Phytotoxic | Lettuce (Lactuca sativa) | Inhibition of germination and root growth | IC50 values are dose and species-dependent |
| Gibberellic Acid (GA3) | Diterpenoid Phytohormone | Plant Growth-Promoting | Arabidopsis thaliana | Promotion of seed germination and seedling growth | EC50 values are in the low µM range |
Experimental Protocols
To facilitate further research and quantitative comparison, detailed methodologies for assessing phytotoxicity and plant growth-promoting activity are provided below.
Phytotoxicity Assay: Lettuce (Lactuca sativa) Seed Germination and Radicle Elongation
This protocol is adapted from standard methods for evaluating the phytotoxic effects of chemical compounds.
1. Preparation of Test Solutions:
-
Dissolve the this compound derivative and the standard (Pendimethalin) in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare a series of dilutions of the stock solution with distilled water or a nutrient-poor buffer to achieve the desired final concentrations for testing. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that would cause phytotoxicity on its own (typically ≤ 0.5%).
2. Seed Plating:
-
Place a sterile filter paper disc (e.g., Whatman No. 1) in a sterile petri dish (90 mm).
-
Evenly space 20-30 Lactuca sativa seeds on the filter paper.
-
Add a specific volume (e.g., 5 mL) of each test solution dilution to the respective petri dishes. A negative control (distilled water or buffer with the same solvent concentration) should be included.
3. Incubation:
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in a controlled environment (e.g., a growth chamber) at a constant temperature (e.g., 24 ± 1°C) with a defined light/dark cycle (e.g., 16h light / 8h dark) for a period of 5-7 days.
4. Data Collection and Analysis:
-
After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated if the radicle has emerged.
-
Measure the radicle length of each germinated seedling.
-
Calculate the germination percentage and the average radicle length for each treatment.
-
Express the results as a percentage of the negative control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of germination or radicle growth) by plotting the percentage inhibition against the log of the test concentrations and fitting the data to a dose-response curve.
Plant Growth Promotion Assay: Arabidopsis thaliana Seedling Growth
This protocol outlines a method to assess the plant growth-promoting effects of this compound derivatives.
1. Plant Material and Growth Medium:
-
Use wild-type Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype).
-
Sterilize the seeds using a standard protocol (e.g., vapor-phase sterilization or a bleach solution).
-
Prepare a sterile plant growth medium such as Murashige and Skoog (MS) medium supplemented with sucrose (B13894) and solidified with agar.
2. Preparation of Test Plates:
-
Autoclave the growth medium and cool it to approximately 50°C.
-
Add the filter-sterilized this compound derivatives and the standard (Gibberellic Acid) to the molten medium at various concentrations. Also, prepare control plates with the vehicle solvent.
-
Pour the medium into sterile square petri dishes and allow it to solidify.
3. Seed Sowing and Stratification:
-
Aseptically place the sterilized seeds onto the surface of the solidified medium.
-
Seal the plates and place them at 4°C in the dark for 2-3 days for stratification to synchronize germination.
4. Incubation and Growth:
-
Transfer the plates to a growth chamber with controlled conditions (e.g., 22°C, 16h light / 8h dark photoperiod).
-
Grow the seedlings for a defined period (e.g., 7-14 days).
5. Data Collection and Analysis:
-
After the growth period, carefully remove the seedlings from the agar.
-
Measure various growth parameters such as primary root length, number of lateral roots, and fresh weight.
-
Calculate the average for each parameter for each treatment.
-
Express the results as a percentage increase compared to the negative control.
-
Determine the EC50 value (the concentration that causes 50% of the maximum growth-promoting effect) by plotting the percentage of growth promotion against the log of the test concentrations and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Naturally Occurring seco-Sativene Sesquiterpenoid: Chemistry and Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Related Sesquiterpenoids with Phytotoxic and Plant-Promoting Activities from the Plant Pathogenic Fungus Bipolaris sorokiniana Based on a Molecular Networking Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Independent Replications of Sativene Synthesis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the independent replication of published synthetic routes is a cornerstone of scientific validation and progress. This guide provides an objective comparison of published research on the synthesis of Sativene, a tricyclic sesquiterpene, with a focus on providing supporting experimental data and detailed methodologies.
Comparison of this compound Total Synthesis Strategies
The total synthesis of this compound has been a subject of interest for organic chemists for decades, with the initial route developed by John E. McMurry in 1968 serving as a benchmark. Since then, other methodologies have been reported, offering alternative strategies and improvements. This guide compares the seminal work of McMurry with a notable formal total synthesis reported by S. Karimi in 2001.
| Parameter | McMurry Total Synthesis (1968) | Karimi Formal Total Synthesis (2001) |
| Starting Material | Wieland-Miescher ketone | Racemic Wieland-Miescher ketone |
| Key Reactions | Intramolecular alkylation, Wittig reaction | Intramolecular cyclization, Grignard reaction, ionic hydrogenation |
| Number of Steps | Not explicitly summarized in the initial publication, but a multi-step process. | 8 steps |
| Overall Yield | Not explicitly stated as a single overall percentage in the initial publication. | 28% (for the penultimate precursor)[1] |
| Stereoselectivity | Stereospecific | Racemic synthesis |
Experimental Protocols
To facilitate the independent replication and verification of these findings, detailed experimental protocols for key steps are provided below.
McMurry Total Synthesis: Intramolecular Alkylation and Wittig Reaction
The pivotal step in McMurry's synthesis involves the construction of the tricyclic skeleton via an intramolecular alkylation, followed by a Wittig reaction to introduce the exocyclic double bond.[2][3]
Experimental Workflow for McMurry Synthesis
References
Safety Operating Guide
Navigating the Safe Disposal of Sativene: A Procedural Guide
Sativene is a sesquiterpene found in various plants and fungi.[1][2] While data on its specific toxicity is limited, it is generally considered to have low toxicity.[2] However, like most organic compounds, it should be handled with care. It has a relatively high flash point, suggesting moderate flammability.[2]
Key Physical and Chemical Properties
A clear understanding of a compound's properties is essential for its safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value | Unit |
| Molecular Formula | C₁₅H₂₄ | |
| Molecular Weight | 204.35 | g/mol |
| Boiling Point | 256 | °C |
| Density | 0.921 | g/mL at 20°C |
(Source: PubChem, Smolecule, ChemicalBook)[1][2][3]
Experimental Protocol for Proper Disposal
The following protocol outlines the recommended step-by-step procedure for the safe disposal of this compound waste in a laboratory setting. This procedure is based on standard guidelines for the disposal of volatile organic compounds.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure that appropriate personal protective equipment is worn, including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
2. Waste Segregation and Collection:
-
Liquid this compound Waste: Collect all liquid waste containing this compound, including pure this compound, solutions, and the first rinse of contaminated labware, in a designated, properly labeled, and sealable hazardous waste container.[4][5]
-
Solid this compound Waste: Collect any solid materials contaminated with this compound, such as absorbent pads from a spill cleanup, contaminated paper towels, or weigh boats, in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: Thoroughly empty any containers that held pure this compound. The first rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) must be collected as hazardous liquid waste.[4][5] Subsequent rinses of decontaminated labware may be handled according to standard laboratory procedures.
3. Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.[6][7]
-
Keep waste containers tightly sealed except when adding waste.[6][8]
-
Store waste containers in a designated, well-ventilated, and cool secondary containment area, away from ignition sources.[6][8]
4. Final Disposal:
-
The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.[7]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Complete all required waste disposal documentation, such as a hazardous waste manifest, accurately.
Important Considerations:
-
Do not dispose of this compound down the sink or in the regular trash.[4]
-
Do not allow this compound to evaporate in a fume hood as a means of disposal.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
References
- 1. This compound | C15H24 | CID 11830550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy (+)-Sativene | 3650-28-0 [smolecule.com]
- 3. (+)-SATIVEN | 3650-28-0 [chemicalbook.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. ethz.ch [ethz.ch]
Personal protective equipment for handling Sativene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Sativene, a sesquiterpene hydrocarbon. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods.
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is limited, as a member of the sesquiterpene class of volatile organic compounds (VOCs), it should be handled with care.[1] Potential hazards are based on the general properties of this chemical class.
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | [2] |
| Molecular Weight | 204.35 g/mol | [2] |
| Appearance | Liquid (presumed) | |
| Flammability | Flammable liquid and vapor.[3] | |
| Boiling Point | Data not available | |
| Solubility | Insoluble in water (presumed) |
Potential Health Hazards
Based on similar sesquiterpenes, potential health effects may include:
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[3]
-
Eye Irritation: May cause serious eye irritation.[3]
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[3]
-
Aspiration Hazard: May be harmful if swallowed and enters airways.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is required for all personnel handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Requirement | Rationale & Specifications |
| Engineering Controls | Certified Chemical Fume Hood | All work, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to control vapors.[1] |
| Eyewash Station and Safety Shower | A readily accessible eyewash station and safety shower are mandatory. | |
| Respiratory | NIOSH/MSHA approved respirator (if necessary) | Required if exposure limits are exceeded or if irritation is experienced. Use in a fume hood is the primary control.[1] |
| Hand | Chemical-resistant gloves (e.g., nitrile) | Double gloving is recommended. Change gloves immediately if contaminated. |
| Eye/Face | Safety goggles and/or face shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A faceshield is recommended if there is a potential for direct contact with splashes. |
| Body | Laboratory coat or work uniform | Additional garments like sleevelets, aprons, or disposable suits should be used to avoid any exposed skin. |
Operational Plan: Handling this compound
Adherence to the following procedural steps is critical for the safe handling of this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Remove all potential ignition sources from the work area, as this compound is a flammable liquid.[3]
-
Have spill cleanup materials readily available.
2. Handling the Compound:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Avoid direct contact with skin, eyes, and clothing.
-
Use only non-sparking tools.[3]
-
Keep the container tightly closed when not in use to prevent evaporation and vapor accumulation.[3]
3. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to protect personnel and the environment. All waste must be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof hazardous waste container. The container must be compatible with organic solvents.[5]
-
Solid Waste: Dispose of contaminated solid materials such as gloves, absorbent paper, and empty vials in a designated hazardous waste container.[5]
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
2. Waste Container Labeling and Storage:
-
Immediately label the hazardous waste container with a "Hazardous Waste" tag.
-
The label should clearly identify the contents as "this compound Waste" and list all components of the waste stream.
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[6]
-
The storage area should be well-ventilated and away from sources of ignition.[5]
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. Minimizing Health Risks Around Volatile Organic Compounds [postapplescientific.com]
- 2. This compound | C15H24 | CID 11830550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vigon.com [vigon.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. jmnspecialties.com [jmnspecialties.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
